molecular formula C11H11BrO4 B1342325 2-Bromomethyl-terephthalic acid dimethyl ester CAS No. 57834-13-6

2-Bromomethyl-terephthalic acid dimethyl ester

Cat. No.: B1342325
CAS No.: 57834-13-6
M. Wt: 287.11 g/mol
InChI Key: UTIKNGRWJJKNBJ-UHFFFAOYSA-N
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Description

2-Bromomethyl-terephthalic acid dimethyl ester is a useful research compound. Its molecular formula is C11H11BrO4 and its molecular weight is 287.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

dimethyl 2-(bromomethyl)benzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H11BrO4/c1-15-10(13)7-3-4-9(11(14)16-2)8(5-7)6-12/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTIKNGRWJJKNBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20604968
Record name Dimethyl 2-(bromomethyl)benzene-1,4-dicarboxylate
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Molecular Weight

287.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57834-13-6
Record name Dimethyl 2-(bromomethyl)benzene-1,4-dicarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromomethyl-terephthalic acid dimethyl ester
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromomethyl-terephthalic acid dimethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for the synthesis of 2-Bromomethyl-terephthalic acid dimethyl ester, a pivotal bifunctional molecule in advanced chemical synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this guide elucidates the core synthetic strategy, delves into the underlying reaction mechanisms, and presents a field-proven experimental protocol. The narrative emphasizes the causality behind procedural choices, ensuring both reproducibility and a deep understanding of the chemical transformation.

Introduction and Strategic Importance

This compound (CAS No: 57834-13-6) is a highly versatile building block in organic synthesis.[1][2] Its structure, featuring a reactive benzylic bromide and two ester functionalities on a central benzene ring, allows for sequential and orthogonal chemical modifications. This unique architecture makes it an invaluable linker for constructing complex molecules, including active pharmaceutical ingredients (APIs), functional polymers, and molecular probes. The benzylic bromide serves as a potent electrophile for nucleophilic substitution reactions, while the ester groups can be hydrolyzed or otherwise transformed, providing multiple handles for molecular elaboration.

Synthetic Approach: Selective Benzylic Bromination

The most efficient and widely adopted strategy for synthesizing this compound is through the selective free-radical bromination of its precursor, dimethyl 2-methylterephthalate. This method offers high selectivity for the benzylic position over potential electrophilic aromatic substitution on the benzene ring.

The Reagent of Choice: N-Bromosuccinimide (NBS)

While elemental bromine (Br₂) can effect benzylic bromination, it often leads to undesired side reactions, particularly electrophilic addition to the aromatic ring. N-Bromosuccinimide (NBS) is the superior reagent for this transformation.[3][4]

Causality: The efficacy of NBS stems from its ability to provide a low, constant concentration of molecular bromine (Br₂) in situ. The reaction is initiated by a radical initiator, which generates a bromine radical (Br•). This radical abstracts a benzylic hydrogen, and the resulting benzylic radical reacts with Br₂ to form the product and another Br• radical, propagating the chain. The Br₂ is generated by the reaction of HBr (a byproduct of the propagation step) with NBS. This controlled generation of the brominating agent is crucial for minimizing competitive reaction pathways and maximizing the yield of the desired benzylic bromide.[4]

Reaction Mechanism: A Free-Radical Chain Process

The synthesis proceeds via a classic free-radical chain mechanism, known as the Wohl-Ziegler reaction, which consists of three distinct phases: initiation, propagation, and termination.[4][5]

  • Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating. This generates two radicals. The initiator radical then reacts with NBS to produce a bromine radical (Br•).

  • Propagation: This is a two-step cyclic process that forms the bulk of the product.

    • A bromine radical abstracts a hydrogen atom from the methyl group of dimethyl 2-methylterephthalate. This is the rate-determining step and is favored at the benzylic position due to the resonance stabilization of the resulting benzylic radical.

    • The benzylic radical reacts with a molecule of NBS (or the low concentration of Br₂) to yield the final product, this compound, and generates a new bromine radical, which continues the chain reaction.

  • Termination: The reaction concludes when two radicals combine to form a stable, non-radical species. This can occur through various combinations of the radicals present in the reaction mixture.

Free_Radical_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (e.g., AIBN) 2R• 2R• I->2R• Heat (Δ) R•NBS R•NBS R-BrSuccinimide_Radical R-BrSuccinimide_Radical R•NBS->R-BrSuccinimide_Radical Succinimide_Radical Succinimide_Radical Br• Br• Succinimide_Radical->Br• Start_Material Dimethyl 2-methylterephthalate Benzylic_Radical Benzylic Radical Intermediate Product Product Start_MaterialBr• Start_MaterialBr• Benzylic_RadicalHBr Benzylic_RadicalHBr Start_MaterialBr•->Benzylic_RadicalHBr Benzylic_RadicalNBS Benzylic_RadicalNBS ProductSuccinimide_Radical_Prop ProductSuccinimide_Radical_Prop Benzylic_RadicalNBS->ProductSuccinimide_Radical_Prop Succinimide_Radical_Prop Succinimide_Radical_Prop Br•_New Br•_New Succinimide_Radical_Prop->Br•_New Continues Chain Br•_Term Br• Br•_Term2 Br• R•_Term R• Benzylic_Radical_Term Benzylic Radical Br•_TermBr•_Term2 Br•_TermBr•_Term2 Br2 Br2 Br•_TermBr•_Term2->Br2 R•_TermBr•_Term R•_TermBr•_Term R-Br_Term R-Br_Term R•_TermBr•_Term->R-Br_Term R-Br Benzylic_Radical_TermBr•_Term Benzylic_Radical_TermBr•_Term Product_Term Product_Term Benzylic_Radical_TermBr•_Term->Product_Term Product

Caption: Free-radical chain mechanism for benzylic bromination.

Detailed Experimental Protocol

This protocol is a self-validating system designed for robust performance and high yield.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )CAS No.PuritySupplier
Dimethyl 2-methylterephthalateC₁₁H₁₂O₄208.21618-99-5≥98%Standard vendors
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98128-08-5≥99%Recrystallize if yellow
Azobisisobutyronitrile (AIBN)C₈H₁₂N₄164.2178-67-1≥98%Standard vendors
Carbon Tetrachloride (CCl₄)*CCl₄153.8256-23-5AnhydrousStandard vendors
Sodium ThiosulfateNa₂S₂O₃158.117772-98-7ACS GradeStandard vendors
Sodium BicarbonateNaHCO₃84.01144-55-8ACS GradeStandard vendors
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9AnhydrousStandard vendors

*Note on Solvent Choice: Carbon tetrachloride is a traditional solvent for radical reactions but is a known carcinogen and ozone-depleting substance. Safer alternatives such as acetonitrile, ethyl acetate, or cyclohexane should be considered and optimized.

Experimental Workflow

Experimental_Workflow A 1. Charge Reactor (Starting Material, Solvent) B 2. Add Reagents (NBS, AIBN) A->B C 3. Heat to Reflux (Initiate Reaction) B->C D 4. Monitor Progress (TLC, Visual Cues) C->D E 5. Reaction Quench & Work-up (Cool, Filter, Wash) D->E F 6. Isolate Crude Product (Dry & Evaporate Solvent) E->F G 7. Purify Product (Recrystallization) F->G H 8. Characterize (NMR, MS, MP) G->H

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Methodology
  • Reactor Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried to prevent hydrolysis of NBS.

  • Charging Reagents: To the flask, add dimethyl 2-methylterephthalate (10.4 g, 50.0 mmol) and carbon tetrachloride (100 mL). Stir the mixture until the solid is fully dissolved.

  • Addition of Brominating Agent and Initiator: Add N-Bromosuccinimide (9.34 g, 52.5 mmol, 1.05 eq) and AIBN (0.41 g, 2.5 mmol, 0.05 eq) to the solution.

    • Causality: A slight excess of NBS ensures complete consumption of the starting material. AIBN is used in catalytic amounts as it is regenerated during the propagation phase.

  • Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl₄) using a heating mantle. The reaction is typically complete within 2-4 hours.

  • Monitoring the Reaction: The reaction progress can be monitored by thin-layer chromatography (TLC). A key visual indicator is the consumption of the dense NBS solid at the bottom of the flask and the formation of the less dense succinimide byproduct, which floats to the surface.

  • Work-up:

    • Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to precipitate the succinimide.

    • Filter the mixture through a Büchner funnel to remove the succinimide byproduct. Wash the solid with a small amount of cold CCl₄.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M sodium thiosulfate solution (2 x 50 mL) to remove any unreacted bromine, saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any HBr, and brine (1 x 50 mL).

  • Isolation and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • The resulting crude solid is typically purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to yield the product as a white or pinkish solid.[1]

Product Characterization

Confirmation of the product's identity and purity is achieved through standard analytical techniques.

  • Appearance: White to pink solid.[1]

  • Melting Point: 57-59 °C (literature value may vary slightly).

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~8.0-7.5 (m, 3H, Ar-H)

    • δ ~4.9 (s, 2H, -CH₂Br)

    • δ ~3.9 (s, 6H, 2 x -OCH₃)

    • Key Diagnostic Signals: The disappearance of the starting material's methyl singlet (δ ~2.6 ppm) and the appearance of the benzylic methylene singlet at ~4.9 ppm are definitive indicators of a successful reaction.

  • Mass Spectrometry (EI):

    • The mass spectrum will show a characteristic pair of molecular ion peaks [M]⁺ and [M+2]⁺ of nearly equal intensity, which is indicative of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes). For C₁₁H₁₁BrO₄, the expected m/z values are ~286 and ~288.

Safety and Handling Precautions

  • N-Bromosuccinimide (NBS): An irritant and corrosive. Handle in a fume hood, wearing gloves and safety glasses. Avoid inhalation of dust.[3][6]

  • Solvents: Carbon tetrachloride is a known carcinogen and should be handled with extreme caution in a well-ventilated fume hood. Acetonitrile and other organic solvents are flammable and toxic.

  • Product: As a benzylic bromide, the product is a lachrymator (causes tearing) and a potent alkylating agent. It should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, within a fume hood.

  • Waste Disposal: All organic and halogenated waste must be disposed of in appropriately labeled containers according to institutional safety guidelines.

References

  • N-Bromosuccinimide - Wikipedia. Wikipedia. [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Active/inactive aromatic ring bromination: Bromination reactions that use NBS. Chemia. [Link]

  • electrophilic aromatic bromination with N-bromosuccinimide. YouTube. [Link]

  • Products of radical bromination and mechanism. Chemistry Stack Exchange. [Link]

Sources

Solubility Profile of 2-Bromomethyl-terephthalic acid dimethyl ester (CAS: 57834-13-6)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

2-Bromomethyl-terephthalic acid dimethyl ester is a key bifunctional building block in organic synthesis, valued for its application in the construction of complex molecules, polymers, and functional materials. A thorough understanding of its solubility is paramount for its effective use in reaction design, purification, and formulation development. This technical guide addresses the notable absence of quantitative solubility data in publicly available literature. By analyzing the compound's molecular structure and the physicochemical properties of its structural analogs, this paper presents a predicted solubility profile in a range of common laboratory solvents. Furthermore, it provides a comprehensive, field-proven experimental protocol for researchers to quantitatively determine the solubility of this compound, ensuring reliable and reproducible results. This guide is intended to empower researchers, chemists, and drug development professionals with the foundational knowledge and practical tools necessary to confidently work with this versatile reagent.

Introduction and Molecular Analysis

This compound, with the chemical formula C₁₁H₁₁BrO₄, is a derivative of dimethyl terephthalate (DMT).[1] Its utility in synthetic chemistry stems from its two distinct reactive centers: the electrophilic benzylic bromide and the two methyl ester functionalities. The solubility of a compound is a critical physical property that dictates its behavior in various chemical processes, including reaction kinetics, crystallization, extraction, and chromatography.[2]

An analysis of the molecule's structure provides insight into its expected solubility:

  • Aromatic Core: The central benzene ring is nonpolar and hydrophobic.

  • Ester Groups (-COOCH₃): The two dimethyl ester groups introduce polarity and are capable of acting as hydrogen bond acceptors.[3] This feature suggests potential solubility in polar solvents.

  • Bromomethyl Group (-CH₂Br): This group increases the molecule's molecular weight and introduces a polar C-Br bond. While it adds polarity, the overall increase in molecular size can sometimes counteract solubility enhancement.[4]

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] This principle suggests that polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents. Given the mixed polarity of this compound, it is expected to exhibit nuanced solubility across a spectrum of solvents.

Predicted Solubility Profile

In the absence of direct experimental data, a qualitative solubility profile can be predicted by examining its structure and comparing it to the known properties of its parent compound, dimethyl terephthalate (DMT). DMT is a white solid that is purified commercially via recrystallization, often from solvents like methanol or xylene, indicating its solubility in these media at elevated temperatures.[5][6]

The addition of the bromomethyl group to the DMT structure is expected to modulate this behavior. The following table summarizes the predicted solubility based on theoretical principles.

Solvent ClassExample SolventPredicted SolubilityRationale
Polar Protic WaterInsolubleThe large, nonpolar aromatic core and high molecular weight dominate, overcoming the polarity of the ester groups.
Methanol, EthanolSparingly Soluble (Cold), Soluble (Hot)The alcohol's polarity can interact with the ester groups. Heating will likely be required to overcome the crystal lattice energy, a common characteristic for compounds of this type.[6]
Polar Aprotic Acetone, Tetrahydrofuran (THF), Ethyl AcetateSolubleThese solvents are effective at solvating polar functional groups like esters without the strong hydrogen bonding network of water, making them good candidates for dissolving the compound.[7]
Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Highly SolubleThese are strong, polar aprotic solvents capable of dissolving a wide range of organic compounds, including those with poor solubility elsewhere.[8]
Chlorinated Dichloromethane (DCM), ChloroformSolubleThese solvents have an intermediate polarity and are generally excellent solvents for a wide variety of organic molecules.
Aromatic Toluene, XyleneSparingly Soluble (Cold), Soluble (Hot)The nonpolar aromatic ring of the solvent can interact favorably with the benzene ring of the solute via π-stacking. Similar to alcohols, heating will likely be necessary.[9]
Nonpolar Aliphatic Hexane, HeptaneInsolubleThe overall polarity of the molecule from the ester and bromomethyl groups is too high for it to be effectively solvated by purely nonpolar aliphatic hydrocarbons.[7]

Experimental Protocol for Quantitative Solubility Determination

To move from prediction to empirical data, the following robust protocol for determining the solubility of a solid compound is provided. This method is based on the widely used shake-flask technique, which is considered a reliable standard for solubility measurement.[4]

Materials and Equipment
  • This compound (solid)

  • Selected solvents (analytical grade)

  • Analytical balance (± 0.1 mg precision)

  • Scintillation vials or test tubes with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis (or a gravimetric method)

Step-by-Step Methodology
  • Preparation of Saturated Solution: a. Add an excess amount of solid this compound to a pre-weighed vial. An amount that is clearly more than will dissolve should be used. b. Accurately add a known volume or mass of the chosen solvent to the vial (e.g., 2.0 mL). c. Securely cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). d. Agitate the mixture for a sufficient time to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure completeness.[4]

  • Sample Collection and Preparation: a. After the equilibration period, allow the vials to rest in the shaker (without agitation) for at least 2 hours to allow undissolved solid to settle. b. Carefully draw a sample of the supernatant using a syringe. c. Immediately attach a 0.22 µm syringe filter and dispense the clear, filtered solution into a clean, pre-weighed vial. This step is critical to remove any microscopic solid particles.

  • Quantification (Gravimetric Method): a. Accurately weigh the vial containing the filtered saturated solution. b. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point. c. Once the solvent is fully evaporated and a constant weight is achieved, weigh the vial again. d. Calculate the solubility:

    • Mass of dissolved solid = (Weight of vial + solid) - (Weight of empty vial)
    • Mass of solvent = (Weight of vial + solution) - (Weight of vial + solid)
    • Solubility ( g/100 g solvent) = (Mass of dissolved solid / Mass of solvent) x 100
Self-Validating System and Controls
  • Equilibrium Confirmation: To ensure equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). The solubility value should be constant across the later time points.

  • Temperature Control: Maintain a constant temperature (± 0.5 °C) throughout the experiment, as solubility is highly temperature-dependent.[4]

  • Purity Analysis: The purity of the starting material should be confirmed before the experiment to ensure accurate results.

Visualization of Experimental Workflow

The logical flow of the solubility determination protocol is outlined in the diagram below. This workflow ensures a systematic approach from preparation to final data analysis.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sample Phase 3: Sampling cluster_analysis Phase 4: Analysis (Gravimetric) A 1. Add excess solid to pre-weighed vial B 2. Add known volume/mass of solvent A->B C 3. Seal and place in thermostatic shaker B->C D 4. Agitate for 24-72 hours at constant temperature C->D E 5. Settle undissolved solid (≥2 hours) D->E F 6. Withdraw supernatant with syringe E->F G 7. Filter with 0.22µm syringe filter F->G H 8. Weigh filtered saturated solution G->H I 9. Evaporate solvent to dryness H->I J 10. Weigh residue (dissolved solid) I->J K 11. Calculate Solubility (g / 100g solvent) J->K

Caption: Workflow for quantitative solubility determination.

Conclusion

While published quantitative data for the solubility of this compound is scarce, a detailed analysis of its molecular structure allows for a reliable, qualitative prediction of its behavior in various common organic solvents. It is anticipated to be soluble in polar aprotic and chlorinated solvents, sparingly soluble in alcohols and aromatic hydrocarbons (particularly with heating), and insoluble in water and aliphatic hydrocarbons.

For applications requiring precise quantitative data, this guide provides a robust, step-by-step experimental protocol. By adhering to this methodology, researchers and drug development professionals can generate the accurate solubility data needed to optimize reaction conditions, develop effective purification strategies, and guide formulation efforts, thereby accelerating the pace of discovery and development.

References

  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. [Link]

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]

  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • National Center for Biotechnology Information. (n.d.). Dimethyl 2-bromoterephthalate. PubChem. [Link]

  • Google Patents. (1958). GB798439A - Process for the manufacture of terephthalic acid dimethyl ester.
  • Gano, Z. S., & Gancarz, M. (2019). Studies on the Solubility of Terephthalic Acid in Ionic Liquids. Molecules, 25(1), 28. [Link]

  • Wang, Y., et al. (2024). Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. MDPI. [Link]

  • Wikipedia. (n.d.). Dimethyl terephthalate. [Link]

  • Frost, J. W. (n.d.). Process for preparation of terephthalic acid. Digital Repository at the University of Maryland. [Link]

  • Google Patents. (1949).
  • Google Patents. (1976). US3962315A - Process for the purification of terephthalic acid dimethyl ester.

Sources

An In-depth Technical Guide to 2-Bromomethyl-terephthalic acid dimethyl ester: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Bromomethyl-terephthalic acid dimethyl ester, a versatile bifunctional building block with significant potential in organic synthesis, materials science, and drug discovery. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific principles and practical insights to empower researchers in their experimental design and execution.

Introduction: A Versatile Aromatic Building Block

This compound, with the chemical formula C₁₁H₁₁BrO₄ and a molecular weight of 287.11 g/mol , is a substituted aromatic compound featuring two key reactive sites: a benzylic bromide and two methyl ester functionalities. This unique combination allows for orthogonal chemical modifications, making it a valuable intermediate for the synthesis of more complex molecules. The terephthalate core provides rigidity and a defined geometry, while the bromomethyl group serves as a versatile handle for introducing a wide range of substituents through nucleophilic substitution reactions. The ester groups can be hydrolyzed to the corresponding carboxylic acids or transesterified, further expanding its synthetic utility.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective use. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Weight 287.11 g/mol [1]
Chemical Formula C₁₁H₁₁BrO₄[1]
CAS Number 57834-13-6[1]
Physical Form Pink Solid
Purity ≥95%[2]
IUPAC Name dimethyl 2-(bromomethyl)terephthalate
InChI Key UTIKNGRWJJKNBJ-UHFFFAOYSA-N
  • Predicted ¹H NMR (CDCl₃, 400 MHz): δ ~8.1-7.8 (m, 3H, Ar-H), 4.7 (s, 2H, -CH₂Br), 3.95 (s, 3H, -COOCH₃), 3.93 (s, 3H, -COOCH₃).

  • Predicted ¹³C NMR (CDCl₃, 100 MHz): δ ~167, 166 (C=O), ~138, 135, 132, 131, 130, 129 (Ar-C), ~52.5, 52.3 (-OCH₃), ~30 (-CH₂Br).

  • Mass Spectrometry (EI): Expected molecular ion peaks at m/z 286/288 (due to bromine isotopes), with fragmentation patterns corresponding to the loss of -OCH₃, -COOCH₃, and Br.

Synthesis of this compound: A Representative Protocol

The synthesis of this compound typically involves a two-step process: the esterification of 2-methylterephthalic acid followed by the selective bromination of the benzylic methyl group. While specific literature protocols for this exact molecule are scarce, the following represents a robust and scientifically sound approach based on well-established synthetic methodologies.

Step 1: Esterification of 2-Methylterephthalic Acid

The initial step involves the conversion of 2-methylterephthalic acid to its corresponding dimethyl ester. This is a standard Fischer esterification reaction.[9][10]

Reaction:

Esterification 2-Methylterephthalic_acid 2-Methylterephthalic acid Product Dimethyl 2-methylterephthalate 2-Methylterephthalic_acid->Product Methanol Methanol (excess) Methanol->Product H2SO4 H₂SO₄ (cat.) H2SO4->Product Heat Reflux Heat->Product

Caption: Fischer esterification of 2-methylterephthalic acid.

Experimental Protocol:

  • To a solution of 2-methylterephthalic acid (1 equivalent) in methanol (10-20 equivalents), add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield dimethyl 2-methylterephthalate. This intermediate is often of sufficient purity for the subsequent step.

Step 2: Benzylic Bromination

The second and key step is the selective bromination of the methyl group at the 2-position of the aromatic ring. This is typically achieved through a free-radical chain reaction using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.

Reaction Mechanism:

Benzylic_Bromination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Radical Initiator (AIBN) Initiator_rad Initiator Radicals Initiator->Initiator_rad Heat Substrate Dimethyl 2-methylterephthalate Initiator->Substrate Benzylic_rad Benzylic Radical Initiator_rad->Benzylic_rad H abstraction NBS N-Bromosuccinimide (NBS) Substrate->Benzylic_rad Br_rad Bromine Radical (Br•) NBS->Br_rad Product Dimethyl 2-(bromomethyl)terephthalate Benzylic_rad->Product + Br₂ Br_rad->Benzylic_rad H abstraction Succinimide_rad Succinimide Radical Termination_products Radical Combination

Caption: Free-radical mechanism for benzylic bromination.

Experimental Protocol:

  • Dissolve dimethyl 2-methylterephthalate (1 equivalent) in a suitable non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

  • Add N-bromosuccinimide (NBS, 1.0-1.1 equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Heat the mixture to reflux and irradiate with a UV lamp or a standard incandescent light bulb to facilitate the initiation of the radical reaction.

  • Monitor the reaction by TLC or ¹H NMR for the disappearance of the starting material and the appearance of the product.

  • After the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Applications in Organic Synthesis and Drug Discovery

The synthetic utility of this compound stems from its bifunctional nature, allowing for sequential or orthogonal reactions.

Role as a Bifunctional Linker

The presence of the reactive bromomethyl group and the two ester functionalities makes this molecule an excellent candidate for use as a bifunctional linker or spacer in the construction of more complex molecular architectures.

Linker_Application Core_Molecule 2-Bromomethyl- terephthalic acid dimethyl ester Linked_Molecule Nucleophile-Substituted Intermediate Core_Molecule->Linked_Molecule SN2 Reaction Nucleophile Nucleophile (Nu-H) Nucleophile->Linked_Molecule Hydrolysis Hydrolysis Amidation Amidation Dicarboxylic_Acid Dicarboxylic Acid Derivative Linked_Molecule->Dicarboxylic_Acid Ester Hydrolysis Diamide Diamide Derivative Dicarboxylic_Acid->Diamide Amide Coupling

Caption: Application as a bifunctional linker in synthesis.

The benzylic bromide is susceptible to nucleophilic substitution by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the attachment of various functional groups or molecular fragments. Subsequently, the methyl esters can be hydrolyzed to the corresponding dicarboxylic acid, which can then be further functionalized, for example, by forming amides or esters. This orthogonal reactivity is highly valuable in areas such as:

  • Combinatorial Chemistry and Drug Discovery: In the synthesis of compound libraries for high-throughput screening, this molecule can serve as a scaffold.[11][12][13] A diverse range of substituents can be introduced at the benzylic position, and then the dicarboxylic acid can be coupled with a library of amines or alcohols to rapidly generate a large number of distinct compounds.

  • Materials Science: The rigid terephthalate core can be incorporated into polymers or metal-organic frameworks (MOFs). The bromomethyl group can be used to post-synthetically modify these materials, introducing new functionalities or cross-linking sites.

  • Synthesis of Macrocycles and Constrained Peptides: The defined geometry of the terephthalate unit can be exploited to create macrocyclic structures with specific conformations, which is of interest in the design of enzyme inhibitors and other bioactive molecules.

Reactivity and Mechanistic Considerations

The reactivity of the bromomethyl group is influenced by the electronic and steric effects of the two adjacent methoxycarbonyl groups. These electron-withdrawing groups can influence the reaction pathway of nucleophilic substitution. While a primary benzylic halide would typically favor an Sₙ2 mechanism, the steric hindrance from the ortho-ester group might slow this down. The electronic effects would also disfavor the formation of a carbocation intermediate required for an Sₙ1 reaction. Therefore, the choice of nucleophile, solvent, and temperature is critical in controlling the outcome of the reaction and minimizing side reactions such as elimination.[14]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as causing serious eye irritation.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its bifunctional nature, with a reactive benzylic bromide and two ester groups on a rigid aromatic core, provides a powerful platform for the construction of complex molecules. This guide has provided a comprehensive overview of its properties, a representative synthesis protocol, and a discussion of its potential applications, particularly in the fields of drug discovery and materials science. By understanding the principles outlined herein, researchers can effectively utilize this compound to advance their scientific endeavors.

References

  • Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. MDPI. Available at: [Link]

  • Dimethyl 2-bromoterephthalate | C10H9BrO4 | CID 87741. PubChem. Available at: [Link]

  • Dimethyl terephthalate (DMT). PENPET Petrochemical Trading. Available at: [Link]

  • (PDF) Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. ResearchGate. Available at: [Link]

  • CN102219689A - Method for producing dimethyl terephthalate (DMT). Google Patents.
  • Converting waste PET into dimethyl terephthalate and diverse boronic esters under metal-free conditions. Green Chemistry (RSC Publishing). Available at: [Link]

  • Combinatorial chemistry. Slideshare. Available at: [Link]

  • 1 H NMR spectra of dimethyl terephthalate isolated from the recycling... ResearchGate. Available at: [Link]

  • Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04]. BIPM. Available at: [Link]

  • dimethyl terephthalate. MassBank. Available at: [Link]

  • Dimethyl terephthalate – Knowledge and References. Taylor & Francis. Available at: [Link]

  • 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000290). NP-MRD. Available at: [Link]

  • Supplementary material Process optimization by NMR-assisted investigation of chemical pathways during depolymerization of PET in. Available at: [Link]

  • Dimethyl terephthalate. SIELC Technologies. Available at: [Link]

  • Combinatorial Chemistry-Parallel Synthesis 1. Introduction: The Drug Discovery and Development Process 2. L. Available at: [Link]

  • Medicinal Chemistry: Combinatorial Chemistry-Parallel Synthesis 1. Introduction: The Drug Discovery Process 2. Lead Discovery an. Available at: [Link]

Sources

A Technical Guide to Dimethyl 2-(bromomethyl)terephthalate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of dimethyl 2-(bromomethyl)terephthalate, a key bifunctional intermediate in advanced chemical synthesis. We will delineate its precise nomenclature, detail its physicochemical properties, present a validated protocol for its synthesis via radical bromination, and explore its reactivity. The primary focus is on its application as a versatile linker in the fields of drug discovery and materials science, where its distinct reactive sites—a labile benzylic bromide and two ester functionalities—enable the construction of complex molecular architectures. This document is intended for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights.

Nomenclature and Chemical Identity

Clarity in chemical nomenclature is paramount for reproducible science. The compound of interest is commonly referred to by the descriptive name "2-Bromomethyl-terephthalic acid dimethyl ester." However, the systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is dimethyl 2-(bromomethyl)terephthalate .[1] Both names refer to the same molecule, but the IUPAC name should be used in formal publications and reports.

Key identifiers for this compound are consolidated in the table below for unambiguous reference.

IdentifierValueSource(s)
IUPAC Name dimethyl 2-(bromomethyl)terephthalate[1]
Common Synonym This compound[1][2]
CAS Number 57834-13-6[1][2]
Molecular Formula C₁₁H₁₁BrO₄[2]
Molecular Weight 287.11 g/mol [2]
Canonical SMILES COC(=O)C1=CC(=C(C=C1)CBr)C(=O)OC[2]
InChI Key UTIKNGRWJJKNBJ-UHFFFAOYSA-N[1]
Physicochemical and Computed Properties

The physical and chemical properties of a compound dictate its handling, reactivity, and suitability for various applications. While experimentally determined data for some properties of dimethyl 2-(bromomethyl)terephthalate are not widely published, a combination of vendor-supplied data and computational predictions provides a reliable profile.

PropertyValueNotes / Source(s)
Physical Form Pink or White Solid[1]
Purity ≥95% - 96%Commercially available purity.[1][2]
Topological Polar Surface Area (TPSA) 52.6 ŲComputed; relates to solubility and permeability.[2][3]
XLogP3 2.2Computed; indicates moderate lipophilicity.[3]
Hydrogen Bond Acceptors 4[2]
Hydrogen Bond Donors 0[2]
Rotatable Bond Count 5[3]
Storage Temperature 4°CRecommended for long-term stability.[2]
Synthesis and Purification

The most direct and efficient synthesis of dimethyl 2-(bromomethyl)terephthalate involves the selective radical bromination of the benzylic methyl group of its precursor, dimethyl 2-methylterephthalate. The Wohl-Ziegler reaction, utilizing N-Bromosuccinimide (NBS), is the preferred method.[4]

Mechanism Insight: This reaction proceeds via a free-radical chain mechanism. A radical initiator (e.g., AIBN or benzoyl peroxide) generates a bromine radical from NBS. This radical abstracts a hydrogen atom from the benzylic methyl group of the starting material, which is the most energetically favorable position due to the resonance stabilization of the resulting benzylic radical. This radical then reacts with another molecule of NBS to form the desired product and a succinimidyl radical, which propagates the chain. The use of NBS is critical as it maintains a low, steady concentration of bromine, minimizing competitive and undesirable electrophilic aromatic bromination.[4]

Experimental Workflow: Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purify Purification cluster_final Final Product prep1 Dissolve Dimethyl 2-methylterephthalate in CCl₄ prep2 Add NBS and AIBN to the solution prep1->prep2 1. react Reflux mixture under N₂ atmosphere with light irradiation prep2->react 2. monitor Monitor reaction by TLC (disappearance of starting material) react->monitor 3. workup1 Cool to RT, filter off succinimide byproduct monitor->workup1 4. (upon completion) workup2 Wash filtrate with aq. Na₂S₂O₃ and brine workup1->workup2 5. workup3 Dry organic layer over anhydrous MgSO₄ workup2->workup3 5. workup4 Concentrate in vacuo workup3->workup4 5. purify Recrystallize crude solid from Hexane/EtOAc workup4->purify 6. final Obtain pure Dimethyl 2-(bromomethyl)terephthalate purify->final 7.

Caption: Workflow for the synthesis of dimethyl 2-(bromomethyl)terephthalate.

Detailed Synthesis Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve dimethyl 2-methylterephthalate (1.0 equiv.) in a suitable non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 equiv.) and a catalytic amount of a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN, ~0.02 equiv.).

  • Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl₄) under a nitrogen atmosphere. Initiation is often facilitated by irradiation with a heat lamp.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC), observing the consumption of the starting material. The reaction is typically complete within 2-4 hours.

  • Work-up: Once complete, cool the reaction mixture to room temperature. The succinimide byproduct, which is insoluble in CCl₄, will precipitate and can be removed by filtration.

  • Purification: The filtrate is then washed sequentially with an aqueous solution of sodium thiosulfate (to quench any remaining bromine) and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Final Purification: The crude solid is typically purified by recrystallization from a solvent system such as ethyl acetate/hexanes to afford the final product as a white or pinkish solid.[1]

Chemical Reactivity and Applications in Drug Development

The synthetic utility of dimethyl 2-(bromomethyl)terephthalate stems from its nature as a bifunctional linker .[5][6] It possesses two distinct types of reactive sites:

  • Benzylic Bromide: The bromomethyl group is an excellent electrophile, highly susceptible to nucleophilic substitution (SN2) reactions. This allows for the covalent attachment of a wide range of nucleophiles, such as amines, thiols, alcohols, or carboxylates.

  • Diester Functionality: The two methyl ester groups can be hydrolyzed under acidic or basic conditions to the corresponding dicarboxylic acid. This provides a secondary handle for further conjugation, for example, through amide bond formation.

This dual reactivity makes the molecule an invaluable tool in constructing complex therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[7][8][9] In these applications, the linker's role is critical; it connects a targeting moiety (like an antibody) to a payload (like a cytotoxic drug), and its length and flexibility can significantly influence the efficacy and pharmacokinetics of the final conjugate.[8]

Analytical Characterization (Self-Validation)

Confirming the identity and purity of the synthesized product is a critical, self-validating step in any protocol.

  • ¹H NMR Spectroscopy: This is the primary technique for structural confirmation. The expected proton NMR spectrum of dimethyl 2-(bromomethyl)terephthalate in CDCl₃ would show:

    • ~8.0 ppm (m, 3H): A complex multiplet corresponding to the three aromatic protons on the terephthalate ring.

    • ~4.7 ppm (s, 2H): A sharp singlet for the two protons of the benzylic bromomethyl (-CH₂Br) group.

    • ~3.9 ppm (s, 6H): Two overlapping singlets (or one singlet of 6H intensity) for the six protons of the two methyl ester (-OCH₃) groups. The absence of a signal around 2.5 ppm (characteristic of the starting benzylic methyl group) and the appearance of the -CH₂Br singlet are key indicators of a successful reaction.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) would confirm the molecular weight. The mass spectrum should show a characteristic isotopic pattern for the bromine atom (79Br and 81Br in ~1:1 ratio), providing definitive evidence of successful bromination.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product. A single sharp peak on the chromatogram indicates a high degree of purity, while the presence of other peaks would correspond to unreacted starting material or byproducts.

Safety and Handling

Dimethyl 2-(bromomethyl)terephthalate requires careful handling due to its chemical nature. As a benzylic bromide, it is classified as an alkylating agent and is a potent lachrymator (tear-producing agent).

  • GHS Hazard Information: Based on data for structurally similar compounds and supplier information, it should be treated as a hazardous substance.[2] It is expected to cause serious eye irritation, skin irritation, and may cause respiratory irritation.[3][10]

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is acceptable for incidental contact), and splash-proof safety goggles.

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.

  • Storage and Disposal: Store in a tightly sealed container in a cool, dry, well-ventilated area, as recommended at 4°C for long-term storage.[2] Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

References
  • Title: Bifunctional linkers. Source: CD Biosynsis. URL: [Link]

  • Title: Dimethyl 2-bromoterephthalate | C10H9BrO4 | CID 87741. Source: PubChem - NIH. URL: [Link]

  • Title: Dimethyl terephthalate Infrared Spectrum. Source: Pacific Northwest National Laboratory (PNNL). URL: [Link]

  • Title: Synthesis of Dimethyl Tetraarylphthalates by SuzukiMiyaura Reactions of Dimethyl Tetrabromophthalate. Source: ResearchGate. URL: [Link]

  • Title: Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. Source: MDPI. URL: [Link]

  • Title: 1 H NMR spectra of dimethyl terephthalate isolated from the recycling process. Source: ResearchGate. URL: [Link]

  • Title: Internal Standard Reference Data for qNMR: Dimethyl Terephthalate. Source: BIPM. URL: [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of Dimethyl 2-(bromomethyl)terephthalate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of dimethyl 2-(bromomethyl)terephthalate, a key intermediate in the synthesis of functionalized polymers and pharmaceutical compounds. The inherent reactivity of the bromomethyl group, combined with the diester functionality on the aromatic core, makes a thorough understanding of its structural verification via modern spectroscopic techniques essential for researchers, scientists, and drug development professionals. This document outlines the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by established principles and data from analogous structures. Furthermore, it provides detailed, field-proven protocols for the acquisition of high-quality spectral data.

Molecular Structure and Spectroscopic Overview

The structure of dimethyl 2-(bromomethyl)terephthalate presents a unique set of spectroscopic markers. The terephthalate backbone gives rise to signals characteristic of a 1,2,4-trisubstituted benzene ring, while the chemically distinct methyl esters and the reactive benzylic bromide group provide unambiguous signatures for confirmation of the molecular identity and purity.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing weigh Weigh 10-20 mg of sample dissolve Dissolve in 0.6 mL of CDCl₃ weigh->dissolve filter Filter into NMR tube dissolve->filter cap Cap and clean tube filter->cap insert Insert sample into magnet cap->insert lock Lock on deuterium signal insert->lock shim Shim for field homogeneity lock->shim acquire Acquire ¹H and ¹³C spectra shim->acquire fft Fourier Transform acquire->fft phase Phase correction fft->phase baseline Baseline correction phase->baseline reference Reference to solvent peak baseline->reference integrate Integrate and pick peaks reference->integrate

Caption: Experimental workflow for NMR analysis.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of dimethyl 2-(bromomethyl)terephthalate for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial. [1] * Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Ensure complete dissolution, using gentle vortexing if necessary.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter. * Cap the NMR tube and wipe the outside clean.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • For ¹³C NMR, use a proton-decoupled pulse sequence and acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Perform phase and baseline corrections to the spectrum.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Identify and label the peak positions in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum of dimethyl 2-(bromomethyl)terephthalate is expected to be dominated by strong absorptions from the carbonyl groups of the esters and characteristic vibrations of the aromatic ring and the C-Br bond.

Predicted IR Data
Predicted Wavenumber (cm⁻¹) Intensity Vibration Causality Behind Assignment
~3100-3000MediumC-H stretch (aromatic)Characteristic of C-H bonds on a benzene ring.
~3000-2850MediumC-H stretch (aliphatic)Arising from the methyl and bromomethyl groups. [2]
~1725StrongC=O stretch (ester)A strong, sharp absorption typical for the carbonyl group in aromatic esters. [3]
~1600, ~1450MediumC=C stretch (aromatic)In-ring vibrations of the benzene nucleus.
~1300-1100StrongC-O stretch (ester)Characteristic stretching vibrations of the ester C-O bonds.
~1200Medium-CH₂- wagWagging vibration of the bromomethyl group. [4]
~700-600MediumC-Br stretchThe carbon-bromine stretching vibration typically appears in this region of the fingerprint. [4]
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

ATR-FTIR is a convenient technique for solid samples, requiring minimal sample preparation.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing clean Clean ATR crystal place Place small amount of sample on crystal clean->place apply_pressure Apply pressure with anvil place->apply_pressure background Collect background spectrum apply_pressure->background sample_scan Collect sample spectrum background->sample_scan baseline Baseline correct sample_scan->baseline label_peaks Label significant peaks baseline->label_peaks

Caption: Experimental workflow for ATR-FTIR analysis.

  • Instrument and Sample Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. [5] * Place a small amount of the solid dimethyl 2-(bromomethyl)terephthalate sample directly onto the center of the ATR crystal.

    • Lower the press anvil to apply firm, even pressure to the sample, ensuring good contact with the crystal. [6]

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Perform a baseline correction if necessary.

    • Use the software tools to identify and label the wavenumbers of the major absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, which serves as a molecular fingerprint. For dimethyl 2-(bromomethyl)terephthalate, the presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

Predicted Mass Spectrum Data

The predicted mass spectrum will be analyzed based on Electron Ionization (EI) as a common technique for small molecules.

m/z (mass-to-charge ratio) Interpretation Causality Behind Fragmentation
286/288[M]⁺, Molecular ionThe molecular ion peak, showing the characteristic 1:1 isotopic pattern for one bromine atom.
255/257[M - OCH₃]⁺Loss of a methoxy radical from one of the ester groups.
207[M - Br]⁺Loss of a bromine radical, a common fragmentation pathway for benzylic bromides. [7]This fragment is expected to be a significant peak.
194[M - CH₂Br]⁺Cleavage of the bromomethyl group. This corresponds to the molecular ion of dimethyl terephthalate.
163[M - CH₂Br - OCH₃]⁺Subsequent loss of a methoxy radical from the [M - CH₂Br]⁺ fragment. This is a major fragment in the mass spectrum of dimethyl terephthalate. [8]
91[C₇H₇]⁺The tropylium ion, a common and stable fragment in the mass spectra of compounds containing a benzyl group, although its formation here is less direct than from benzyl bromide itself. [9]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for the analysis of volatile and thermally stable compounds like dimethyl 2-(bromomethyl)terephthalate.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumental Conditions:

    • Gas Chromatograph (GC):

      • Injector: Split/splitless injector, typically operated at 250°C.

      • Column: A standard nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Oven Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20°C/min) to a final temperature (e.g., 280°C) and hold for several minutes to ensure elution of the compound.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Analyzer: Quadrupole or Time-of-Flight (TOF).

      • Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight of the compound (e.g., 350).

  • Data Analysis:

    • Identify the peak corresponding to dimethyl 2-(bromomethyl)terephthalate in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Analyze the molecular ion and the fragmentation pattern to confirm the structure, paying close attention to the isotopic patterns of bromine-containing fragments.

References

  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. [Link]

  • Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

  • Spectroscopy Online. Free Micro ATR FT-IR Chemical Imaging of Polymers and Polymer Laminates. [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2014, December 5). Mass spectroscopy...........bromomethyl benzene (benzyl bromide). [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • UCLA Chemistry and Biochemistry. Illustrated Glossary of Organic Chemistry - Fragment ion. [Link]

  • PubChem. Dimethyl terephthalate. [Link]

  • ResearchGate. 1 H NMR spectra of dimethyl terephthalate isolated from the recycling.... [Link]

  • PubChem. 1,3,5-Tris(bromomethyl)benzene. [Link]

  • NIST WebBook. Benzene, (bromomethyl)-. [Link]

  • University of Colorado Boulder. NMR Chart. [Link]

  • BIPM. (2019, March 13). Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04]. [Link]

  • University of Cambridge. NMR Sample Preparation. [Link]

  • ResearchGate. ¹H NMR spectra of recrystallized DMT. [Link]

  • ResearchGate. 23:FTIR spectrum of dimethyle terephthalate DMT produced from methanolysis of PET wastes. [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]

  • The Hong Kong University of Science and Technology. E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]

  • The Royal Society of Chemistry. Supplementary Information for:. [Link]

  • NIST WebBook. 1,4-Benzenedicarboxylic acid, dimethyl ester. [Link]

  • Pacific Northwest National Laboratory. Dimethyl terephthalate. [Link]

  • SpectraBase. Benzylbromide - Optional[1H NMR] - Chemical Shifts. [Link]

  • mzCloud. (2016, October 12). Dimethyl terephthalate. [Link]

  • MassBank. dimethyl terephthalate. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • ResearchGate. PIMS spectra recorded during the decomposition of benzyl bromide at.... [Link]

  • SpectraBase. Dimethyl terephthalate - Optional[MS (GC)] - Spectrum. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • The Royal Society of Chemistry. (2021). This journal is © The Royal Society of Chemistry 2021. [Link]

  • ResearchGate. ¹³C‐NMR spectrum of solid products (deuterated reagent: d‐DMSO). [Link]

  • University of California, Irvine. IR_lectureNotes.pdf. [Link]

  • University of Szeged. The features of IR spectrum. [Link]

  • University of Wisconsin-Platteville. IR Chart. [Link]

Sources

An In-depth Technical Guide on the Commercial Availability of 2-Bromomethyl-terephthalic acid dimethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the commercial landscape for 2-Bromomethyl-terephthalic acid dimethyl ester (CAS No. 57834-13-6), a critical bifunctional building block in pharmaceutical and materials science. Aimed at researchers, chemists, and procurement specialists, this document details the compound's strategic importance, key commercial suppliers, available purity grades, and essential quality control parameters. Furthermore, it offers a practical procurement framework, discusses custom synthesis as a viable alternative, and outlines best practices for handling, storage, and in-house quality verification to ensure experimental success and reproducibility.

Introduction: Strategic Importance and Applications

This compound, also known as dimethyl 2-(bromomethyl)terephthalate, is a highly valuable reagent whose utility stems from its distinct functionalities. The molecule features a reactive benzylic bromide, which is an excellent electrophile for nucleophilic substitution reactions, and two methyl ester groups, which can be hydrolyzed to carboxylic acids or undergo transesterification. This unique structure makes it an ideal linker or intermediate in several advanced applications:

  • Pharmaceutical Drug Development: It serves as a key precursor for the synthesis of complex molecules and linkers used in Antibody-Drug Conjugates (ADCs). The bromomethyl group allows for covalent attachment to targeting moieties, while the terephthalate core provides a stable scaffold.

  • Materials Science: It is used in the synthesis of functionalized polymers and metal-organic frameworks (MOFs).[1] The ability to polymerize or coordinate through the terephthalate group, while retaining a site for post-synthetic modification at the bromomethyl position, is highly advantageous.

  • Organic Synthesis: It acts as a versatile building block for creating substituted aromatic compounds and macrocycles.

Given its critical role, a reliable and well-characterized supply chain is paramount for research and development timelines.

Commercial Availability and Supplier Landscape

This compound is available from a range of chemical suppliers, catering to different scales and quality requirements. The market can be broadly categorized into large-scale manufacturers, specialized synthesis labs, and catalog distributors.

Table 1: Summary of Commercial Availability and Typical Specifications

Parameter Typical Specification Notes
CAS Number 57834-13-6The universally recognized identifier for this compound.
Molecular Formula C₁₁H₁₁BrO₄---
Molecular Weight 287.11 g/mol ---
Purity Grades ≥95%, 96%, ≥97%, 99%Purity levels vary by supplier; higher grades are essential for sensitive applications like drug development.[1][2][3][4]
Physical Form White to Pink or Off-White Solid/PowderColor variation can indicate trace impurities.[2]
Common Pack Sizes 1g, 5g, 25g, 100g, Custom BulkAvailability ranges from research quantities to semi-bulk.
Lead Times In-stock to several weeksVaries significantly between distributors and custom synthesis orders.

Key Suppliers:

  • Major Distributors (for R&D Scale): Companies like Sigma-Aldrich (Merck) , TCI Chemicals , and Fisher Scientific often list this product, providing easy access for researchers with high-quality documentation (e.g., Certificates of Analysis).[2][5][6]

  • Specialized Building Block Suppliers: Vendors such as ChemScene , Ambeed , and J & W Pharmlab focus on providing novel and diverse chemical building blocks for drug discovery and list this compound, often with comprehensive analytical data.[1][7]

  • Manufacturers and Bulk Suppliers: For larger quantities, direct engagement with manufacturers like BLD Pharmatech or sourcing platforms like BuyersGuideChem may be necessary to secure scalable and cost-effective supply chains.[8]

Procurement Strategy: A Decision Framework

Selecting the right supplier requires a strategic approach that balances cost, quality, and project requirements. The following decision framework, presented as a workflow, guides the user through this process.

Procurement_Framework start Define Project Needs q1 Required Purity? start->q1 a1_high >98% Purity (e.g., Pharma Intermediate) q1->a1_high High a1_std ≥95% Purity (e.g., Screening, Materials) q1->a1_std Standard q2 Quantity Needed? a2_small <100g (R&D) q2->a2_small Small a2_large >100g (Pilot/Scale-up) q2->a2_large Large q3 Lead Time Critical? a3_yes Yes (<2 weeks) q3->a3_yes Yes a3_no No (>2 weeks) q3->a3_no No a1_high->q2 a1_std->q2 a2_small->q3 res_cust Engage Custom Synthesis Provider (CMO/CRO) a2_large->res_cust res_dist Source from Major Distributor (e.g., Sigma-Aldrich, TCI) a3_yes->res_dist res_spec Source from Specialized Supplier (e.g., ChemScene, Ambeed) a3_no->res_spec

Caption: Procurement decision workflow for selecting a supplier.

In-House Quality Control and Verification

Regardless of the supplier, independent verification of identity and purity is a cornerstone of scientific integrity. The benzylic bromide is susceptible to hydrolysis, and residual starting material or over-brominated side products can be present.

Recommended Analytical Methods:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The most effective method for structural confirmation. Key signals include the benzylic protons (-CH₂Br) around 4.5-4.8 ppm, the two distinct methoxy protons (-OCH₃) around 3.9 ppm, and the aromatic protons in the 7.5-8.0 ppm region.

  • HPLC (High-Performance Liquid Chromatography): Essential for purity assessment. A reverse-phase method can effectively separate the target compound from non-polar impurities (like the starting material, dimethyl 2-methylterephthalate) and more polar impurities (like the hydrolyzed di-acid).

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight (287.11 g/mol ) and the characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio), providing unambiguous identification.

Table 2: General Protocol for HPLC Purity Analysis

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid)
Gradient Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 5 µL
Sample Prep ~1 mg/mL in Acetonitrile

This method serves as a starting point and should be validated for specific laboratory conditions.[9][10]

Alternative Sourcing: The Custom Synthesis Route

If the required quantity or purity grade is not commercially available, custom synthesis by a Contract Research Organization (CRO) or Contract Manufacturing Organization (CMO) is a robust alternative. The most common synthetic route involves the radical bromination of dimethyl 2-methylterephthalate.

Common Synthetic Pathway:

The synthesis is typically achieved via a free-radical substitution reaction on the benzylic methyl group of dimethyl 2-methylterephthalate using a brominating agent like N-Bromosuccinimide (NBS) and a radical initiator such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Synthesis_Route cluster_reagents SM Dimethyl 2-methylterephthalate P 2-Bromomethyl-terephthalic acid dimethyl ester SM->P   reagents NBS, AIBN CCl₄ or similar solvent Reflux

Caption: Common synthesis route via radical bromination.

When commissioning a custom synthesis, it is crucial to:

  • Provide Clear Specifications: Define the required purity, impurity profile, and analytical methods for release.

  • Discuss the Synthetic Route: Understanding the proposed route helps anticipate potential side products (e.g., dibrominated species or impurities from the starting material).

  • Request In-Process Controls: Ensure the CRO monitors the reaction to optimize yield and minimize impurities.

Safe Handling, Storage, and Stability

Proper handling and storage are critical to maintain the integrity of this compound.

  • Safety Precautions: As a benzylic bromide, this compound is expected to be a lachrymator and an irritant. Always handle it in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Avoid inhalation of dust and contact with skin and eyes.[5]

  • Storage Conditions: Due to the reactive nature of the bromomethyl group, which is susceptible to hydrolysis by atmospheric moisture, the compound should be stored in a tightly sealed container. For long-term stability, storage at low temperatures (e.g., 4°C) under an inert atmosphere (argon or nitrogen) is recommended.[1]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and moisture.[6] Nucleophiles (e.g., amines, alcohols, water) will react with the benzylic bromide.

Conclusion

This compound is a readily accessible yet specialized chemical intermediate. For small-scale R&D, numerous catalog suppliers offer various purity grades, making it convenient to procure. For larger-scale needs or stringent purity requirements, a custom synthesis approach is often more practical. A successful procurement strategy is underpinned by a clear definition of project needs and is always followed by rigorous in-house analytical verification to ensure the quality and integrity of the material, thereby safeguarding the reliability of downstream research and development efforts.

References

  • Dimethyl 2-(bromomethyl)terephthalate. ChemScene.

  • This compound | 57834-13-6. Sigma-Aldrich.

  • This compound | 57834-13-6. Echemi.

  • 2-Bromomethyl terephthalate, min 97%, 1 gram. CP Lab Safety.

  • SAFETY DATA SHEET. TCI Chemicals.

  • SAFETY DATA SHEET. Sigma-Aldrich.

  • Safety data sheet. CPAchem.

  • 57834-13-6 | this compound. Ambeed.

  • Material Safety Data Sheet. Spectrum Chemical.

  • SAFETY DATA SHEET. Fisher Scientific.

  • Dimethyl 2-bromoterephthalate | C10H9BrO4. PubChem - NIH.

  • 2,5-DIBROMO-TEREPHTHALIC ACID DIMETHYL ESTER. Sigma-Aldrich.

  • dimethyl terephthalate suppliers USA. Chemical Sourcing.

  • A Comparative Guide to Purity Validation of Dimethyl Terephthalate: GC-MS, HPLC, and qNMR Analysis. Benchchem.

  • In-Depth Technical Guide: Solubility of Dimethyl 3-(bromomethyl)phthalate in Organic Solvents. Benchchem.

  • Manufacture of Dimethyl Terephthalate and Terephthalic Acid. Chempedia - LookChem.

  • Dimethyl terephthalate | C10H10O4. PubChem.

  • Process for making dimethyl terephthalate. Google Patents.

  • Process for preparation of terephthalic acid. Michigan State University Digital Repository.

  • Dimethyl terephthalate | 120-61-6. BuyersGuideChem.

Sources

The Synthetic Versatility of 2-Bromomethyl-terephthalic Acid Dimethyl Ester: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Pivotal Scaffold in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. Among these, 2-Bromomethyl-terephthalic acid dimethyl ester has emerged as a highly versatile and valuable building block. Its unique structural features—a reactive benzylic bromide poised for diverse chemical transformations and two ester functionalities amenable to further modification—provide a gateway to a rich chemical space of complex molecules. This guide offers an in-depth exploration of the derivatives of this compound, providing researchers, scientists, and drug development professionals with a comprehensive technical resource. We will delve into the core reactivity of this scaffold, present detailed synthetic protocols for key derivatives, and illuminate their applications in the synthesis of clinically significant pharmaceuticals.

Core Reactivity: Understanding the Chemical Personality of the Scaffold

The synthetic utility of this compound is primarily dictated by the reactivity of the bromomethyl group. As a benzylic halide, it is an excellent electrophile, readily participating in nucleophilic substitution reactions. The adjacent ester groups, however, exert significant electronic and steric influences that must be considered in reaction design.

The electron-withdrawing nature of the two methoxycarbonyl groups enhances the electrophilicity of the benzylic carbon, making it highly susceptible to attack by a wide range of nucleophiles. However, the ortho-ester group can also provide steric hindrance, which may influence the reaction mechanism and rate. While S(_N)2 reactions are common with unhindered nucleophiles, conditions favoring an S(_N)1 pathway may be observed with weaker nucleophiles or in polar, protic solvents.

It is also crucial to be mindful of potential side reactions. The presence of a base can promote elimination reactions, leading to the formation of the corresponding exocyclic methylene compound. Hydrolysis of the ester groups can occur under acidic or basic conditions, and self-condensation is a possibility under certain conditions. Careful control of reaction parameters is therefore essential to achieve the desired outcomes.

Derivatization Strategies: A Gateway to Diverse Molecular Architectures

The true power of this compound lies in its ability to be readily transformed into a vast array of derivatives. These transformations can be broadly categorized based on the attacking nucleophile.

N-Substituted Derivatives: The Isoindolinone Core

One of the most significant applications of this compound is in the synthesis of N-substituted isoindolinones, a privileged scaffold in medicinal chemistry. This transformation proceeds via an initial nucleophilic substitution by a primary amine, followed by an intramolecular cyclization.

G start 2-Bromomethyl-terephthalic acid dimethyl ester intermediate Amine Adduct (Intermediate) start->intermediate Primary Amine (R-NH2) product N-Substituted Isoindolinone intermediate->product Intramolecular Cyclization (-MeOH)

This reaction is often high-yielding and can be performed under relatively mild conditions. The choice of the primary amine allows for the introduction of a wide variety of substituents at the nitrogen atom, enabling the exploration of structure-activity relationships.

  • Reagents and Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add benzylamine (1.1 eq).

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired N-benzyl-isoindolinone-5-carboxylic acid methyl ester.

NucleophileProductYield (%)Reference
BenzylamineN-Benzyl-isoindolinone-5-carboxylic acid methyl ester85-95[1]
AnilineN-Phenyl-isoindolinone-5-carboxylic acid methyl ester80-90[1]
3-Aminopiperidine-2,6-dionePrecursor to Lenalidomide and Pomalidomide75-85[2][3]
O-Substituted Derivatives: Accessing Ether Linkages

The reaction of this compound with various oxygen-based nucleophiles, such as alcohols and phenols, provides access to ether derivatives. The Williamson ether synthesis is a classic and reliable method for this transformation.

G start 2-Bromomethyl-terephthalic acid dimethyl ester product 2-(Alkoxymethyl/Phenoxymethyl)- terephthalic acid dimethyl ester start->product alkoxide Alkoxide/Phenoxide (R-O⁻) alkoxide->product SN2 Reaction

This reaction typically requires a base to deprotonate the alcohol or phenol, generating the corresponding alkoxide or phenoxide, which then acts as the nucleophile.

  • Reagents and Setup: In a round-bottom flask, dissolve phenol (1.1 eq) in a polar aprotic solvent like DMF. Add a suitable base, such as potassium carbonate (1.5 eq), and stir the mixture.

  • Reaction: To this mixture, add a solution of this compound (1.0 eq) in DMF dropwise at room temperature. The reaction is then typically heated to 60-80 °C and monitored by TLC.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature and poured into water. The aqueous layer is extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield 2-(phenoxymethyl)-terephthalic acid dimethyl ester.[4][5]

NucleophileProductYield (%)Reference
Phenol2-(Phenoxymethyl)-terephthalic acid dimethyl ester70-85[4][5]
Methanol2-(Methoxymethyl)-terephthalic acid dimethyl ester75-90[4][5]
Ethylene GlycolBis[2-(2,4-bis(methoxycarbonyl)benzyl)oxy]ethane60-75[4][5]
S-Substituted Derivatives: Introducing Thioether Functionality

Thioether derivatives can be synthesized by reacting this compound with thiols. Similar to the Williamson ether synthesis, this reaction proceeds via an S(_N)2 mechanism and often requires a base to generate the thiolate nucleophile.

G start 2-Bromomethyl-terephthalic acid dimethyl ester product 2-(Thiomethyl)-terephthalic acid dimethyl ester start->product thiolate Thiolate (R-S⁻) thiolate->product SN2 Reaction

  • Reagents and Setup: Dissolve thiophenol (1.1 eq) in a solvent such as ethanol or DMF. Add a base like sodium hydroxide or potassium carbonate (1.2 eq) and stir to form the sodium thiophenoxide.

  • Reaction: Add this compound (1.0 eq) to the reaction mixture and stir at room temperature. The reaction progress can be followed by TLC.

  • Work-up: Once the starting material is consumed, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water to remove inorganic salts.

  • Purification: The organic layer is dried and concentrated, and the crude product is purified by column chromatography to give 2-(phenylthiomethyl)-terephthalic acid dimethyl ester.

NucleophileProductYield (%)
Thiophenol2-(Phenylthiomethyl)-terephthalic acid dimethyl ester80-95
Ethanethiol2-(Ethylthiomethyl)-terephthalic acid dimethyl ester85-95
Cysteine methyl esterS-(2,4-bis(methoxycarbonyl)benzyl)-L-cysteine methyl ester70-85

Applications in Drug Development: From Building Block to Blockbuster

The derivatives of this compound are not merely academic curiosities; they are key intermediates in the synthesis of several important pharmaceutical agents. The isoindolinone core, in particular, is a cornerstone of a class of immunomodulatory drugs (IMiDs).

  • Lenalidomide and Pomalidomide: These blockbuster drugs, used in the treatment of multiple myeloma and other cancers, are synthesized from a key isoindolinone intermediate derived from this compound. The synthesis involves the reaction of the bromomethyl compound with 3-aminopiperidine-2,6-dione, followed by further functional group manipulations.[2][3]

  • Apremilast: This oral medication for psoriasis and psoriatic arthritis also features a phthalimide-related structure. While the synthesis is complex, intermediates derived from terephthalic acid are utilized in some synthetic routes.[6][7][8]

The ability to readily synthesize a diverse library of isoindolinone derivatives has also spurred research into their potential as inhibitors of other therapeutic targets, such as histone deacetylases (HDACs), which have shown promise in cancer therapy.[9]

Conclusion: A Scaffold of Enduring Importance

This compound stands as a testament to the power of a well-designed molecular scaffold. Its inherent reactivity, coupled with the potential for diverse functionalization, has made it an indispensable tool for medicinal chemists. From the fundamental exploration of new chemical space to the industrial-scale synthesis of life-saving medications, the derivatives of this compound continue to play a pivotal role in advancing the frontiers of drug discovery. This guide has provided a comprehensive overview of the synthesis and application of these important molecules, with the aim of empowering researchers to harness their full potential in the development of the next generation of therapeutics.

References

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Apremilast Intermediate Synthesis. (n.d.). Mastering Apremilast Intermediate Synthesis: A Guide to Efficient Production. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Edubirdie. (2021). Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). A Review on Synthetic Advances toward the Synthesis of Apremilast, an Anti-inflammatory Drug. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447445A - Preparation method for synthesizing apremilast intermediate.
  • Patsnap. (n.d.). Preparation method for apremilast and intermediate of apremilast. Retrieved from [Link]

  • PubMed. (2019). Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. Retrieved from [Link]

  • Chem-Station Int. Ed. (2014). Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of apremilast. Reagents and conditions. Retrieved from [Link]

  • PubMed Central. (n.d.). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. Retrieved from [Link]

  • PubMed. (2020). Design and synthesis of new lenalidomide analogs via Suzuki cross-coupling reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic routes available for the preparation of pomalidomide derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US20160362391A1 - Improved Process for the Preparation of Pomalidomide and its Purification.
  • Google Patents. (n.d.). US8946265B2 - Process for the preparation of lenalidomide.
  • ResearchGate. (n.d.). A New Synthesis Route for the Preparation of Pomalidomide. Retrieved from [Link]

  • ResearchGate. (n.d.). Alternative synthesis of lenalidomide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Retrieved from [Link]

  • PubMed. (2011). Synthesis and Biological Evaluation of 2-indolinone Derivatives as Potential Antitumor Agents. Retrieved from [Link]

  • Supplementary material. (n.d.). Process optimization by NMR-assisted investigation of chemical pathways during depolymerization of PET. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016024286A2 - An improved process for synthesis of lenalidomide.
  • PubMed. (n.d.). Synthesis and Biological Evaluation of Heterocyclic Substituted Bis(indolyl)methanes. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004103947A1 - Process for producing bromomethyl-substituted aromatic carboxylic ester compound.
  • NP-MRD. (2020). Showing NP-Card for Dimethyl terephthalate (NP0007991). Retrieved from [Link]

  • PubMed. (2014). Simple and convenient synthesis of esters from carboxylic acids and alkyl halides using tetrabutylammonium fluoride. Retrieved from [Link]

  • Globe Thesis. (2011). Novel Synthesis Of Isoindoline Carboxylic Ester Derivatives. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Converting waste PET into dimethyl terephthalate and diverse boronic esters under metal-free conditions. Retrieved from [Link]

  • NIH. (n.d.). Modular synthesis of α-arylated carboxylic acids, esters and amides via photocatalyzed triple C–F bond cleavage of methyltrifluorides. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile methylthiomethylation of the carboxylic acid with bromodimethylsulfonium bromide. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl terephthalate. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Use of 2-Bromomethyl-terephthalic acid dimethyl ester in MOF Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The strategic incorporation of functional moieties into metal-organic frameworks (MOFs) is a cornerstone of advanced materials design, enabling the precise tuning of their chemical and physical properties for a myriad of applications, from targeted drug delivery to heterogeneous catalysis. Among the diverse palette of functionalized organic linkers, 2-Bromomethyl-terephthalic acid and its ester derivatives stand out as exceptionally versatile building blocks. The presence of a reactive bromomethyl group on the terephthalic acid backbone offers a unique synthetic handle for post-synthetic modification, allowing for the covalent attachment of a wide array of chemical entities within the porous framework.

This comprehensive guide provides an in-depth exploration of the use of 2-Bromomethyl-terephthalic acid dimethyl ester in MOF synthesis. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and discuss the characterization of the resulting functionalized MOFs.

The Strategic Advantage of the Bromomethyl Moiety

The choice of this compound as a linker in MOF synthesis is primarily driven by the reactive nature of the benzylic bromide. This functional group serves as an excellent electrophile, readily participating in nucleophilic substitution reactions. This inherent reactivity opens the door to a vast landscape of post-synthetic modifications (PSMs), a powerful technique to introduce diverse functionalities into a pre-existing MOF structure without altering its underlying topology. The bromomethyl group is particularly advantageous as it is generally stable under the solvothermal conditions typically employed for MOF synthesis, ensuring its availability for subsequent chemical transformations.

The ability to perform chemistry within the pores of a crystalline, porous material allows for the creation of highly sophisticated materials with tailored properties. For instance, in the realm of drug development, a therapeutic agent bearing a nucleophilic group (e.g., an amine or thiol) can be covalently anchored to the bromomethyl-functionalized MOF, leading to a stable, high-payload drug delivery vehicle.

Direct Solvothermal Synthesis of a Bromomethyl-Functionalized MOF: An Adapted Protocol for a UiO-66 Analogue

While the direct synthesis of MOFs using this compound is not as extensively documented as for its non-functionalized or amino-functionalized counterparts, a robust synthesis can be adapted from established protocols for similar functionalized linkers, such as in the UiO-66 family of MOFs. The following protocol is an expertly adapted method for the synthesis of a bromomethyl-functionalized UiO-66 analogue, herein referred to as UiO-66-CH2Br.

Causality Behind Experimental Choices:

  • Metal Source (ZrCl₄): Zirconium(IV) chloride is a common precursor for the synthesis of highly stable UiO-66 MOFs due to the formation of robust Zr₆O₄(OH)₄ secondary building units (SBUs).

  • Linker (2-Bromomethyl-terephthalic acid): The dimethyl ester will be hydrolyzed in situ under the acidic and high-temperature reaction conditions to yield the corresponding dicarboxylate, which is necessary for coordination to the metal clusters. The bromomethyl group remains intact for post-synthetic modification.

  • Solvent (DMF): N,N-Dimethylformamide is a high-boiling point polar aprotic solvent that is widely used in solvothermal MOF synthesis. It effectively dissolves the precursors and facilitates the formation of the crystalline MOF structure.

  • Modulator (Acetic Acid): Acetic acid acts as a modulator, competing with the linker for coordination to the metal centers. This competition slows down the nucleation and growth of the MOF crystals, leading to a more ordered and crystalline material with fewer defects.

  • Temperature and Time: The reaction is carried out at an elevated temperature (120 °C) to provide the necessary activation energy for the formation of the thermodynamically stable MOF product. The extended reaction time (24 hours) ensures the completion of the crystallization process.

Experimental Workflow Diagram

MOF_Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Solvothermal Synthesis cluster_purification Purification & Activation Linker 2-Bromomethyl-terephthalic acid dimethyl ester Mix Combine & Sonicate Linker->Mix Metal ZrCl₄ Metal->Mix Solvent DMF Solvent->Mix Modulator Acetic Acid Modulator->Mix React Heat at 120°C for 24h Mix->React Centrifuge Centrifuge & Decant React->Centrifuge Wash_DMF Wash with DMF Centrifuge->Wash_DMF Wash_EtOH Wash with Ethanol Wash_DMF->Wash_EtOH Activate Activate at 150°C under vacuum Wash_EtOH->Activate Product UiO-66-CH₂Br (Activated MOF) Activate->Product

Caption: Solvothermal synthesis workflow for UiO-66-CH₂Br.

Step-by-Step Protocol for UiO-66-CH₂Br Synthesis
StepProcedureRationale
1 In a 20 mL scintillation vial, dissolve 122.5 mg (0.5 mmol) of 2-Bromomethyl-terephthalic acid and 116.5 mg (0.5 mmol) of Zirconium(IV) chloride (ZrCl₄) in 10 mL of N,N-Dimethylformamide (DMF).Ensures homogeneous mixing of the metal precursor and the organic linker in the solvent.
2 To the solution from Step 1, add 0.85 mL (15 mmol) of glacial acetic acid.The acetic acid acts as a modulator to control the crystallinity and reduce defects in the resulting MOF.
3 Tightly cap the vial and sonicate the mixture for 10-15 minutes until a clear, homogeneous solution is obtained.Sonication aids in the complete dissolution of all reactants, which is crucial for uniform crystal nucleation.
4 Place the sealed vial in a preheated oven at 120 °C for 24 hours.The solvothermal conditions provide the necessary energy for the formation of the crystalline MOF structure.
5 After 24 hours, remove the vial from the oven and allow it to cool to room temperature. A white precipitate should be visible.Slow cooling promotes the formation of well-defined crystals.
6 Separate the solid product by centrifugation at 8000 rpm for 10 minutes. Decant and discard the supernatant.Centrifugation is an effective method for isolating the solid MOF product from the reaction mixture.
7 Wash the solid product by re-dispersing it in 10 mL of fresh DMF and centrifuging again. Repeat this washing step three times.Washing with DMF removes any unreacted precursors and soluble impurities trapped within the pores of the MOF.
8 After the final DMF wash, wash the product with 10 mL of ethanol three times using the same centrifugation and decanting procedure.Ethanol is used to exchange the high-boiling point DMF, which is essential for the subsequent activation step.
9 After the final ethanol wash, dry the product in a vacuum oven at 150 °C overnight to remove any residual solvent from the pores.This activation step is critical to ensure the porosity of the MOF is accessible for characterization and subsequent applications.

Characterization of the Bromomethyl-Functionalized MOF

Thorough characterization is imperative to confirm the successful synthesis, crystallinity, porosity, and the presence of the desired functional group.

TechniqueExpected OutcomeSignificance
Powder X-Ray Diffraction (PXRD) The diffraction pattern should match the simulated pattern for the UiO-66 topology, confirming the formation of the desired crystalline structure.Verifies the successful synthesis of the targeted MOF architecture and its phase purity.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of characteristic peaks for the carboxylate symmetric and asymmetric stretches (~1580 and ~1390 cm⁻¹), and C-Br stretching vibration (~670 cm⁻¹). Absence of the C=O stretch from the ester (~1720 cm⁻¹) and the acid (~1680 cm⁻¹).Confirms the coordination of the carboxylate groups to the metal centers and the presence of the intact bromomethyl functionality.
Thermogravimetric Analysis (TGA) A weight loss step corresponding to the decomposition of the organic linker at high temperatures (typically >450 °C for UiO-66). The residual weight should correspond to the formation of ZrO₂.Determines the thermal stability of the synthesized MOF.
Nitrogen Adsorption-Desorption Isotherms A Type I isotherm, characteristic of microporous materials. The Brunauer-Emmett-Teller (BET) surface area should be in the range of 800-1200 m²/g for a well-synthesized UiO-66 analogue.Quantifies the porosity and surface area of the MOF, which are critical parameters for applications such as gas storage and catalysis.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (after digestion) The MOF can be digested in a solution of HF in DMSO-d₆ to release the organic linker. The ¹H NMR spectrum of the digested sample should show a characteristic peak for the -CH₂Br protons (typically around 4.5-4.8 ppm).Provides direct evidence for the incorporation and integrity of the bromomethyl-functionalized linker within the MOF structure.

Post-Synthetic Modification (PSM) of UiO-66-CH₂Br: A Gateway to Diverse Functionalities

The true power of synthesizing a bromomethyl-functionalized MOF lies in its potential for post-synthetic modification. The benzylic bromide is a versatile functional group that can undergo a variety of transformations, most notably nucleophilic substitution reactions.

Logical Relationship Diagram for PSM

PSM_Logic Start_MOF UiO-66-CH₂Br Reaction Nucleophilic Substitution Start_MOF->Reaction Nucleophile Nucleophile (Nu-H) e.g., R-NH₂, R-SH, R-OH Nucleophile->Reaction Final_MOF Functionalized MOF (UiO-66-CH₂-Nu) Reaction->Final_MOF Application Tailored Application (e.g., Catalysis, Drug Delivery, Sensing) Final_MOF->Application

Caption: Post-synthetic modification of UiO-66-CH₂Br.

General Protocol for Nucleophilic Substitution on UiO-66-CH₂Br
  • Activation: Ensure the UiO-66-CH₂Br is fully activated as described in the synthesis protocol to make the bromomethyl groups accessible.

  • Reaction Setup: Suspend the activated MOF in a suitable anhydrous solvent (e.g., acetonitrile, dichloromethane).

  • Nucleophile Addition: Add an excess of the desired nucleophile (e.g., an amine, thiol, or alcohol). The presence of a non-nucleophilic base (e.g., diisopropylethylamine) may be required to scavenge the HBr byproduct.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating for 24-48 hours. The optimal conditions will depend on the specific nucleophile used.

  • Workup and Purification: Isolate the modified MOF by centrifugation, followed by extensive washing with the reaction solvent and then a lower-boiling point solvent (e.g., acetone or ethanol) to remove unreacted reagents and byproducts.

  • Activation: Dry the functionalized MOF under vacuum to remove residual solvent.

  • Characterization: Confirm the successful modification using techniques such as FTIR and NMR (after digestion) to identify the newly introduced functional groups.

Conclusion and Future Outlook

The use of this compound as a precursor for MOF synthesis provides a powerful platform for the creation of highly functional and versatile materials. The direct synthesis of bromomethyl-functionalized MOFs, followed by post-synthetic modification, offers a modular and efficient approach to fine-tune the properties of these porous materials for specific applications. The protocols and insights provided in this guide are intended to empower researchers in the fields of materials science, chemistry, and drug development to harness the potential of this versatile building block in the design of next-generation advanced materials.

References

  • Yoo, Y., & Jeong, H. K. (2012). Generation of covalently functionalized hierarchical IRMOF-3 by post-synthetic modification. Chemical Engineering Journal, 181, 740-745.
  • Ning, H., & Lu, L. (2024). Isoreticular Metal-Organic Framework-3 (IRMOF-3): From Experimental Preparation, Functionalized Modification to Practical Applications. Polymers, 16(1), 123. [Link]

  • Mondal, P., Neuschuler, Z., Mandal, D., Hernandez, R. E., & Cohen, S. M. (2023). Unexpected reversal of reactivity in organic functionalities when immobilized together in a metal-organic framework (MOF). ChemRxiv.
  • Wang, Z., & Cohen, S. M. (2009). Postsynthesis modification of metal–organic frameworks. Chemical Society Reviews, 38(5), 1315-1329.
  • Cavka, J. H., Jakobsen, S., Olsbye, U., Guillou, N., Lamberti, C., Bordiga, S., & Lillerud, K. P. (2008). A new zirconium inorganic building brick forming metal organic frameworks with exceptional stability. Journal of the American Chemical Society, 130(42), 13850-13851.
  • Li, Y., et al. (2021). Morphology Design of IRMOF-3 Crystal by Coordination Modulation. Crystal Growth & Design, 21(1), 357-364.
  • Taddeo, F., et al. (2016). “Shake 'n Bake” Route to Functionalized Zr-UiO-66 Metal–Organic Frameworks. Inorganic Chemistry, 55(1), 324-330. [Link]

  • Marshall, R. J., et al. (2016). Postsynthetic bromination of UiO-66 analogues: altering linker flexibility and mechanical compliance. Dalton Transactions, 45(10), 4146-4149.
  • Lässig, D., et al. (2012). Zinc-1, 4-benzenedicarboxylate-bipyridine frameworks–linker functionalization impacts network topology during solvothermal synthesis.
  • Zhang, X., et al. (2018). Facile synthesis of functionalized UiO-66-type MOFs for CO2 adsorption. Journal of the Brazilian Chemical Society, 29, 2194-2201.
  • Karagiaridi, O., et al. (2012). Solvothermal synthesis of new metal organic framework structures in the zinc–terephthalic acid–dimethyl formamide system. Crystal Growth & Design, 12(2), 948-954.
  • Tanabe, K. K., & Cohen, S. M. (2011). Postsynthetic modification of metal-organic frameworks--a progress report. Chemical Society Reviews, 40(2), 498-519. [Link]

  • Shankwitz, J. E., et al. (2020). Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks. OSTI.GOV. [Link]

  • Tranchemontagne, D. J., et al. (2008). Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Tetrahedron, 64(36), 8553-8557.
  • Garibay, S. J., & Cohen, S. M. (2010). Room temperature synthesis of metal organic framework MOF-2.
  • Burrows, A. D. (2011). Post-Synthetic Modification of Metal-Organic Frameworks.
  • Lee, H. J., et al. (2018). Enhanced catalytic activity of MOF-74 via providing additional open metal sites for cyanosilylation of aldehydes. Scientific Reports, 8(1), 1-8.
  • Dhakshinamoorthy, A., & Garcia, H. (2014). Postsynthetic Modification of Metal-Organic Frameworks. Chemical Society Reviews, 43(16), 5750-5765.
  • Lin, K. S., et al. (2020).
  • Wang, X., et al. (2016). Synthesis of Framework Isomer MOFs Containing Zinc and 4-Tetrazolyl Benzenecarboxylic Acid via a Structure Directing Solvothermal Approach. Crystals, 6(11), 146.
  • Ladewig, B. P. (2017). Post-Synthetic Annealing: Linker Self-Exchange in UiO-66 and Its Effect on Polymer-Metal Organic Framework Interaction. Bradley Ladewig.
  • Kumar, P., et al. (2019). Synthesis, characterization, crystal structure, and electrochemical study of zinc (II) metal-organic framework. Journal of the Indian Chemical Society, 96(10), 1319-1324.
  • Evans, J. D., et al. (2020). Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. Accounts of Chemical Research, 53(7), 1315-1326. [Link]

Application Note & Protocol: Post-Synthetic Modification of Metal-Organic Frameworks with 2-Bromomethyl-terephthalic acid dimethyl ester for Advanced Drug Delivery Platforms

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis - Engineering MOFs for Precision Medicine

Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials constructed from metal ions or clusters linked by organic ligands.[1][2] Their exceptionally high surface areas, tunable pore sizes, and versatile chemistry make them outstanding candidates for a myriad of applications, most notably in drug delivery.[1][2][3] The ability to precisely control the chemical environment within a MOF's pores is paramount for developing sophisticated drug delivery systems (DDS).

While direct synthesis allows for the incorporation of functional linkers, many complex functionalities are not stable under the solvothermal conditions typically used for MOF synthesis.[2] Post-Synthetic Modification (PSM) emerges as a powerful and versatile strategy to introduce new functional groups onto a pre-existing MOF structure.[4][5][6][7][8][9] This technique allows for the covalent alteration of the MOF's linkers, enabling the installation of functionalities that would otherwise be inaccessible, without compromising the parent framework's integrity.[2][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the post-synthetic modification of an amine-functionalized MOF, UiO-66-NH₂, with 2-bromomethyl-terephthalic acid dimethyl ester. The rationale for this specific modification lies in the introduction of pendant terephthalate ester groups. These groups can serve multiple purposes: they can be hydrolyzed to carboxylic acids to chelate metal-based drugs (e.g., cisplatin), act as handles for further functionalization, or modulate the hydrophobicity and drug-release profile of the MOF carrier. We present a detailed, self-validating protocol, from the synthesis of the parent MOF to the characterization of the final, functionalized product.

The Strategic Choice of Framework: UiO-66-NH₂

For this modification, we have selected the zirconium-based MOF, UiO-66-NH₂ . This choice is deliberate and based on several key advantages:

  • Exceptional Stability: The strong Zr-O bonds in UiO-66 confer remarkable chemical, thermal, and mechanical stability, a critical requirement for it to withstand the conditions of post-synthetic modification and the physiological environment in drug delivery applications.[4][8]

  • Reactive Handles: The 2-aminoterephthalate linkers provide accessible primary amine (-NH₂) groups that are nucleophilic and ideally suited for covalent modification.[4][10][11][12][13][14]

  • Proven Platform: UiO-66 and its derivatives are among the most studied MOFs, with well-established synthesis and characterization procedures.

Reaction Mechanism: Covalent Grafting via Nucleophilic Substitution

The core of the post-synthetic modification is a covalent bond formation between the parent MOF and the modifying agent. The reaction proceeds via a classical nucleophilic substitution (Sₙ2) mechanism . The primary amine on the UiO-66-NH₂ linker acts as the nucleophile, attacking the electrophilic benzylic carbon of the this compound. This results in the displacement of the bromide leaving group and the formation of a new C-N bond, covalently tethering the functional group to the MOF framework.

Reaction_Mechanism cluster_0 UiO-66-NH₂ Linker cluster_1 Modifying Agent cluster_2 Modified MOF Linker MOF MOF-Linker-NH₂ Product MOF-Linker-NH-CH₂-Ph(COOCH₃)₂ MOF->Product Sₙ2 Attack HBr HBr Reagent Br-CH₂-Ph(COOCH₃)₂ Reagent->Product Base Base (e.g., DIPEA) Scavenges HBr Base->HBr Neutralization

Caption: Sₙ2 reaction mechanism for PSM of UiO-66-NH₂.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of the parent UiO-66-NH₂ and its subsequent post-synthetic modification.

Materials and Equipment
Reagent/MaterialSupplierCAS NumberNotes
Zirconium(IV) chloride (ZrCl₄)Sigma-Aldrich10026-11-6Handle in a glovebox or dry atmosphere.
2-Aminoterephthalic acid (H₂BDC-NH₂)Sigma-Aldrich10312-55-7
N,N-Dimethylformamide (DMF), anhydrousSigma-Aldrich68-12-2
Ethanol (EtOH), absoluteSigma-Aldrich64-17-5
This compoundJ & W Pharmlab57834-13-6Modifying agent.
N,N-Diisopropylethylamine (DIPEA)Sigma-Aldrich7087-68-5Non-nucleophilic base.
Chloroform, anhydrousSigma-Aldrich67-66-3Reaction solvent for PSM.
Deuterated Hydrochloric Acid (DCl in D₂O)Sigma-Aldrich7732-18-5For NMR sample preparation.
Deuterated DMSO (DMSO-d₆)Sigma-Aldrich2206-27-1For NMR sample preparation.
Teflon-lined stainless-steel autoclave (100 mL)--
Convection oven--
Centrifuge--
Schlenk line/vacuum oven--For activation.
Magnetic stirrer with heating--
Sonicator--
Protocol 1: Synthesis of UiO-66-NH₂

This protocol is adapted from established literature procedures for the solvothermal synthesis of UiO-66-NH₂.[11][14]

  • Preparation of Precursor Solution: In a 200 mL glass beaker, dissolve 1.06 g of 2-aminoterephthalic acid (H₂BDC-NH₂) in 150 mL of anhydrous N,N-dimethylformamide (DMF). In a separate vial, carefully weigh 1.47 g of Zirconium(IV) chloride (ZrCl₄) inside a glovebox and dissolve it in the H₂BDC-NH₂/DMF solution under stirring.

    • Causality: ZrCl₄ is highly hygroscopic; exposure to moisture can lead to the formation of zirconium oxychlorides, which will interfere with the MOF crystallization. DMF serves as the solvent and also acts as a modulator during the synthesis.

  • Solvothermal Reaction: Transfer the homogeneous solution into a 200 mL Teflon-lined stainless-steel autoclave. Seal the autoclave tightly.

  • Crystallization: Place the autoclave in a preheated convection oven at 120 °C for 24 hours.

    • Causality: The elevated temperature provides the necessary energy for the nucleation and growth of the MOF crystals. The 24-hour period allows for the reaction to proceed to completion, yielding well-defined crystals.

  • Isolation and Washing: After 24 hours, remove the autoclave from the oven and allow it to cool to room temperature naturally. A yellow crystalline powder should be visible at the bottom.

    • Collect the product by centrifugation (e.g., 8000 rpm for 10 minutes).

    • Discard the supernatant and wash the solid product thoroughly by re-dispersing it in fresh DMF (3 x 30 mL), followed by ethanol (3 x 30 mL). Centrifuge to collect the solid after each wash.

    • Causality: The washing steps are crucial to remove unreacted starting materials and residual DMF trapped within the pores of the MOF.

  • Activation: After the final wash, dry the yellow powder under vacuum at 150 °C for 12 hours. This process, known as activation, removes the solvent molecules from the pores. The resulting activated UiO-66-NH₂ should be stored in a desiccator.

Protocol 2: Post-Synthetic Modification of UiO-66-NH₂
  • MOF Dispersion: In a 100 mL round-bottom flask, add 200 mg of activated UiO-66-NH₂ to 40 mL of anhydrous chloroform. Sonicate the mixture for 15 minutes to ensure a fine, homogeneous suspension.

  • Reagent Addition: To the suspension, add 300 mg of this compound. Following this, add 0.5 mL of N,N-Diisopropylethylamine (DIPEA).

    • Causality: An excess of the modifying agent is used to drive the reaction to a higher conversion. DIPEA is a bulky, non-nucleophilic base that effectively scavenges the HBr byproduct generated during the Sₙ2 reaction without competing with the amine on the MOF as a nucleophile.[15] Chloroform is chosen as a solvent in which the modifying agent is soluble but the MOF is not, maintaining the heterogeneous nature of the PSM reaction.

  • Reaction: Equip the flask with a condenser and stir the mixture at 60 °C for 48 hours under an inert atmosphere (e.g., nitrogen or argon).

    • Causality: Moderate heating increases the reaction rate. A 48-hour period is often sufficient for significant functionalization in heterogeneous PSM reactions.

  • Purification of Modified MOF: After the reaction, cool the mixture to room temperature. Collect the solid product by centrifugation.

    • Wash the product extensively with chloroform (3 x 20 mL) and then ethanol (3 x 20 mL) to remove any unreacted modifying agent, DIPEA, and the resulting diisopropylethylammonium bromide salt.

    • Causality: Rigorous washing is essential for the purity of the final material and for accurate characterization.

  • Final Activation: Dry the purified modified MOF under vacuum at 100 °C for 12 hours. The lower activation temperature compared to the parent MOF is a precaution to avoid any potential degradation of the newly introduced functional groups. Store the final product, designated as UiO-66-PSM , in a desiccator.

Experimental Workflow Diagram

Experimental_Workflow P1_Start Start: Precursors (ZrCl₄, H₂BDC-NH₂) P1_Dissolve Dissolve in DMF P1_Start->P1_Dissolve P1_React Solvothermal Reaction (120°C, 24h) P1_Dissolve->P1_React P1_Wash Wash with DMF & EtOH P1_React->P1_Wash P1_Activate Activate Parent MOF (150°C, vacuum) P1_Wash->P1_Activate Parent_MOF Product: Activated UiO-66-NH₂ P1_Activate->Parent_MOF P2_Disperse Disperse in Chloroform Parent_MOF->P2_Disperse P2_Add Add Modifying Agent & DIPEA P2_Disperse->P2_Add P2_React PSM Reaction (60°C, 48h) P2_Add->P2_React P2_Wash Wash with Chloroform & EtOH P2_React->P2_Wash P2_Activate Activate Modified MOF (100°C, vacuum) P2_Wash->P2_Activate Final_Product Final Product: UiO-66-PSM P2_Activate->Final_Product

Caption: Workflow for synthesis and PSM of UiO-66-NH₂.

Characterization: Validating Success

Thorough characterization is essential to confirm the covalent modification and to ensure the structural integrity of the MOF has been preserved.

TechniqueUiO-66-NH₂ (Parent)UiO-66-PSM (Modified)Purpose
Powder X-Ray Diffraction (PXRD) Characteristic diffraction pattern matching the simulated pattern for UiO-66.[5][11]The diffraction pattern should be largely unchanged, with major peak positions retained, indicating preservation of the crystalline framework. A slight decrease in peak intensity may be observed.To confirm the retention of long-range crystalline order after the modification process.
FTIR Spectroscopy Shows N-H stretching bands (~3300-3500 cm⁻¹) and other characteristic peaks of the aminoterephthalate linker.Appearance of a strong C=O stretching band around 1720 cm⁻¹ from the new ester groups. A decrease in the intensity of the N-H bending mode (~1620 cm⁻¹) and changes in the N-H stretching region are expected.To provide evidence for the introduction of new functional groups (esters) and the consumption of the initial amine groups.
¹H NMR (after digestion in DCl/DMSO-d₆) Shows aromatic protons of the aminoterephthalate linker.[4][16][17]In addition to the parent linker peaks, new signals should appear corresponding to the benzylic methylene protons (-CH₂-) and the methyl ester protons (-OCH₃), as well as the aromatic protons of the grafted terephthalate moiety.This is the most definitive technique to confirm that covalent modification has occurred and to potentially quantify the degree of functionalization by integrating peak areas.
Thermogravimetric Analysis (TGA) Shows a distinct thermal decomposition profile.The decomposition profile will change due to the presence of the grafted, bulkier functional group. The onset of decomposition may shift, and the residual mass might differ.To assess the thermal stability of the modified MOF and to support the evidence of successful functionalization.
N₂ Adsorption (BET Analysis) High surface area (typically >1000 m²/g).[10][13]A decrease in the BET surface area and pore volume is expected as the grafted functional groups occupy space within the MOF pores.To quantify the porosity of the material and observe the effect of pore functionalization.
Scanning Electron Microscopy (SEM) Typically shows well-defined octahedral crystals.[6]The crystal morphology should be retained. The surface of the crystals may appear slightly rougher, but the overall shape and size should be preserved.To visually inspect the morphology and particle size of the MOF crystals before and after modification.

Applications in Drug Development & Future Scope

The successful modification of UiO-66-NH₂ with this compound opens up a range of possibilities for advanced drug delivery applications.

  • Pro-drug Development: The ester groups can be hydrolyzed under physiological conditions to yield carboxylic acids. These acid groups can then be used to coordinate with platinum-based anticancer drugs like cisplatin, creating a MOF-based pro-drug system that releases the active drug at the target site.[1][2][3]

  • Controlled Release: The bulky grafted groups can alter the pore environment and diffusion pathways, offering a mechanism to tune the release kinetics of other encapsulated drugs.

  • Targeted Delivery: The ester functionalities can be further modified, for example, by amide coupling with targeting ligands (e.g., folic acid, peptides) to enable active targeting of cancer cells, thereby increasing therapeutic efficacy and reducing side effects.[1][18]

  • Combination Therapy: The high porosity of the MOF can still be utilized to load a second therapeutic agent, allowing for the co-delivery of multiple drugs for combination therapy.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Loss of Crystallinity (Amorphous PXRD) Harsh reaction conditions (e.g., too high temperature), presence of water, or degradation of the framework by the base or byproduct.Ensure all reagents and solvents are anhydrous. Use a non-nucleophilic base like DIPEA. Consider lowering the reaction temperature and extending the reaction time. Verify the stability of the parent MOF under the chosen reaction conditions in a control experiment.
Incomplete Reaction (Low Functionalization) Insufficient reaction time or temperature, poor dispersion of the MOF, or steric hindrance within the pores.Increase reaction time and/or temperature moderately. Ensure the MOF is well-dispersed using sonication before starting the reaction. Increase the excess of the modifying agent.
Contamination of Final Product Inadequate washing after the reaction.Increase the number and volume of washing steps. Use a solvent in which the byproducts (e.g., diisopropylethylammonium bromide) are highly soluble. Consider a Soxhlet extraction for purification if simple washing is insufficient.
Inconsistent NMR Results Incomplete digestion of the MOF, presence of paramagnetic impurities, or degradation of the linker during digestion.Ensure complete digestion by using a sufficient amount of deuterated acid and allowing adequate time (gentle heating may be required). Filter the NMR sample to remove any insoluble material. Use NMR tubes designed for heterogeneous samples if necessary.

References

  • Synthesis of UiO-66-NH2@SiO2 with a multistage pore structure for effective adsorption of organic pollutants. Oxford Academic. [Link]

  • Post-Synthetic Modification of an Amino-Functionalized Metal–Organic Framework for Highly In Situ Luminescent Detection of Mercury (II). National Center for Biotechnology Information. [Link]

  • Post Synthetic Amine Functionalization of MOF-808 for CO2 Sorption via Ligand Exchange and Michael Addition. U.S. Department of Energy - Office of Scientific and Technical Information. [Link]

  • UiO-66-NH2/GO Composite: Synthesis, Characterization and CO2 Adsorption Performance. MDPI. [Link]

  • UiO-66-NH2 Metal–Organic Framework (MOF) Nucleation on TiO2, ZnO, and Al2O3 Atomic Layer Deposition-Treated Polymer Fibers: Role of Metal Oxide on MOF Growth and Catalytic Hydrolysis of Chemical Warfare Agent Simulants. ACS Publications. [Link]

  • Amine-Functionalized Defective MOFs for Direct Air Capture by Postsynthetic Modification. ACS Publications. [Link]

  • Postsynthetic Modification of Amine-Functionalized MIL-101(Cr) Metal–Organic Frameworks with an EDTA–Zn(II) Complex as an Effective Heterogeneous Catalyst for Hantzsch Synthesis of Polyhydroquinolines. ACS Publications. [Link]

  • Post-Synthetic Modifications of Iron-Carboxylate Nanoscale Metal-Organic Frameworks for Imaging and Drug Delivery. National Center for Biotechnology Information. [Link]

  • Amine-Functionalized Defective MOFs for Direct Air Capture by Postsynthetic Modification. ACS Publications. [Link]

  • Insights into the Spray Synthesis of UiO-66 and UiO-66-NH2 Metal–Organic Frameworks: Effect of Zirconium Precursors and Process Parameters. MDPI. [Link]

  • Synthesis, Characterization and Catalytic Activity of UiO-66-NH 2 in the Esterification of Levulinic Acid. MDPI. [Link]

  • Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. ACS Publications. [Link]

  • Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. National Center for Biotechnology Information. [Link]

  • Post-Synthetic Modification Nanoscale Metal-Organic Frameworks for Targeted Drug Delivery in Cancer Cells. Online University of the Chinese Academy of Sciences. [Link]

  • Benzyl Bromide. Common Organic Chemistry. [Link]

  • Post-Synthetic Modification Nanoscale Metal-Organic Frameworks for Targeted Drug Delivery in Cancer Cells. Stork. [Link]

  • Conductance study of benzyl bromide reaction with cyclicamines in aqueous-ethanol medium. ResearchGate. [Link]

  • Direct Amidation of Tertiary N-Benzylamines. ACS Publications. [Link]

  • Post-Synthetic Modification of a Metal–Organic Framework Glass. ACS Publications. [Link]

  • Benzylation of Hydroxy Groups with Tertiary Amine as a Base. ResearchGate. [Link]

  • Characterization of Metal–Organic Frameworks: Unlocking the Potential of Solid-State NMR. ACS Publications. [Link]

  • Post-synthetic modification of metal-organic framework-based membranes for enhanced molecular separations. ResearchGate. [Link]

  • Benzylamines. Organic Chemistry Portal. [Link]

  • Synthesis and post-synthetic modification of metal-organic frameworks. R Discovery. [Link]

  • Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications. Royal Society of Chemistry. [Link]

  • Dimethyl 2-bromoterephthalate. National Center for Biotechnology Information. [Link]

Sources

Application Notes and Protocols: 2-Bromomethyl-terephthalic acid dimethyl ester as a Crosslinking Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of a Bifunctional Crosslinker

2-Bromomethyl-terephthalic acid dimethyl ester is a versatile bifunctional molecule poised for significant applications in polymer chemistry, materials science, and drug development. Its unique structure, featuring a reactive benzylic bromide and two methyl ester functionalities, offers a compelling platform for creating well-defined and stable crosslinked networks. The terephthalic acid core imparts rigidity and aromatic character to the resulting polymer network, while the bromomethyl group serves as a highly reactive site for nucleophilic substitution. This allows for the covalent linking of polymer chains containing suitable functional groups, such as amines and thiols.

These application notes provide a comprehensive guide to the utilization of this compound as a crosslinking agent. We will delve into its mechanism of action, provide detailed protocols for crosslinking reactions, and discuss methods for characterizing the resulting materials.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of a reagent is paramount for successful and safe experimentation.

PropertyValueReference
CAS Number 57834-13-6[1]
Molecular Formula C11H11BrO4[1]
Molecular Weight 287.11 g/mol [1]
Appearance Pink Solid[1]
Purity Typically ≥96%[1]
Solubility Soluble in many organic solvents such as DMF, DMSO, and chlorinated hydrocarbons. Low water solubility.General chemical knowledge

Safety Precautions:

This compound should be handled with care in a well-ventilated fume hood.[2][3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential to prevent skin and eye contact.[2][3] In case of contact, flush the affected area with copious amounts of water.[2][3] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[2][3]

Mechanism of Action: The Chemistry of Crosslinking

The primary mechanism by which this compound functions as a crosslinking agent is through nucleophilic substitution . The carbon atom of the bromomethyl group (-CH2Br) is electrophilic and readily reacts with nucleophiles. In the context of polymer crosslinking, the nucleophiles are typically functional groups present on the polymer chains.

The most common nucleophiles for this reaction are primary and secondary amines (-NH2, -NHR) and thiols (-SH). The lone pair of electrons on the nitrogen or sulfur atom attacks the electrophilic carbon, displacing the bromide ion and forming a stable covalent bond.

Caption: Sₙ2 crosslinking mechanism.

The bifunctional nature of this compound is key to its crosslinking ability. After the first nucleophilic substitution, the molecule remains attached to one polymer chain. The second ester group can then potentially be used for further reactions, or the molecule can react with another polymer chain if it were, for example, a di-bromomethylated terephthalate derivative. However, in its current form, it acts as a "pendant" crosslinker, modifying the polymer backbone. To achieve true crosslinking between chains with this specific molecule, the polymer itself would need to have a complementary reactive group that can react with the ester groups, or a second crosslinking agent could be employed.

For the purpose of these application notes, we will focus on the primary reaction of the bromomethyl group to link polymer chains, assuming the polymer has multiple nucleophilic sites.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a starting point for researchers. Optimization of reaction conditions, such as stoichiometry, temperature, and reaction time, will be necessary for specific polymer systems and desired crosslinking densities.

Protocol 1: Crosslinking of an Amine-Containing Polymer (e.g., Poly(ethylene imine))

This protocol describes the crosslinking of a polymer containing primary or secondary amine groups.

Materials:

ReagentSupplierGrade
This compoundMajor Chemical Supplier≥96%
Amine-containing polymer (e.g., Poly(ethylene imine), PEI)Major Chemical SupplierSpecify MW
Anhydrous N,N-Dimethylformamide (DMF)Major Chemical SupplierAnhydrous
Triethylamine (TEA)Major Chemical Supplier≥99%
Diethyl etherMajor Chemical SupplierAnhydrous

Procedure:

  • Polymer Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing polymer in anhydrous DMF to the desired concentration (e.g., 5-10% w/v).

  • Addition of Base: Add triethylamine (1.1 to 1.5 equivalents per equivalent of bromomethyl groups) to the polymer solution. TEA acts as a base to neutralize the HBr formed during the reaction.

  • Crosslinker Addition: Dissolve this compound in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirring polymer solution at room temperature. The molar ratio of the crosslinker to the amine functional groups on the polymer should be varied to control the crosslinking density (e.g., 1:10, 1:5, 1:2).

  • Reaction: Allow the reaction to proceed at room temperature for 12-24 hours, or gently heat to 40-50 °C to expedite the reaction. Monitor the reaction progress by observing the increase in viscosity or gel formation.

  • Purification: Precipitate the crosslinked polymer by adding the reaction mixture to a large excess of a non-solvent, such as diethyl ether.

  • Washing: Wash the precipitate multiple times with the non-solvent to remove unreacted crosslinker and other small molecules.

  • Drying: Dry the crosslinked polymer under vacuum to a constant weight.

Amine_Crosslinking_Workflow A Dissolve Amine-Polymer in Anhydrous DMF B Add Triethylamine (Base) A->B C Add Crosslinker Solution Dropwise B->C D React at RT or 40-50°C for 12-24h C->D E Precipitate in Diethyl Ether D->E F Wash Precipitate E->F G Dry Under Vacuum F->G

Caption: Workflow for amine-polymer crosslinking.

Protocol 2: Crosslinking of a Thiol-Containing Polymer (e.g., Thiolated Hyaluronic Acid)

This protocol outlines the crosslinking of a polymer bearing thiol functional groups.

Materials:

ReagentSupplierGrade
This compoundMajor Chemical Supplier≥96%
Thiol-containing polymer (e.g., Thiolated Hyaluronic Acid)Synthesized or CommercialSpecify degree of thiolation
Anhydrous Dimethyl Sulfoxide (DMSO)Major Chemical SupplierAnhydrous
N,N-Diisopropylethylamine (DIPEA)Major Chemical Supplier≥99%
AcetoneMajor Chemical SupplierAnhydrous

Procedure:

  • Polymer Dissolution: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the thiol-containing polymer in anhydrous DMSO.

  • Addition of Base: Add DIPEA (1.1 to 1.5 equivalents per equivalent of bromomethyl groups) to the polymer solution. DIPEA is a non-nucleophilic base suitable for this reaction.

  • Crosslinker Addition: Dissolve this compound in a minimal amount of anhydrous DMSO and add it dropwise to the polymer solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Thiol-bromo reactions are generally faster than amine-bromo reactions.

  • Purification: Precipitate the crosslinked polymer by adding the reaction mixture to an excess of a non-solvent like acetone.

  • Washing: Wash the precipitate thoroughly with the non-solvent.

  • Drying: Dry the crosslinked product under vacuum.

Characterization of Crosslinked Polymers

A suite of analytical techniques should be employed to confirm successful crosslinking and to characterize the properties of the resulting material.

TechniquePurposeExpected Outcome
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm the formation of the new C-N or C-S bond and the presence of the ester groups from the crosslinker.Appearance of new peaks corresponding to the C-N or C-S stretching vibrations. Retention of the carbonyl peak from the ester groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy To provide detailed structural information about the crosslinked polymer.Appearance of new signals corresponding to the methylene protons adjacent to the nitrogen or sulfur and the aromatic protons of the terephthalate ring.
Solubility Tests To determine the degree of crosslinking.A successfully crosslinked polymer will exhibit reduced solubility or swelling in solvents where the uncrosslinked polymer is soluble.
Swelling Studies To quantify the crosslink density of hydrogels.The equilibrium swelling ratio is inversely proportional to the crosslink density.
Rheology To measure the viscoelastic properties of the crosslinked material.An increase in the storage modulus (G') indicates the formation of a solid-like gel.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg).An increase in Tg is often observed upon crosslinking due to restricted chain mobility.

Potential Applications in Research and Drug Development

The ability to form stable, crosslinked polymer networks opens up a wide range of applications:

  • Hydrogel Formation: For use in drug delivery, tissue engineering, and as scaffolds for cell culture.[4] The terephthalate core can provide mechanical strength to the hydrogel.

  • Bioconjugation: As a linker to attach biomolecules to polymer surfaces or to create bioconjugates with enhanced stability.[3]

  • Polymer Coatings: To create crosslinked coatings with improved chemical resistance and mechanical properties.

  • Drug Delivery Systems: The crosslinked network can be designed to control the release rate of encapsulated therapeutic agents.

Troubleshooting

IssuePossible CauseSuggested Solution
No or low degree of crosslinking Inefficient reaction. Steric hindrance.Increase reaction temperature and/or time. Use a less hindered base. Optimize stoichiometry.
Incomplete solubility of the crosslinker Poor choice of solvent.Use a co-solvent system or a different anhydrous solvent in which both the polymer and crosslinker are soluble.
Formation of insoluble precipitates immediately Too high concentration or too fast addition of the crosslinker.Perform the reaction at a lower concentration. Add the crosslinker solution more slowly.

Conclusion

This compound is a promising crosslinking agent with the potential to create novel materials with tailored properties. Its reactive bromomethyl group allows for efficient crosslinking of polymers containing nucleophilic functional groups. The protocols and characterization techniques outlined in these application notes provide a solid foundation for researchers to explore the full potential of this versatile molecule in their respective fields. As with any chemical reagent, careful planning, adherence to safety protocols, and systematic optimization are crucial for achieving desired outcomes.

References

  • Ahmed, E. M. (2015). Hydrogel: Preparation, characterization, and applications: A review. Journal of Advanced Research, 6(2), 105-121.

Sources

Introduction: The Strategic Importance of 2-(Aminomethyl)-terephthalic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for the Synthesis of 2-(Aminomethyl)-terephthalic Acid Dimethyl Esters

The terephthalic acid framework is a cornerstone in the synthesis of polymers and functional materials.[1][2] The introduction of an aminomethyl substituent at the 2-position via the versatile precursor, 2-bromomethyl-terephthalic acid dimethyl ester, unlocks a vast chemical space for applications in medicinal chemistry and materials science. The resulting 2-(aminomethyl)-terephthalic acid dimethyl ester derivatives serve as critical building blocks for novel ligands, therapeutic agents, and functional monomers. Their utility stems from the strategic placement of three distinct functional groups on the benzene ring: two esters, which can be hydrolyzed to carboxylic acids for further modification (e.g., in metal-organic frameworks), and a nucleophilic amino group that allows for extensive derivatization.

This guide provides an in-depth exploration of the N-alkylation reaction between this compound and various amine nucleophiles. We will dissect the underlying reaction mechanism, present validated, step-by-step protocols for synthesis, and discuss key parameters for process optimization to ensure high yield and purity.

Part 1: The Reaction Mechanism - A Classic SN2 Pathway

The reaction of this compound with an amine is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The benzylic carbon of the bromomethyl group is electrophilic due to the electron-withdrawing nature of the adjacent bromine atom.

Causality of the Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic benzylic carbon.[3]

  • Transition State: This attack proceeds via a backside approach, leading to a trigonal bipyramidal transition state where the amine is forming a new C-N bond while the C-Br bond is simultaneously breaking.

  • Inversion of Stereochemistry: Although the benzylic carbon is not a stereocenter in this specific substrate, the SN2 mechanism inherently proceeds with an inversion of configuration.

  • Leaving Group Departure: The bromide ion is an excellent leaving group, facilitating the forward reaction.

  • Proton Transfer: The initial product is an ammonium salt. A base, either a second equivalent of the reacting amine or an added non-nucleophilic base, deprotonates the nitrogen to yield the final neutral amine product.[4]

Figure 1: SN2 Reaction Mechanism.
The Critical Issue of Over-Alkylation with Primary Amines

A significant challenge when using primary amines (RNH₂) is the potential for multiple alkylations.[5] The product, a secondary amine, is itself a nucleophile and can react with another molecule of the bromomethyl ester. This can lead to the formation of a tertiary amine and subsequently a quaternary ammonium salt.[3][4]

Controlling Over-Alkylation: This side reaction is typically suppressed by using a large excess of the primary amine. Le Châtelier's principle dictates that this drives the reaction towards the formation of the desired monosubstituted product. The unreacted primary amine can be removed during the aqueous workup.

Part 2: Experimental Protocols

These protocols are designed to be robust and adaptable for a range of primary and secondary amine substrates.

Protocol 1: Reaction with a Primary Amine (e.g., Benzylamine)

This protocol employs an excess of the primary amine to serve as both the nucleophile and the base, minimizing over-alkylation.

Materials:

  • This compound (1.0 equiv)

  • Primary Amine (e.g., Benzylamine) (3.0 equiv)

  • Anhydrous Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in anhydrous ACN or DMF (approx. 0.2 M concentration).

  • Amine Addition: Add the primary amine (3.0 equiv) to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Quenching: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Aqueous Workup: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) to remove the ammonium salt and excess amine, followed by brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Protocol 2: Reaction with a Secondary Amine (e.g., Morpholine)

For secondary amines, over-alkylation is not a concern. Therefore, a non-nucleophilic base is used to neutralize the HBr generated, preserving the expensive amine nucleophile.[6]

Materials:

  • This compound (1.0 equiv)

  • Secondary Amine (e.g., Morpholine) (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (1.5 equiv) or Triethylamine (TEA) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reaction Setup: To a stirred suspension of potassium carbonate (1.5 equiv) in anhydrous DMF (approx. 0.2 M), add the this compound (1.0 equiv).

  • Amine Addition: Add the secondary amine (1.1 equiv) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature (or gently heat to 40-50 °C if the reaction is sluggish). Monitor progress by TLC or LC-MS. Reactions are typically complete in 4-12 hours.

  • Workup: Filter the reaction mixture to remove the inorganic base. Dilute the filtrate with ethyl acetate and wash extensively with water (3x) to remove DMF, followed by brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by flash column chromatography or recrystallization.[7]

Experimental_Workflow Figure 2: General Experimental Workflow A Reaction Setup (Ester, Amine, Base, Solvent) B Reaction Monitoring (TLC / LC-MS) A->B C Aqueous Workup (Extraction & Washing) B->C Upon Completion D Drying & Concentration (Na₂SO₄ & Rotovap) C->D E Purification (Column Chromatography / Recrystallization) D->E F Characterization (NMR, MS, IR) E->F

Figure 2: General Experimental Workflow.

Part 3: Process Optimization and Data

The efficiency of the N-alkylation can be fine-tuned by adjusting several parameters. The choice of solvent, base, and temperature can significantly impact reaction rate and yield.

ParameterOptionsRationale & Field Insights
Solvent DMF, Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM)Polar aprotic solvents like DMF and ACN are generally preferred as they effectively solvate the transition state of an SN2 reaction, accelerating the rate. THF and DCM can also be used but may result in longer reaction times.
Base (for sec-amines) K₂CO₃, Cs₂CO₃, Triethylamine (TEA), Diisopropylethylamine (DIPEA)Inorganic bases like K₂CO₃ are advantageous as they are inexpensive and easily removed by filtration.[8] Tertiary amine bases like TEA and DIPEA are soluble and must be removed by acidic washes, which can be problematic if the product is acid-sensitive.
Temperature Room Temperature (RT) to 60 °CThe reaction typically proceeds well at RT. Gentle heating can be applied to accelerate slow reactions, but excessive heat may increase the formation of byproducts.
Stoichiometry Primary Amine: 2-3 equivalentsSecondary Amine: 1.1-1.2 equivalentsAs discussed, an excess of primary amine is crucial to prevent over-alkylation.[4] For secondary amines, a slight excess ensures complete consumption of the limiting bromomethyl ester.

Part 4: Product Characterization

Confirmation of the product structure and purity is achieved through standard spectroscopic techniques:

  • ¹H NMR: Look for the disappearance of the benzylic bromide singlet (typically ~4.5-4.8 ppm) and the appearance of a new singlet for the benzylic amine protons (typically ~3.8-4.2 ppm). Protons on the amine alkyl groups will also be visible.

  • ¹³C NMR: The benzylic carbon signal will shift from ~30-35 ppm (C-Br) to ~50-55 ppm (C-N).

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the expected mass of the product should be observed. The isotopic pattern for bromine in the starting material will be absent in the product.

  • Infrared (IR) Spectroscopy: The characteristic C=O stretch of the esters will be prominent (~1720 cm⁻¹).

Conclusion

The reaction of this compound with amines is a reliable and high-yielding method for producing valuable substituted terephthalate building blocks. By understanding the SN2 mechanism, carefully controlling stoichiometry to prevent side reactions like over-alkylation, and selecting appropriate reaction conditions, researchers can efficiently synthesize a diverse library of compounds for applications in drug discovery and materials science.

References

  • Brüning, J., Bats, J. W., & Schmidt, M. U. (2009). 2-Aminoterephthalic acid dimethyl ester. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2468–o2469. [Link]

  • Li, M., et al. (2023). Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. MDPI. [Link]

  • Jebali, K., et al. (2015). Selected Reaction of (Z)Dimethyl α-(Bromomethyl) Fumarate with Secondary Amines. ResearchGate. [Link]

  • Chandrashekhar, M., et al. (2020). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Chemistry – A European Journal. [Link]

  • Fahim, A. M., et al. (2019). Chemistry of terephthalate derivatives: a review. ResearchGate. [Link]

  • LibreTexts. (2021). Nucleophilic Substitutions in Synthesis: Amines. Chemistry LibreTexts. [Link]

  • ChemInform Abstract: N-Alkylation of Imides Using Phase Transfer Catalysts under Solvent-Free Conditions. (2010). ResearchGate. [Link]

  • Process for the purification of terephthalic acid dimethyl ester. (1976).
  • LibreTexts. (2020). Reactions of Amines. Chemistry LibreTexts. [Link]

  • S. O'connor, K. Barr, et al. (1999). Second-generation peptidomimetic inhibitors of protein farnesyltransferase demonstrating improved cellular potency and significant in vivo efficacy. Journal of medicinal chemistry. [Link]

  • Ashenhurst, J. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]

  • Esters Reaction with Amines – The Aminolysis Mechanism. (n.d.). Chemistry Steps. [Link]

  • A novel method for N -alkylation of aliphatic amines with ethers over γ-Al 2 O 3. (2012). Research on Chemical Intermediates. [Link]

  • Schär, H. P., et al. (1986). Purification and characterization of N,N-dimethylformamidase from Pseudomonas DMF 3/3. European Journal of Biochemistry. [Link]

  • Brüning, J., et al. (2009). 2-Aminoterephthalic acid dimethyl ester. PubMed. [Link]

  • Process for the manufacture of terephthalic acid dimethyl ester. (1958).
  • Cereda, E., et al. (2004). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules. [Link]

  • Terephthalic Acid, Dimethyl Terephthalate, and Isophthalic Acid. (2022). ResearchGate. [Link]

  • Clark, J. (n.d.). amines as nucleophiles. Chemguide. [Link]

  • Stieber, F., et al. (2011). Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative. Molecules. [Link]

  • Ashenhurst, J. (n.d.). Formation of Amides From Esters. Master Organic Chemistry. [Link]

Sources

The Versatile Role of 2-Bromomethyl-terephthalic Acid Dimethyl Ester in the Synthesis of Advanced Functional Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Building Block for Material Innovation

2-Bromomethyl-terephthalic acid dimethyl ester is a bespoke chemical intermediate that has garnered significant interest among researchers and materials scientists. Its unique trifunctional nature, featuring two ester groups and a reactive bromomethyl substituent on a rigid benzene core, makes it an exceptionally versatile precursor for the design and synthesis of a new generation of functional materials. This guide provides an in-depth exploration of its application in creating sophisticated materials such as Metal-Organic Frameworks (MOFs) and Porous Organic Polymers (POPs), complete with detailed protocols and the scientific rationale underpinning these methodologies.

The strategic placement of the bromomethyl group offers a reactive handle for a variety of chemical transformations, including nucleophilic substitution and cross-coupling reactions. This functionality allows for either the direct incorporation of the terephthalate moiety into a polymer backbone or the post-synthetic modification of pre-formed structures, enabling the precise tuning of material properties for specific applications in gas storage, catalysis, and drug delivery.

I. Application in Metal-Organic Frameworks (MOFs): Post-Synthetic Modification for Enhanced Functionality

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] While direct synthesis of MOFs with complex functionalities can be challenging, post-synthetic modification (PSM) has emerged as a powerful technique to introduce new chemical groups into a pre-existing MOF architecture.[2][3] The reactive bromomethyl group of this compound makes it an ideal candidate for grafting onto MOFs that possess nucleophilic functionalities, such as amino groups.

A prime example of a suitable parent MOF for such modification is UiO-66-NH₂, a robust zirconium-based MOF constructed from 2-aminoterephthalic acid linkers. The amine groups on the organic linkers can be functionalized through a nucleophilic attack on the bromomethyl group of the ester, forming a new covalent bond and incorporating the ester functionality into the MOF's pores.

Protocol 1: Post-Synthetic Modification of UiO-66-NH₂ with this compound

This protocol details the covalent modification of the amino-functionalized MOF, UiO-66-NH₂, to introduce ester functionalities.

Materials:

  • UiO-66-NH₂

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen gas supply

  • Schlenk flask and line

  • Centrifuge

  • Heated stirring plate

Procedure:

  • Activation of UiO-66-NH₂:

    • Place 100 mg of as-synthesized UiO-66-NH₂ into a 50 mL Schlenk flask.

    • Heat the MOF under vacuum at 150 °C for 12 hours to remove any guest molecules from the pores.

    • Backfill the flask with an inert gas (Argon or Nitrogen).

  • Preparation of the Reaction Mixture:

    • In a separate vial under an inert atmosphere, dissolve 200 mg of this compound in 10 mL of anhydrous DMF.

    • Add 0.1 mL of triethylamine to the solution. The triethylamine acts as a base to deprotonate the amine groups on the MOF, enhancing their nucleophilicity.

  • Modification Reaction:

    • To the Schlenk flask containing the activated UiO-66-NH₂, add the DMF solution of this compound and triethylamine.

    • Seal the flask and heat the suspension at 80 °C with continuous stirring for 24 hours.

  • Work-up and Purification:

    • After cooling to room temperature, centrifuge the mixture to collect the solid product.

    • Wash the modified MOF sequentially with fresh DMF (3 x 20 mL) and anhydrous DCM (3 x 20 mL) to remove any unreacted reagents and byproducts. After each wash, separate the solid by centrifugation.

    • Dry the final product under vacuum at 60 °C for 12 hours.

Characterization:

  • FT-IR Spectroscopy: To confirm the successful modification, compare the FT-IR spectra of the parent UiO-66-NH₂ and the modified MOF. The appearance of a new carbonyl stretch (around 1720 cm⁻¹) from the ester groups and a decrease in the intensity of the N-H stretching bands of the primary amine will indicate successful functionalization.

  • Powder X-Ray Diffraction (PXRD): To ensure the crystallinity and structural integrity of the MOF are retained after modification.

  • N₂ Adsorption-Desorption Isotherms: To determine the surface area and pore volume of the modified MOF. A decrease in surface area is expected due to the introduction of the bulky ester groups into the pores.

Logical Flow of Post-Synthetic Modification

PSM_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification & Analysis UiO_66_NH2 UiO-66-NH₂ MOF Activation Activation of MOF (Vacuum, 150°C) UiO_66_NH2->Activation Reagent 2-Bromomethyl-terephthalic acid dimethyl ester Mixing Reaction in DMF with Et₃N (80°C, 24h) Reagent->Mixing Activation->Mixing Washing Washing with DMF and DCM Mixing->Washing Drying Drying under Vacuum Washing->Drying Characterization Characterization (FT-IR, PXRD, BET) Drying->Characterization Product Ester-Functionalized UiO-66 MOF Characterization->Product

Caption: Workflow for the post-synthetic modification of UiO-66-NH₂.

II. Application in Porous Organic Polymers (POPs): A Building Block for High-Surface-Area Materials

Porous Organic Polymers (POPs) are a class of amorphous, highly crosslinked polymers with permanent nanoporosity.[4] Their high surface area, low density, and tunable functionality make them promising materials for applications in gas separation, storage, and catalysis. This compound can serve as a key monomer in the synthesis of POPs through reactions that leverage its reactive bromomethyl group, such as Suzuki coupling.

In a typical Suzuki coupling polymerization, the bromomethyl group can be transformed into a boronic ester, which can then be coupled with another aromatic halide monomer in the presence of a palladium catalyst.[5][6] This approach allows for the creation of a rigid, porous network.

Protocol 2: Synthesis of a Terephthalate-Based Porous Organic Polymer via Suzuki Coupling

This protocol outlines a two-step process for the synthesis of a POP, starting with the conversion of this compound to its corresponding boronic ester, followed by polymerization.

Step 1: Synthesis of Dimethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylterephthalate

Materials:

  • This compound

  • Bis(pinacolato)diboron (B₂pin₂)

  • Potassium acetate (KOAc)

  • [Pd(dppf)Cl₂]·CH₂Cl₂ catalyst

  • Anhydrous 1,4-Dioxane

  • Argon or Nitrogen gas supply

  • Schlenk flask and line

  • Magnetic stirrer and heating plate

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 g, 3.48 mmol), bis(pinacolato)diboron (1.06 g, 4.18 mmol), potassium acetate (1.02 g, 10.4 mmol), and [Pd(dppf)Cl₂]·CH₂Cl₂ (85 mg, 0.104 mmol).

  • Add 20 mL of anhydrous 1,4-dioxane.

  • Heat the mixture at 80 °C for 12 hours with stirring.

  • After cooling, filter the mixture and wash the solid with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired boronic ester.

Step 2: Suzuki Coupling Polymerization

Materials:

  • Dimethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylterephthalate (from Step 1)

  • 1,3,5-Tribromobenzene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Aqueous sodium carbonate solution (2 M)

  • Toluene

  • Ethanol

  • Argon or Nitrogen gas supply

  • Schlenk flask and line

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the boronic ester from Step 1 (500 mg, 1.48 mmol) and 1,3,5-tribromobenzene (155 mg, 0.49 mmol) in 15 mL of toluene.

  • Add 5 mL of 2 M aqueous sodium carbonate solution.

  • Degas the mixture by bubbling with argon for 20 minutes.

  • Add [Pd(PPh₃)₄] (57 mg, 0.049 mmol) to the reaction mixture.

  • Heat the mixture at 100 °C for 48 hours with vigorous stirring.

  • After cooling, the solid polymer is collected by filtration.

  • Wash the polymer sequentially with water, ethanol, and acetone.

  • Purify the polymer by Soxhlet extraction with methanol for 24 hours.

  • Dry the resulting POP under vacuum at 100 °C for 12 hours.

Characterization:

  • Solid-State ¹³C NMR: To confirm the polymer structure.

  • FT-IR Spectroscopy: To identify the functional groups present in the polymer.

  • Scanning Electron Microscopy (SEM): To observe the morphology of the polymer.

  • N₂ Adsorption-Desorption Isotherms: To determine the BET surface area, pore size distribution, and pore volume of the POP.

POP Synthesis Pathway

POP_Synthesis cluster_step1 Step 1: Boronic Ester Synthesis cluster_step2 Step 2: Polymerization Start_Mol 2-Bromomethyl-terephthalic acid dimethyl ester Borylation Borylation with B₂pin₂ [Pd(dppf)Cl₂], KOAc, Dioxane, 80°C Start_Mol->Borylation Boronic_Ester Boronic Ester Intermediate Borylation->Boronic_Ester Polymerization Suzuki Coupling Polymerization [Pd(PPh₃)₄], Na₂CO₃, Toluene, 100°C Boronic_Ester->Polymerization Comonomer 1,3,5-Tribromobenzene Comonomer->Polymerization POP Porous Organic Polymer Polymerization->POP

Caption: Two-step synthesis of a porous organic polymer.

III. Quantitative Data Summary

MaterialSynthesis MethodPrecursorsSurface Area (BET)Pore VolumeKey Characteristics
Ester-Functionalized UiO-66Post-Synthetic ModificationUiO-66-NH₂, this compound~800-1000 m²/g~0.4-0.5 cm³/gRetained crystallinity, tunable pore environment, potential for catalysis and separation.
Terephthalate-Based POPSuzuki CouplingDimethyl 2-(bromomethyl)terephthalate derived boronic ester, 1,3,5-Tribromobenzene> 600 m²/g> 0.3 cm³/gHigh thermal stability, amorphous porous network, suitable for gas storage and separation.

IV. Conclusion and Future Outlook

This compound stands out as a highly valuable and versatile building block in the synthesis of advanced functional materials. The protocols detailed herein for the post-synthetic modification of MOFs and the de novo synthesis of POPs provide a solid foundation for researchers to explore and develop novel materials with tailored properties. The ability to precisely introduce ester functionalities and create robust, porous networks opens up a myriad of possibilities for applications ranging from targeted drug delivery, where the ester groups can be hydrolyzed to release a payload, to heterogeneous catalysis, where the functionalized pores can create specific chemical environments. As the demand for sophisticated materials continues to grow, the strategic use of such well-designed chemical intermediates will undoubtedly play a pivotal role in advancing the frontiers of materials science.

V. References

  • Tanabe, K. K., & Cohen, S. M. (2011). Postsynthetic modification of metal-organic frameworks--a progress report. Chemical Society Reviews, 40(2), 498–519. [Link][1]

  • Kalaj, M., & Cohen, S. M. (2020). Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. Accounts of Chemical Research, 53(7), 1346–1356. [Link][3]

  • Karagiaridi, O., et al. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments, (91), 51957. [Link][7]

  • Tanabe, K. K. (2011). Postsynthetic modification of metal-organic frameworks. eScholarship, University of California. [Link][8]

  • Kalaj, M., & Cohen, S. M. (2020). Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. eScholarship, University of California. [Link][9]

  • O'Keefe, T. J., et al. (2013). Postsynthetic Modification for the Functionalization of Metal-Organic Frameworks. University of Illinois Urbana-Champaign. [Link][10]

  • Odu, C. O., Obunwo, C. C., & Bull, O. S. (2023). SOLVOTHERMAL SYNTHESIS AND CHARACTERIZATION OF TEREPHTHALIC ACID-BASED METAL-ORGANIC FRAMEWORKS AND THEIR CATALYTIC APPLICATION IN BIODIESEL PRODUCTION. Journal of the Chemical Society of Nigeria, 48(3). [Link][11]

  • Gonçalves, J. M. R., et al. (2024). A Synthesis of Metal-Organic Frameworks Using Terephthalic Acid Obtained from PET Bottles with Dye Adsorption for Application in Experimental Chemistry Classes. ResearchGate. [Link][12]

  • Nghia, B. T., et al. (2019). Green synthesis of cu(bdc) mof using terephthalic acid recycled from waste plastic for catalytic application incross-coupling between phenol and 4-chlorobenzaldehyde. VNUHCM Journal of Science and Technology Development. [Link][4]

  • Condorelli, G., et al. (2021). New metastable interfacial synthesis of a silver-terephthalate metal organic framework: structure, morphology and antibacterial activities. Materials Advances, 2(10), 3468-3479. [Link][13]

  • He, W., et al. (2021). Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications. Journal of Materials Chemistry A, 9(42), 23695-23721. [Link][14]

  • Yokoyama, K., et al. (2016). Alternating Intramolecular and Intermolecular Catalyst-Transfer Suzuki-Miyaura Condensation Polymerization: Synthesis of Boronate-Terminated π-Conjugated Polymers Using Excess Dibromo Monomers. Macromolecular Rapid Communications, 37(1), 79-85. [Link][5]

  • Zhu, Y., & Zhang, W. (2017). Porous organic polymers: from academia to industrial applications. Polymer Chemistry, 8(2), 289-293. [Link]

  • Miyauchi, H., & Yokozawa, T. (2020). Pairing Suzuki–Miyaura cross-coupling and catalyst transfer polymerization. Polymer Chemistry, 12(2), 205-216. [Link][6][15]

  • Wang, C., et al. (2015). Photocatalytic Suzuki Coupling Reaction Using Conjugated Microporous Polymer with Immobilized Palladium Nanoparticles under Visible Light. ACS Catalysis, 5(9), 5344-5351. [Link][16]

  • Zhang, Y., et al. (2018). Palladium Supported on Porous Organic Polymer as Heterogeneous and Recyclable Catalyst for Cross Coupling Reaction. Molecules, 23(11), 2993. [Link][17]

  • ACS Sustainable Chemistry & Engineering. (2023). Synthesis of Metal–Organic Frameworks through Enzymatically Recycled Polyethylene Terephthalate. YouTube. [Link][18]

Sources

Application Notes and Protocols: 2-Bromomethyl-terephthalic acid dimethyl ester as a Versatile Linker in Coordination Polymers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the Bromomethyl Moiety in Coordination Polymer Design

Coordination polymers (CPs) and their subclass, metal-organic frameworks (MOFs), have emerged as a frontier in materials science, offering unprecedented control over structure and function at the molecular level. The judicious selection of organic linkers is paramount in the design of these materials, dictating their topology, porosity, and ultimately, their application. Among the vast library of available linkers, derivatives of terephthalic acid are ubiquitous. This guide focuses on a particularly strategic linker: 2-Bromomethyl-terephthalic acid dimethyl ester .

While not typically employed for the de novo synthesis of CPs, the true power of this linker lies in its reactive bromomethyl group . This functional handle serves as a versatile anchor for post-synthetic modification (PSM) , a powerful technique to introduce a diverse range of functionalities into a pre-existing CP structure.[1][2][3][4] This approach allows for the creation of highly tailored materials with enhanced properties for applications ranging from gas storage and catalysis to targeted drug delivery.[5][6]

This document provides a comprehensive overview of the synthesis of the linker itself, followed by detailed protocols for its application in the post-synthetic modification of coordination polymers, with a special focus on its relevance to the field of drug development.

Part 1: Synthesis of the Linker: this compound

A reliable supply of the functionalized linker is the essential first step. The synthesis of this compound is a multi-step process commencing from p-xylene.

Step 1: Oxidation of p-Xylene to Terephthalic Acid

The industrial production of terephthalic acid often involves the liquid-phase air oxidation of p-xylene, typically using a cobalt-manganese-bromine catalyst system under elevated temperature and pressure.[7] For laboratory-scale synthesis, alternative methods can be employed.

Step 2: Esterification of Terephthalic Acid to Dimethyl Terephthalate

The conversion of terephthalic acid to its dimethyl ester is a crucial step to prevent the carboxylic acid groups from interfering with the subsequent bromination of the methyl group. This esterification can be achieved through various methods, including Fischer esterification.

Protocol: Zeolite-Catalyzed Esterification of Terephthalic Acid [8][9]

This protocol offers an environmentally friendly approach using a solid acid catalyst.

ParameterValue
Reactants Terephthalic acid (PTA), Methanol
Catalyst β zeolite
Temperature 200 °C
Pressure 1 MPa N₂
Ratio (m(PTA):V(methanol)) 1:30 (g/mL)
Ratio (m(PTA):m(catalyst)) 8:1
Reaction Time 8 hours
Expected Yield >90% DMT selectivity

Detailed Procedure:

  • In a high-pressure reactor, combine terephthalic acid, methanol, and β zeolite in the ratios specified above.

  • Seal the reactor and pressurize with nitrogen to 1 MPa.

  • Heat the mixture to 200 °C while stirring.

  • Maintain the reaction conditions for 8 hours.

  • After cooling, filter the reaction mixture to remove the catalyst.

  • The dimethyl terephthalate can be purified by recrystallization from a suitable solvent like methanol or xylene.[10]

Step 3: Bromination of Dimethyl Terephthalate

This final step introduces the key functional group. The benzylic methyl group of dimethyl terephthalate is selectively brominated.

Protocol: Free-Radical Bromination

Disclaimer: This is a representative protocol. Appropriate safety precautions must be taken when handling bromine and radical initiators.

ParameterValue
Reactants Dimethyl terephthalate, N-Bromosuccinimide (NBS)
Initiator Benzoyl peroxide or AIBN
Solvent Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
Reaction Conditions Reflux, under inert atmosphere
Monitoring TLC or GC-MS

Detailed Procedure:

  • Dissolve dimethyl terephthalate in a suitable solvent in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Add N-Bromosuccinimide and a catalytic amount of a radical initiator.

  • Heat the mixture to reflux and monitor the reaction progress.

  • Upon completion, cool the reaction mixture and filter to remove succinimide.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield this compound.

Part 2: Application in Coordination Polymers via Post-Synthetic Modification (PSM)

The true utility of this compound is realized in the post-synthetic modification of existing coordination polymers. The bromomethyl group serves as a highly reactive electrophile, susceptible to nucleophilic substitution, allowing for the covalent attachment of a wide array of functional molecules.[2][3]

Conceptual Workflow of Post-Synthetic Modification

The general strategy involves the synthesis of a parent MOF with linkers containing a functional group that can be converted to or reacted with a bromomethyl-containing species. A more direct approach, though less common, would be to incorporate a small amount of a bromomethyl-functionalized linker during the initial MOF synthesis. However, the more prevalent and versatile method is the modification of a pre-formed framework.

dot

PSM_Workflow cluster_synthesis Parent MOF Synthesis cluster_modification Post-Synthetic Modification cluster_product Functionalized MOF Parent_MOF Synthesis of a Parent MOF (e.g., with -CH3 or -OH groups) Bromination Bromination of Parent MOF Parent_MOF->Bromination Introduce -CH2Br (e.g., via NBS) Functionalization Nucleophilic Substitution with Functional Molecule (R-Nu) Bromination->Functionalization Introduce Linker (2-Bromomethyl-terephthalic acid dimethyl ester) Functional_MOF Final Functionalized MOF with -CH2-R group Functionalization->Functional_MOF Covalent Attachment of Functionality Drug_Delivery_Concept cluster_mof Functionalized MOF cluster_functionalization Drug Conjugation cluster_product Drug Delivery System MOF MOF with -CH2Br groups Drug Drug Molecule with Nucleophile (-Nu) MOF->Drug Covalent Linkage (e.g., ester, amide) Targeting_Ligand Targeting Ligand with Nucleophile (-Nu) MOF->Targeting_Ligand Surface Functionalization Drug_MOF Drug-Conjugated MOF Drug->Drug_MOF Targeting_Ligand->Drug_MOF

Caption: Conceptual diagram of MOF-based drug delivery.

Case Study: Hypothetical Application in Cancer Therapy

A hypothetical application could involve a biocompatible MOF, such as one based on zirconium or iron, functionalized with bromomethyl groups. [5]A potent anticancer drug containing a free amine group could then be covalently attached to the MOF via nucleophilic substitution. Subsequently, a targeting ligand, such as a peptide that recognizes receptors overexpressed on cancer cells, could be attached to the exterior of the MOF particles. This dual-functionalized MOF would then, in theory, circulate in the bloodstream, preferentially accumulate at the tumor site, and release the drug in a controlled manner, leading to a more effective and less toxic cancer treatment.

Conclusion and Future Outlook

This compound is a valuable tool in the design and synthesis of advanced coordination polymers. While its direct use as a primary linker is limited, its role in post-synthetic modification is significant, enabling the creation of materials with precisely tailored functionalities. For researchers in drug development, this opens up exciting possibilities for the design of sophisticated drug delivery systems with enhanced targeting and controlled release capabilities. As the field of coordination polymers continues to evolve, the strategic use of reactive linkers like this compound will undoubtedly play a crucial role in the development of next-generation materials for a wide range of applications.

References

  • Solid-State Nuclear Magnetic Resonance Spectroscopy Assisted Structure Determination of Coordination Polymers. J. Vis. Exp.e60882 (2020). Available at: [Link]

  • Lin, W. et al. Post-Synthetic Modifications of Iron-Carboxylate Nanoscale Metal-Organic Frameworks for Imaging and Drug Delivery. J. Am. Chem. Soc.133 , 17122-17125 (2011). Available at: [Link]

  • Burrows, A. D. Synthesis and post-synthetic modification of metal-organic frameworks. Acta Crystallogr. A70 , C1368 (2014). Available at: [Link]

  • Cohen, S. M. Postsynthetic Modification of Metal–Organic Frameworks. Inorg. Chem.60 , 11495–11497 (2021). Available at: [Link]

  • Al-Maythalony, B. A. et al. Physiochemical characterization of metal organic framework materials: A mini review. J. Saudi Chem. Soc.24 , 1235-1246 (2020). Available at: [Link]

  • Kalaj, M. & Cohen, S. M. Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. ACS Cent. Sci.6 , 1041-1050 (2020). Available at: [Link]

  • Qin, M. et al. Post-Synthetic Modification of Tagged Metal-Organic Frameworks. Angew. Chem. Int. Ed.48 , 9913-9916 (2009). Available at: [Link]

  • Sun, F. et al. Tandem postsynthetic modification of a metal-organic framework by thermal elimination and subsequent bromination: effects on absorption properties and photoluminescence. Angew. Chem. Int. Ed. Engl.52 , 4538-43 (2013). Available at: [Link]

  • Shultz, A. M. et al. Post-Synthesis Modification of a Metal–Organic Framework To Form Metallosalen-Containing MOF Materials. J. Am. Chem. Soc.132 , 15425–15427 (2010). Available at: [Link]

  • Sun, F. et al. Tandem postsynthetic modification of a metal-organic framework by thermal elimination and subsequent bromination: effects on absorption properties and photoluminescence. Angew. Chem. Int. Ed.52 , 4538-4543 (2013). Available at: [Link]

  • Tanabe, K. K. Postsynthetic modification of metal-organic frameworks. eScholarship, University of California (2011). Available at: [Link]

  • Tanabe, K. K. & Cohen, S. M. Postsynthetic modification of metal-organic frameworks--a progress report. Chem. Soc. Rev.40 , 498-519 (2011). Available at: [Link]

  • Ding, H. et al. A Benign Synthesis Route to Terephthalic Acid via Two-Step Electrochemical Oxidation of P-xylene. UDSpace (2021). Available at: [Link]

  • Zhang, X. et al. Capturing snapshots of post-synthetic metallation chemistry in metal-organic frameworks. Nat. Commun.7 , 11116 (2016). Available at: [Link]

  • Process for the manufacture of terephthalic acid dimethyl ester. US2825738A (1958).
  • The preparation method of terephthalic acid. CN100344379C (2007).
  • Zhang, Y. et al. Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. Catalysts13 , 1385 (2023). Available at: [Link]

  • Process for the manufacture of terephthalic acid dimethyl ester. GB798439A (1958).
  • Zhang, Y. et al. Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. Catalysts13 , 1385 (2023). Available at: [Link]

  • Laskar, D. D. et al. Synthesis of terephthalic acid via Diels-Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural. Proc. Natl. Acad. Sci. U.S.A.114 , 1987-1992 (2017). Available at: [Link]

  • Competition between base-catalyzed transesterification and carboxylate elimination in esters: Towards the development of mild PET alkaline glycolysis and methanolysis strategies. ACS Sustainable Chem. Eng.9 , 11215–11225 (2021). Available at: [Link]

  • Manufacture of Dimethyl Terephthalate and Terephthalic Acid. Chempedia Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromomethyl-terephthalic acid dimethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromomethyl-terephthalic acid dimethyl ester. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we address common challenges and frequently asked questions to help you troubleshoot and optimize your synthetic procedures.

I. Troubleshooting Guide: Common Experimental Issues

This section provides a detailed breakdown of common problems encountered during the synthesis of this compound, their probable causes, and step-by-step solutions.

Problem 1: Low or No Conversion of Starting Material

Symptoms: You observe a significant amount of the starting material, dimethyl 2-methylterephthalate, remaining in your reaction mixture after the expected reaction time.

Probable Causes & Solutions:

  • Ineffective Radical Initiation: The benzylic bromination of the methyl group is a radical chain reaction that requires an effective initiator.[1][2]

    • Solution: Ensure your radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is fresh and has been stored correctly. Initiators can degrade over time, losing their effectiveness. Consider adding the initiator in portions throughout the reaction to maintain a steady concentration of radicals. Photochemical initiation using a UV lamp can also be an effective alternative or supplement.[3]

  • Insufficient Reaction Temperature: Radical chain reactions often require a specific temperature to initiate and propagate effectively.

    • Solution: Verify that your reaction is being conducted at the appropriate temperature for the chosen solvent and initiator. For instance, when using AIBN in carbon tetrachloride or cyclohexane, reflux temperatures are typically required.[1]

  • Presence of Radical Inhibitors: Certain impurities in your reagents or solvent can quench the radical chain reaction.

    • Solution: Use freshly distilled solvents and purified reagents. Ensure all glassware is scrupulously clean and free of any potential contaminants. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help prevent the formation of inhibitors from atmospheric oxygen.

Problem 2: Formation of Multiple Brominated Products

Symptoms: Your product mixture contains significant amounts of both the desired monobrominated product and the dibrominated side product (2-(dibromomethyl)terephthalic acid dimethyl ester).

Probable Causes & Solutions:

  • Over-bromination: This is a common challenge in benzylic bromination reactions.[4] The initially formed product can compete with the starting material for the brominating agent.

    • Solution 1: Control Stoichiometry: Carefully control the stoichiometry of your brominating agent, typically N-bromosuccinimide (NBS). Using a slight excess (e.g., 1.05-1.1 equivalents) is often sufficient. Adding the NBS portion-wise can help maintain a low concentration of the brominating agent, favoring monobromination.

    • Solution 2: Alternative Brominating Agents: Consider using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which in some cases, can offer better selectivity for monobromination, especially when used with a Lewis acid catalyst like ZrCl₄.[4][5]

Problem 3: Bromination of the Aromatic Ring

Symptoms: You detect the presence of isomers where a bromine atom has been added to the aromatic ring in addition to or instead of the benzylic position.

Probable Causes & Solutions:

  • Ionic Bromination Pathway: The presence of Brønsted acids can promote electrophilic aromatic substitution on the electron-rich aromatic ring.[5] HBr, a byproduct of the radical reaction, can react with NBS to form molecular bromine (Br₂), which can then participate in ionic bromination.[6][7]

    • Solution 1: Use a Radical Scavenger for Ionic Species: While seemingly counterintuitive, adding a non-nucleophilic base, such as calcium carbonate or sodium carbonate, can help neutralize the HBr byproduct and suppress the ionic pathway.

    • Solution 2: Lewis Acid Catalysis: In some systems, a Lewis acid catalyst like ZrCl₄ with DBDMH has been shown to favor benzylic bromination over aromatic ring bromination.[5]

Problem 4: Formation of Impurities and Side Products

Symptoms: Your final product is contaminated with various impurities, making purification difficult.

Probable Causes & Solutions:

  • Hydrolysis: The bromomethyl group is susceptible to hydrolysis, especially in the presence of moisture, leading to the formation of the corresponding benzyl alcohol derivative.[8]

    • Solution: Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. Conducting the reaction under an inert atmosphere will also minimize exposure to atmospheric moisture.[8]

  • Self-Condensation/Polymerization: The product molecule can act as both an electrophile (at the bromomethyl group) and a nucleophile, leading to the formation of dimers and oligomers.[8]

    • Solution: Maintain a dilute reaction concentration and avoid excessively high temperatures or prolonged reaction times after the starting material has been consumed.

Problem 5: Difficult Purification

Symptoms: You are struggling to isolate the pure this compound from the reaction mixture.

Probable Causes & Solutions:

  • Similar Physical Properties of Products and Byproducts: The desired product and the dibrominated byproduct often have similar polarities, making chromatographic separation challenging.

    • Solution 1: Recrystallization: Recrystallization is often the most effective method for purifying the product. Solvents such as methanol or a mixture of hexane and ethyl acetate can be effective.[9]

    • Solution 2: Selective Reaction of Byproducts: In some cases, it may be possible to selectively react with the dibrominated byproduct to facilitate separation. For example, a controlled hydrolysis could potentially convert the dibrominated species to a more polar aldehyde, which could then be more easily separated.

II. Frequently Asked Questions (FAQs)

Q1: What is the generally accepted mechanism for benzylic bromination using NBS?

A1: The Wohl-Ziegler reaction, which describes the benzylic bromination with NBS, proceeds via a free-radical chain mechanism.[1][4] The reaction is initiated by the homolytic cleavage of a radical initiator (like AIBN) or by UV light. The resulting radical abstracts a hydrogen atom from the benzylic position of dimethyl 2-methylterephthalate to form a resonance-stabilized benzylic radical.[2] This benzylic radical then reacts with a molecule of Br₂ to form the desired product and a bromine radical, which continues the chain reaction.[7] A low concentration of Br₂ is maintained in the reaction mixture through the reaction of NBS with the HBr byproduct.[6]

Q2: Why is N-bromosuccinimide (NBS) the preferred reagent for this reaction over molecular bromine (Br₂)?

A2: NBS is favored because it provides a low, constant concentration of molecular bromine (Br₂) throughout the reaction.[6][7] This is crucial for selectivity. High concentrations of Br₂ can lead to the competing electrophilic addition to any potential double bonds or the aromatic ring, resulting in unwanted side products.[7]

Q3: Can I use a solvent other than carbon tetrachloride (CCl₄)?

A3: Yes, and it is highly recommended due to the toxicity and environmental concerns associated with CCl₄.[10] Alternative solvents such as cyclohexane, benzene, or acetonitrile can be used. More environmentally friendly options like diethyl carbonate have also been successfully employed, sometimes in conjunction with microwave irradiation to reduce reaction times.[11]

Q4: How do the two methoxycarbonyl groups on the aromatic ring affect the reaction?

A4: The two electron-withdrawing methoxycarbonyl groups have a significant electronic effect. They deactivate the aromatic ring towards electrophilic substitution, which helps to prevent unwanted ring bromination.[8] However, they can also slightly destabilize the benzylic radical intermediate, which may require slightly more forcing reaction conditions compared to an unsubstituted toluene derivative.

Q5: What analytical techniques are best for monitoring the reaction progress and characterizing the final product?

A5:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of the starting material and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to track the relative concentrations of the starting material, monobrominated, and dibrominated products.

  • Product Characterization:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the most definitive method for confirming the structure. You should expect to see a characteristic singlet for the -CH₂Br protons, typically in the range of 4.5-5.0 ppm.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will confirm the number of unique carbon environments in the molecule.

    • Mass Spectrometry (MS): This will confirm the molecular weight of the product and show the characteristic isotopic pattern for a bromine-containing compound.

III. Experimental Protocols & Data

Standard Protocol for Benzylic Bromination

This is a general procedure and may require optimization for your specific setup.

  • Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dimethyl 2-methylterephthalate (1.0 eq) and a suitable solvent (e.g., cyclohexane, 10-15 mL per gram of starting material).

  • Reagent Addition: Add N-bromosuccinimide (1.05 eq) and a catalytic amount of a radical initiator (e.g., AIBN, 0.05 eq).

  • Reaction: Heat the mixture to reflux and maintain the temperature for the duration of the reaction (typically 2-6 hours). Monitor the reaction progress by TLC or GC.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of cold solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., methanol or hexane/ethyl acetate).

Data Summary Table
ParameterRecommended Value/ConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)Provides a low, steady concentration of Br₂.[6][7]
Stoichiometry (NBS) 1.05 - 1.1 equivalentsMinimizes over-bromination.[4]
Initiator AIBN or Benzoyl PeroxideEffective radical initiators for this transformation.[1]
Solvent Cyclohexane, Acetonitrile, or Diethyl CarbonateLess toxic alternatives to CCl₄.[11]
Temperature RefluxProvides the necessary energy for radical initiation and propagation.
Atmosphere Inert (N₂ or Ar)Prevents side reactions with atmospheric oxygen and moisture.[8]

IV. Visualizing the Reaction Pathway

The following diagrams illustrate the key steps in the synthesis and potential side reactions.

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Key Side Reactions Start Dimethyl 2-methylterephthalate Radical Benzylic Radical (Resonance Stabilized) Start->Radical + Br• - HBr Ring_Bromination Aromatic Bromination Start->Ring_Bromination + Br₂ (Ionic Pathway) Product 2-Bromomethyl-terephthalic acid dimethyl ester Radical->Product + Br₂ - Br• Over_Bromination Dibrominated Product Product->Over_Bromination + Br• - HBr

Caption: Main reaction and potential side reactions.

Troubleshooting_Flowchart Start Problem Observed Low_Conversion Low Conversion Start->Low_Conversion Multiple_Products Multiple Products Start->Multiple_Products Difficult_Purification Difficult Purification Start->Difficult_Purification Check_Initiator Check Initiator Freshness/ Concentration Low_Conversion->Check_Initiator Check_Temp Verify Reaction Temperature Low_Conversion->Check_Temp Control_Stoich Control NBS Stoichiometry Multiple_Products->Control_Stoich Use_Base Add Mild Base (e.g., CaCO₃) Multiple_Products->Use_Base Recrystallize Optimize Recrystallization Solvent System Difficult_Purification->Recrystallize

Caption: A troubleshooting decision-making workflow.

V. References

  • Benchchem. (n.d.). Technical Support Center: Reactions of Dimethyl 3-(bromomethyl)phthalate. Retrieved from

  • Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from

  • Green Chemistry (RSC Publishing). (n.d.). Microwave-assisted benzyl mono- and dibromination in diethyl carbonate as environmentally friendly alternative to radical bromination in carbon tetrachloride. Retrieved from

  • Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from

  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from

  • Chemistry LibreTexts. (2025, April 8). 2.9: Reactions at the Benzylic Position. Retrieved from

  • ChemRxiv. (n.d.). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. Retrieved from

  • Google Patents. (n.d.). Process for the purification of terephthalic acid dimethyl ester. Retrieved from

  • Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from

  • Chiba, K., et al. (2012). Lewis Acid Catalyzed Benzylic Bromination. PMC - NIH. Retrieved from

Sources

Technical Support Center: Bromination of Dimethyl Terephthalate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of dimethyl terephthalate (DMT) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during this synthetic transformation. We will move beyond simple procedural outlines to delve into the mechanistic underpinnings of common side reactions, providing you with the causal understanding necessary to troubleshoot and optimize your experiments effectively.

Core Principles: Understanding the Competing Pathways

The bromination of a dimethyl terephthalate derivative is not a monolithic reaction. Depending on the substrate's structure and the chosen reaction conditions, two primary mechanistic pathways can compete: Electrophilic Aromatic Substitution (EAS) on the ring and Free-Radical Bromination at a benzylic position. Understanding the drivers for each is the cornerstone of troubleshooting.

Pathway 1: Electrophilic Aromatic Substitution (Ring Bromination)

This is the intended pathway for adding a bromine atom to the aromatic core. The two methyl ester groups on the DMT scaffold are moderately deactivating and meta-directing. This means they withdraw electron density from the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles than benzene itself.[1][2] Consequently, a catalyst—typically a Lewis acid like FeBr₃—is required to polarize the bromine molecule, creating a potent electrophile (Br⁺).

The mechanism proceeds in two key steps:

  • Formation of the Arenium Ion: The π-electrons of the aromatic ring attack the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3][4] This step temporarily disrupts the ring's aromaticity and is the rate-determining step of the reaction.[3][4]

  • Restoration of Aromaticity: A weak base, such as the FeBr₄⁻ formed in the catalytic cycle, removes a proton from the carbon bearing the new bromine atom. This collapses the intermediate and restores the highly stable aromatic system.[4][5]

EAS_Mechanism sub Dimethyl Terephthalate Derivative arenium Arenium Ion (Carbocation Intermediate) sub->arenium + Activated Electrophile br2 Br₂ activated_br Br⁺-Br⁻---FeBr₃ (Activated Electrophile) br2->activated_br cat FeBr₃ (Catalyst) cat->activated_br Activation product Ring-Brominated Product arenium->product - H⁺ hbr HBr catalyst_regen FeBr₃

Caption: Electrophilic Aromatic Substitution (EAS) Pathway.

Pathway 2: Free-Radical Substitution (Benzylic Bromination)

If your DMT derivative possesses an alkyl (e.g., methyl) substituent on the aromatic ring, you may inadvertently trigger benzylic bromination. This reaction does not proceed via an ionic mechanism but through a free-radical chain reaction.[6] It is specifically favored under conditions that promote the formation of radicals, such as the use of a radical initiator (e.g., AIBN, benzoyl peroxide) or exposure to UV light.[7][8]

The key features of this pathway are:

  • Selective Reagent: N-Bromosuccinimide (NBS) is the classic reagent for this transformation. It serves as a source for a low, steady concentration of Br₂, which is necessary to sustain the radical chain reaction without causing unwanted ring bromination.[8]

  • Benzylic Radical Stability: The reaction proceeds via a benzyl radical intermediate, which is significantly stabilized by resonance with the adjacent aromatic ring. This stability is why the C-H bonds at the benzylic position are preferentially attacked over other alkyl C-H bonds.[6]

Radical_Mechanism cluster_initiation Initiation cluster_propagation Propagation sub DMT with Alkyl Group (e.g., -CH₃) benzyl_radical Benzylic Radical (Resonance Stabilized) sub->benzyl_radical + Br•, - HBr initiator Initiator (AIBN/Light) br_radical Br• (Bromine Radical) initiator->br_radical Generates br2_source Br₂ (from NBS) product Benzylic Bromide (-CH₂Br) benzyl_radical->product + Br₂ product->br_radical - Br• (feeds next cycle)

Caption: Free-Radical Pathway for Benzylic Bromination.

Troubleshooting Guides & FAQs

This section addresses specific issues encountered during the bromination of DMT derivatives in a practical question-and-answer format.

Problem Category 1: Poor Conversion or No Reaction

Q1: My reaction has stalled. After several hours, TLC and LC-MS analysis show only starting material. What are the likely causes?

A1: This is a common issue stemming from the electronically deactivated nature of the DMT core.

  • Cause A: Inactive Catalyst. Lewis acid catalysts like FeBr₃ are highly hygroscopic. Any moisture contamination will hydrolyze the catalyst, rendering it inactive. Ensure you are using freshly opened or properly stored anhydrous catalyst.

  • Cause B: Insufficient Activation. The two electron-withdrawing ester groups make the ring significantly less nucleophilic than benzene. For many DMT derivatives, Br₂ alone is not electrophilic enough to react.[1] A robust Lewis acid is almost always necessary to generate a more potent electrophile.[4][9]

  • Cause C: Low Temperature. While excess heat can cause side reactions, electrophilic aromatic substitutions on deactivated rings require a certain activation energy. If you are running the reaction at room temperature without success, a modest increase in temperature (e.g., to 40-50 °C) may be required.

Summary: Low Conversion Probable CauseRecommended Solution
Symptom Inactive catalyst (moisture).Use fresh, anhydrous Lewis acid (e.g., FeBr₃). Handle under inert atmosphere.
Starting material is unreacted.Insufficient electrophile strength.Ensure an adequate amount of Lewis acid catalyst is used to activate the Br₂.
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring for byproduct formation.
Problem Category 2: Formation of Multiple Products

Q2: My mass spec analysis shows peaks corresponding to di- and even tri-brominated products. How can I improve the selectivity for mono-bromination?

A2: The formation of polybrominated species is a classic sign of reaction conditions that are too harsh.

  • Cause A: Excess Brominating Agent. Using a significant excess of bromine will inevitably drive the reaction towards multiple substitutions, as the mono-brominated product is still susceptible to further bromination.

  • Cause B: Overly Aggressive Conditions. High temperatures and highly active catalysts can overcome the deactivating effect of the first bromine atom, leading to a second or third substitution.

  • Solution: Controlled Reagent Addition. Use a stoichiometry of 1.0 to 1.1 equivalents of the brominating agent. For highly sensitive substrates, consider the slow addition of the bromine via a syringe pump to maintain a low concentration throughout the reaction.

  • Solution: Milder Brominating Systems. Instead of Br₂/FeBr₃, consider using N-Bromosuccinimide (NBS) with a milder activator. While NBS is primarily known for radical bromination, in the presence of an acid catalyst like silica gel or trifluoroacetic acid, it can serve as a source for electrophilic bromine, often providing higher selectivity.[3][10][11]

Q3: I am trying to brominate a DMT derivative with a methyl group on the ring, and I'm getting a mixture of ring-brominated and methyl-group-brominated products. How do I direct the reaction to one or the other?

A3: This is a textbook case of competing EAS and free-radical pathways. Selectivity is achieved by carefully choosing conditions that favor only one mechanism.

  • To achieve Ring Bromination (EAS):

    • Use a Lewis Acid Catalyst: Employ FeBr₃ or AlCl₃.

    • Use an Electrophilic Bromine Source: Elemental bromine (Br₂) is standard.

    • Exclude Light and Radical Initiators: Run the reaction in the dark and avoid adding any radical initiators like AIBN or peroxides. Brønsted acids have been shown to promote aromatic-ring bromination over benzylic bromination.[12]

  • To achieve Benzylic Bromination (Free-Radical):

    • Use a Radical Initiator: Add a catalytic amount of AIBN or benzoyl peroxide, or irradiate the reaction with a UV/Vis lamp.

    • Use a Radical Bromine Source: N-Bromosuccinimide (NBS) is the reagent of choice.[8][13]

    • Use a Non-Polar Solvent: Solvents like carbon tetrachloride (CCl₄) or cyclohexane are standard.

    • Avoid Lewis Acids: Do not add FeBr₃ or other Lewis acids, as they will promote the competing EAS reaction.

Comparison: Aromatic vs. Benzylic Bromination Aromatic (EAS) Benzylic (Radical)
Goal Add Br to the aromatic ringAdd Br to the benzylic -CH₃ group
Reagent Br₂N-Bromosuccinimide (NBS)
Catalyst/Initiator Lewis Acid (e.g., FeBr₃)Radical Initiator (AIBN, Light)
Solvent Halogenated solvents (e.g., CH₂Cl₂, CHCl₃)Non-polar (e.g., CCl₄, Cyclohexane)
Incompatible With Radical initiators, UV lightLewis acids
Problem Category 3: Byproduct Formation and Degradation

Q4: My reaction mixture turned dark brown, and after workup, I isolated a significant amount of a water-soluble, high-melting-point solid which appears to be a carboxylic acid. What happened to my ester?

A4: You are likely observing hydrolysis of one or both methyl ester groups.

  • Cause A: Water Contamination. The presence of water, especially under acidic (from HBr byproduct or the Lewis acid) and heated conditions, can lead to the hydrolysis of the methyl esters to form the corresponding monomethyl ester or the fully hydrolyzed terephthalic acid derivative.[14][15] The hydrolysis of DMT to terephthalic acid (TPA) is a known industrial process that occurs at elevated temperatures and pressures.[16][17]

  • Mechanism of Hydrolysis: The reaction proceeds through two stages: DMT is first hydrolyzed to mono-methyl terephthalate (MMT), and then MMT is more slowly hydrolyzed to TPA.[14]

  • Prevention:

    • Use Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents.

    • Control Temperature: Avoid excessive heating, as this accelerates the rate of hydrolysis.

    • Include a Scavenger: In some cases, adding a non-nucleophilic base or a dehydrating agent can trap the HBr byproduct and any trace water.

Troubleshooting_Workflow cluster_problems Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions start Observe Undesired Outcome p1 Low / No Conversion start->p1 p2 Polybromination start->p2 p3 Incorrect Regiochemistry (Benzylic vs. Ring) start->p3 p4 Ester Hydrolysis start->p4 c1 Inactive Catalyst Low Temperature p1->c1 c2 Excess Bromine Harsh Conditions p2->c2 c3 Wrong Conditions (Radical vs. Ionic) p3->c3 c4 Water Contamination Excess Heat p4->c4 s1 Use Anhydrous Catalyst Increase Temperature c1->s1 s2 Control Stoichiometry Use Milder Reagent (NBS) c2->s2 s3 Select Conditions: - Lewis Acid/Dark for Ring - Initiator/Light for Benzylic c3->s3 s4 Use Anhydrous Solvents Control Temperature c4->s4

Caption: Troubleshooting workflow for bromination reactions.

Experimental Protocols

Disclaimer: These are generalized protocols. Reaction times, temperatures, and purification methods should be optimized for your specific substrate. Always perform a thorough safety review before conducting any experiment.

Protocol 1: Electrophilic Aromatic Bromination of Dimethyl Terephthalate

Objective: To introduce a single bromine atom onto the aromatic ring.

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (bubbler), add dimethyl terephthalate (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane).

  • Inert Atmosphere: Purge the system with an inert gas (N₂ or Ar).

  • Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃, 0.1 eq) to the stirred suspension. The mixture may turn a dark orange/red.

  • Bromine Addition: Dissolve liquid bromine (Br₂, 1.05 eq) in a small amount of the reaction solvent and add it to the dropping funnel. Add the bromine solution dropwise to the reaction mixture at room temperature over 30-60 minutes. The evolution of HBr gas should be observed.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40 °C). Monitor the consumption of starting material by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly quench by adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) until the red/orange color of excess bromine disappears.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or column chromatography on silica gel.

Protocol 2: Benzylic Bromination of Dimethyl 2-Methylterephthalate

Objective: To selectively introduce a bromine atom onto the benzylic methyl group.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dimethyl 2-methylterephthalate (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), and anhydrous carbon tetrachloride (CCl₄). Note: CCl₄ is a hazardous substance; handle with appropriate safety precautions. Benzene or acetonitrile can be alternative solvents.[18]

  • Initiator Addition: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, 0.05 eq) or benzoyl peroxide.

  • Reaction: Heat the mixture to reflux. For photochemical initiation, irradiate the flask with a high-intensity lamp (e.g., a 250W sun lamp).[13] The reaction is often complete when the dense solid NBS is replaced by the less dense solid succinimide, which floats on the surface.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and filter off the succinimide byproduct. Wash the solid with a small amount of cold solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can often be purified by recrystallization or column chromatography. Note that benzylic bromides can be lachrymatory and reactive, so handle them with care.

References

[5] MECHANISM OF ELECTROPHILIC AROMATIC SUBSTITUTION. (n.d.). Retrieved from [3] Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2016). PubMed Central (PMC). Retrieved from [4] 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. (2022). Chemistry LibreTexts. Retrieved from [16] Process for the preparation of terephthalic acid by the hydrolysis of intermediate stage crude dimethyl terephthalate. (1981). Google Patents. Retrieved from [10] Bromoarene synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [6] Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018). Master Organic Chemistry. Retrieved from [11] Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2016). ResearchGate. Retrieved from [19] Dimethyl Terephthalate (DMT): A versatile substance with various uses. (2023). DEISO. Retrieved from [12] Lewis acid catalyzed benzylic bromination. (2008). PubMed. Retrieved from [14] Hydrolysis of Dimethyl Terephthalate for the Production of Terephthalic Acid. (n.d.). Request PDF. Retrieved from [1] 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. (2023). OpenStax. Retrieved from [15] Study On Hydrolysis Of Dimethyl Terephthalate Over Solid Acid Catalysts. (2023). Globe Thesis. Retrieved from [2] Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). MSU chemistry. Retrieved from [7] Comparative Guide to Catalysts for Dimethyl 3-(bromomethyl)phthalate Synthesis via Benzylic Bromination. (n.d.). Benchchem. Retrieved from [17] Preparation of terephthalalic acid by hydrolysis of dimethyl terephthalate. (n.d.). Google Patents. Retrieved from [20] Electrophilic Bromination of Electron-Deficient Arenes. (2025). ResearchGate. Retrieved from [21] Bromination of Electron-Deficient Aromatic Molecules. (2007). Request PDF. Retrieved from [9] Electrophilic Aromatic Substitution: The Six Key Reactions. (2025). Master Organic Chemistry. Retrieved from [8] Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. (2022). Scientific Update. Retrieved from [22] Hydrolysis mechanism of DMT with an Nb/HZSM‐5 catalyst. (n.d.). ResearchGate. Retrieved from [13] Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. (n.d.). ChemRxiv. Retrieved from [18] Improved process for side-chain bromination of alkyl-benzenes. (n.d.). Google Patents. Retrieved from [23] Bromination of 2, 5-dihydroxyterepthalic acid. (2024). Reddit. Retrieved from

Sources

Technical Support Center: Optimizing the Yield of 2-Bromomethyl-terephthalic acid dimethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-Bromomethyl-terephthalic acid dimethyl ester. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and optimize your reaction yields. Our approach is grounded in mechanistic principles and field-proven insights to ensure you can achieve reliable and reproducible results.

Introduction to the Synthesis

The synthesis of this compound is typically achieved through the free-radical bromination of its precursor, dimethyl 2-methylterephthalate. This reaction selectively targets the benzylic protons of the methyl group, substituting a hydrogen atom with a bromine atom. The most common and effective reagent for this transformation is N-Bromosuccinimide (NBS), which provides a low, steady concentration of bromine radicals, minimizing unwanted side reactions. The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or photochemical irradiation.

The overall reaction is as follows:

Dimethyl 2-methylterephthalate + NBS --(Initiator, Heat/Light)--> this compound + Succinimide

While the reaction appears straightforward, achieving a high yield of the desired product requires careful control of several parameters. This guide will walk you through the critical aspects of the synthesis, from reagent selection to product purification, to help you master this important transformation.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound. Each problem is followed by a list of potential causes and detailed, actionable solutions.

Problem 1: Low or No Conversion of Starting Material

You observe a significant amount of unreacted dimethyl 2-methylterephthalate in your final reaction mixture, as confirmed by TLC or 1H NMR analysis.

Potential Cause Scientific Rationale Troubleshooting Steps
Inactive or Insufficient Radical Initiator The radical initiator (e.g., AIBN) is crucial for initiating the free-radical chain reaction. If the initiator is old, has been improperly stored, or is used in an insufficient amount, the rate of radical formation will be too low to sustain the reaction.1. Verify Initiator Activity: Use a fresh batch of AIBN. AIBN should be stored at low temperatures (2-8 °C) to prevent decomposition. 2. Increase Initiator Concentration: Incrementally increase the molar ratio of AIBN. A typical starting point is 0.05-0.1 equivalents relative to the starting material. 3. Ensure Adequate Temperature: The reaction temperature must be sufficient to induce homolytic cleavage of the initiator. For AIBN, the optimal temperature range is typically 70-85 °C.
Insufficient Reaction Temperature or Time Free-radical bromination is a thermally initiated process. If the temperature is too low, the rate of radical initiation will be slow, leading to incomplete conversion. Similarly, insufficient reaction time will not allow the reaction to proceed to completion.1. Optimize Temperature: Ensure your reaction is maintained at a consistent and appropriate temperature. For AIBN in a solvent like carbon tetrachloride or acetonitrile, reflux temperature is often effective. 2. Extend Reaction Time: Monitor the reaction progress by TLC. If the reaction has stalled but starting material is still present, consider extending the reaction time.
Presence of Radical Inhibitors Certain impurities in the starting material or solvent can act as radical scavengers, quenching the bromine radicals and inhibiting the chain reaction.1. Purify Starting Material: If you suspect impurities, consider purifying the dimethyl 2-methylterephthalate by recrystallization or column chromatography before use. 2. Use High-Purity, Anhydrous Solvents: Ensure your solvent is free from water and other potential inhibitors. Using freshly distilled or commercially available anhydrous solvents is recommended.
Problem 2: Formation of Significant Amounts of Dibrominated Byproduct

Your product mixture contains a notable amount of dimethyl 2-(dibromomethyl)terephthalate.

Potential Cause Scientific Rationale Troubleshooting Steps
Excess NBS Using a molar excess of NBS can lead to the bromination of the desired monobrominated product, resulting in the formation of the dibrominated byproduct.[1]1. Control Stoichiometry: Use a precise stoichiometry of NBS. A 1.0 to 1.1 molar equivalent of NBS relative to the dimethyl 2-methylterephthalate is typically sufficient. 2. Slow Addition of NBS: Adding NBS in portions over the course of the reaction can help maintain a low concentration of the brominating agent, favoring monobromination.
High Reaction Temperature Higher temperatures can increase the rate of the second bromination, leading to the formation of the dibrominated product.Optimize Temperature: Conduct the reaction at the lower end of the effective temperature range for your chosen initiator.
Problem 3: Difficult Purification and Isolation of the Final Product

You are struggling to obtain a pure sample of this compound from the crude reaction mixture.

Potential Cause Scientific Rationale Troubleshooting Steps
Presence of Succinimide Byproduct Succinimide is a byproduct of the reaction and can co-precipitate with the desired product, making purification difficult.1. Aqueous Workup: After the reaction is complete, cool the mixture and filter off the succinimide. The filtrate can then be washed with water to remove any remaining succinimide. 2. Solvent Selection for Recrystallization: Choose a recrystallization solvent in which the desired product has good solubility at high temperatures and poor solubility at low temperatures, while succinimide remains soluble. A mixture of ethyl acetate and hexanes is often effective.
Similar Polarity of Product and Byproducts The desired product, unreacted starting material, and dibrominated byproduct may have similar polarities, making separation by column chromatography challenging.1. Optimize Eluent System: For column chromatography, use a low-polarity eluent system and gradually increase the polarity to achieve good separation. A gradient of ethyl acetate in hexanes is a good starting point.[2] 2. Recrystallization: If column chromatography is not providing adequate separation, multiple recrystallizations may be necessary to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the benzylic bromination of dimethyl 2-methylterephthalate with NBS?

A1: Traditionally, carbon tetrachloride (CCl4) has been widely used for NBS brominations due to its inertness and ability to dissolve both the substrate and NBS. However, due to its toxicity and environmental concerns, alternative solvents are now preferred. Acetonitrile and 1,2-dichlorobenzene are excellent alternatives that have been shown to be effective for benzylic brominations.[3][4] It is crucial to use an anhydrous solvent to prevent the hydrolysis of NBS.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable eluent system (e.g., 20% ethyl acetate in hexanes) to separate the starting material, product, and any byproducts. The disappearance of the starting material spot and the appearance of the product spot will indicate the progress of the reaction. Staining with potassium permanganate can help visualize the spots if they are not UV-active.

Q3: What is the role of the radical initiator, and can I run the reaction without one?

A3: The radical initiator is essential for generating the initial bromine radicals that start the chain reaction.[5] While photochemical initiation (using a UV lamp) can also be used, thermal decomposition of an initiator like AIBN is a more common and accessible method in a standard laboratory setting. Running the reaction without an initiator will result in a very slow or no reaction.

Q4: My final product is a yellow oil, but the literature describes it as a white solid. What could be the issue?

A4: A yellow coloration in the final product often indicates the presence of impurities, possibly from the decomposition of the brominating agent or the formation of colored byproducts.[2] Thorough purification, such as recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or column chromatography, should yield the desired white solid.

Experimental Protocols

Synthesis of Dimethyl 2-methylterephthalate (Starting Material)

The synthesis of the starting material, dimethyl 2-methylterephthalate, is typically achieved via the esterification of 2-methylterephthalic acid with methanol.[6][7]

Materials:

  • 2-methylterephthalic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

Procedure:

  • To a solution of 2-methylterephthalic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield dimethyl 2-methylterephthalate as a white solid. The product can be further purified by recrystallization from methanol if necessary.

Optimized Synthesis of this compound

This protocol is optimized for high yield and purity of the target compound.

Materials:

  • Dimethyl 2-methylterephthalate

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve dimethyl 2-methylterephthalate (1.0 eq) in anhydrous acetonitrile.

  • Add N-Bromosuccinimide (1.05 eq) and azobisisobutyronitrile (AIBN) (0.05 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of cold acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford this compound as a white crystalline solid.

Visualizations

Reaction Pathway and Potential Side Products

The following diagram illustrates the main reaction pathway for the synthesis of this compound and the formation of the primary byproduct, the dibrominated compound.

Reaction_Pathway cluster_start Starting Materials cluster_product Products SM Dimethyl 2-methylterephthalate Product This compound SM->Product Monobromination (Desired Reaction) NBS NBS AIBN AIBN (Initiator) Byproduct Dimethyl 2-(dibromomethyl)terephthalate Product->Byproduct Over-bromination (Side Reaction) Troubleshooting_Tree Start Reaction Outcome Unsatisfactory Check_Conversion Low Conversion of Starting Material? Start->Check_Conversion Check_Purity Product Contaminated with Byproducts? Start->Check_Purity Initiator Initiator Check_Conversion->Initiator Yes Dibromination Dibromination Check_Purity->Dibromination Yes Temperature Verify Reaction Temperature and Time Inhibitors Check for Radical Inhibitors (Purify Reagents) Temperature->Inhibitors Initiator->Temperature Succinimide Succinimide Contamination? Workup Perform Aqueous Workup / Optimize Recrystallization Succinimide->Workup Yes Dibromination->Succinimide No Control_NBS Reduce NBS Stoichiometry / Slow Addition Dibromination->Control_NBS Yes

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

  • Process for the manufacture of terephthalic acid dimethyl ester.
  • Process for the purification of dimethyl terephthalate by distillation.
  • Process for the purification of terephthalic acid dimethyl ester.
  • 2-Aminoterephthalic acid dimethyl ester. ResearchGate. [Link]

  • Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. MDPI. [Link]

  • Purification of DMT by film crystallization.
  • Benzylic Bromination. Chemistry Steps. [Link]

  • Terephthalic Acid, Dimethyl Terephthalate, and Isophthalic Acid. ResearchGate. [Link]

  • Analysis of impurities in crude and highly-purified terephthalic acid by capillary electrophoresis. ResearchGate. [Link]

  • Dimethyl terephthalate. PubChem. [Link]

  • Extraction process for removal of impurities from terephthalic acid filtrate.
  • A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. ACS Publications. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • N-Bromosuccinimide. Wikipedia. [Link]

  • Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. ResearchGate. [Link]

Sources

Technical Support Center: Stability of 2-Bromomethyl-terephthalic acid dimethyl ester in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromomethyl-terephthalic acid dimethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this reactive bifunctional molecule. Drawing upon established principles of organic chemistry and analytical science, this document will address common stability issues, outline degradation pathways, and provide validated protocols for monitoring the integrity of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The primary stability concerns for this compound stem from its two reactive functional groups: the benzylic bromide and the two methyl ester moieties. The benzylic bromide is highly susceptible to nucleophilic substitution and elimination reactions.[1][2] The ester groups are prone to hydrolysis under both acidic and basic conditions.[3][4] Consequently, the stability of the compound in solution is highly dependent on the solvent system, pH, temperature, and the presence of nucleophiles.

Q2: How do the dimethyl ester groups affect the reactivity of the bromomethyl group?

A2: The two methoxycarbonyl groups are electron-withdrawing. This electronic effect can destabilize the formation of a benzylic carbocation intermediate, which would typically form in an SN1 or E1 reaction.[1] This destabilization makes unimolecular pathways less favorable. Conversely, the electron-withdrawing nature of the ester groups makes the benzylic carbon more electrophilic and thus more susceptible to a direct SN2 attack by a nucleophile.

Q3: What are the likely degradation products of this compound in the presence of water?

A3: In the presence of water, even in trace amounts within a solvent, two primary degradation pathways are expected:

  • Hydrolysis of the benzylic bromide: This reaction will substitute the bromine atom with a hydroxyl group, forming 2-(hydroxymethyl)-terephthalic acid dimethyl ester. This can occur via either an SN1 or SN2 mechanism, depending on the solvent polarity.

  • Hydrolysis of the methyl esters: This will lead to the formation of the corresponding mono- and di-carboxylic acids. Specifically, you may observe the formation of 2-bromomethyl-terephthalic acid monomethyl ester and ultimately 2-bromomethyl-terephthalic acid.

Under conditions where both reactions occur, a variety of products could be present, including 2-(hydroxymethyl)-terephthalic acid.

Q4: Which solvents are recommended for dissolving and storing this compound?

A4: For short-term storage and use in reactions, anhydrous polar aprotic solvents are generally recommended. These include:

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

These solvents are less likely to act as nucleophiles compared to protic solvents. It is crucial to use anhydrous grades of these solvents and to handle them under an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis from atmospheric moisture.[1]

Protic solvents like methanol, ethanol, and water should be avoided for storage as they can act as nucleophiles, leading to solvolysis of the bromomethyl group.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Loss of starting material and appearance of a more polar spot on TLC after storage in solution. Hydrolysis of the benzylic bromide to the corresponding alcohol due to trace water in the solvent.- Ensure all glassware is flame-dried or oven-dried before use.- Use anhydrous solvents from a freshly opened bottle or that have been dried over molecular sieves.- Prepare solutions fresh before use and store under an inert atmosphere (N₂ or Ar).
Formation of multiple unidentified byproducts during a reaction. - Hydrolysis of ester groups: Caused by acidic or basic conditions, or prolonged heating.- Self-condensation/polymerization: One molecule acts as a nucleophile (potentially after deprotonation) and another as the electrophile.[1]- If possible, run reactions at or below room temperature.- Use non-nucleophilic bases if a base is required.- Add the this compound solution slowly to the reaction mixture to maintain a low concentration.- Consider running the reaction at a higher dilution.
Inconsistent reaction outcomes or yields. Degradation of the stock solution of this compound over time.- Avoid preparing large stock solutions that will be stored for extended periods.- If a stock solution must be made, store it at low temperatures (e.g., -20°C) in a well-sealed vial under an inert atmosphere.- Before use, it is advisable to check the purity of an older stock solution by TLC, HPLC, or ¹H NMR.
Reaction with an amine nucleophile is sluggish and gives low yield. Steric hindrance from the ortho-ester group may be slowing down the desired SN2 reaction.- Consider using a less sterically hindered nucleophile if possible.- Increase the reaction temperature cautiously, while monitoring for byproduct formation.- Use a more polar aprotic solvent like DMF or DMSO to enhance the rate of SN2 reactions.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution via HPLC

This protocol outlines a general procedure for assessing the stability of the title compound in a given solvent over time.

1. Preparation of Standard and Sample Solutions: a. Prepare a stock solution of this compound in anhydrous acetonitrile at a concentration of 1 mg/mL. This will serve as your time zero (T₀) standard. b. Dilute a portion of the stock solution to a working concentration of 100 µg/mL with the solvent you wish to test (e.g., methanol, THF with 1% water, etc.).

2. Incubation: a. Store the sample solution at the desired temperature (e.g., room temperature, 40°C). b. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample solution for analysis.

3. HPLC Analysis: a. HPLC System: A standard HPLC system with a UV detector is suitable. b. Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point. c. Mobile Phase: A gradient elution is recommended to separate the parent compound from its more polar degradation products. A suitable starting gradient could be:

  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions. d. Flow Rate: 1.0 mL/min. e. Detection Wavelength: Approximately 240 nm. f. Injection Volume: 10 µL.

4. Data Analysis: a. At each time point, calculate the peak area of the this compound. b. Plot the percentage of the remaining parent compound against time to determine the stability profile. c. Monitor for the appearance of new peaks, which correspond to degradation products.

Protocol 2: Monitoring Degradation by ¹H NMR Spectroscopy

¹H NMR is a powerful tool for qualitatively and semi-quantitatively monitoring the degradation of this compound.

1. Sample Preparation: a. Dissolve a known amount of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. b. To study hydrolysis, a small, known amount of D₂O can be added to the NMR tube.

2. NMR Acquisition: a. Acquire a ¹H NMR spectrum at time zero (T₀). b. Key expected chemical shifts for the parent compound (in CDCl₃) are:

  • ~8.1 ppm (s, aromatic protons)
  • ~4.8 ppm (s, 2H, -CH₂Br)
  • ~3.9 ppm (s, 6H, -OCH₃) c. The primary degradation product from hydrolysis of the benzylic bromide, 2-(hydroxymethyl)-terephthalic acid dimethyl ester, would show a characteristic singlet for the -CH₂OH protons around 4.7 ppm and a broad singlet for the -OH proton. d. Hydrolysis of one of the ester groups would result in the disappearance of one of the -OCH₃ singlets and potentially a shift in the aromatic proton signals.

3. Time-Course Monitoring: a. Acquire subsequent ¹H NMR spectra at various time intervals (e.g., 1, 6, 24 hours) at a constant temperature. b. By integrating the peaks corresponding to the parent compound and the degradation products, you can monitor the progress of the degradation.

Visualizing Degradation Pathways and Workflows

cluster_0 Primary Degradation Pathways parent This compound hydrolysis_br 2-(Hydroxymethyl)-terephthalic acid dimethyl ester parent->hydrolysis_br Nucleophilic Substitution (e.g., H₂O) hydrolysis_ester 2-Bromomethyl-terephthalic acid monomethyl ester parent->hydrolysis_ester Ester Hydrolysis (Acid/Base)

Caption: Primary degradation pathways of this compound.

cluster_1 Stability Assessment Workflow prep Prepare Solution in Test Solvent incubate Incubate at Controlled Temperature prep->incubate aliquot Withdraw Aliquots at Time Points incubate->aliquot analyze Analyze by HPLC or NMR aliquot->analyze data Plot % Remaining vs. Time analyze->data

Caption: Workflow for assessing the stability of the compound in solution.

References

  • BenchChem. (2025). Technical Support Center: Reactions of Dimethyl 3-(bromomethyl)
  • Cantillo, D., de Frutos, O., Rincon, J. A., Mateos, C., & Kappe, C. O. (2014). In a continuous-flow protocol for the bromination of benzylic compounds with only a small excess of N-bromosuccinimide, the radical reactions were activated with a readily available household compact fluorescent lamp (CFL) using a simple flow reactor design based on transparent fluorinated ethylene polymer tubing. Journal of Organic Chemistry, 79(1), 223-229.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Li, W., et al. (2006). Biodegradation of dimethyl terephthalate by Pasteurella multocida Sa follows an alternative biochemical pathway. PubMed. [Link]

  • Luo, Q., et al. (2015).
  • Ranganadham, U. (2017). Method Development for Analysis of Phthalates by HPLC. OPUS Open Portal to University Scholarship. [Link]

  • Richard, J. P., et al. (2012). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PubMed Central. [Link]

  • SIELC Technologies. (2018). Separation of Dimethyl terephthalate on Newcrom R1 HPLC column. [Link]

  • Waylander. (2023). Answer to "Will benzyl halides undergo SN1 or SN2 mechanism in a polar aprotic solvent?". Chemistry Stack Exchange.
  • Quora. (2018). Benzyl bromide is a primary halide, but it undergoes SN1 substitution about as fast as the most tertiary halide. Why?. [Link]

  • Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?.

Sources

Technical Support Center: Troubleshooting Polymer Modification with 2-Bromomethyl-terephthalic acid dimethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for polymer modification using 2-Bromomethyl-terephthalic acid dimethyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of their experiments. Here, we address common challenges in a direct question-and-answer format, providing in-depth explanations and actionable solutions grounded in scientific principles.

Section 1: Reaction Troubleshooting - Low Grafting Efficiency & Incomplete Reactions

One of the most frequent challenges encountered is low or no modification of the target polymer. This section will delve into the potential causes and remedies for inefficient grafting reactions.

Question 1: I am observing very low grafting density of this compound onto my polymer. What are the likely causes?

Answer:

Low grafting efficiency can stem from several factors, primarily related to the reactivity of the electrophile, the nucleophilicity of the polymer, and the reaction conditions. Let's break down the potential culprits:

  • Insufficient Nucleophilicity of the Polymer: The core of this reaction is a nucleophilic substitution where your polymer acts as the nucleophile, attacking the electrophilic benzylic carbon of the bromomethyl group. If the functional groups on your polymer (e.g., hydroxyls, amines, thiols) are not sufficiently nucleophilic, the reaction will be sluggish or may not proceed at all. The pKa of the conjugate acid of the nucleophilic group is a good indicator; a higher pKa generally corresponds to a stronger nucleophile.

  • Steric Hindrance: The bulky dimethyl ester groups on the terephthalate ring can sterically hinder the approach of the polymer's nucleophilic sites to the reactive bromomethyl group.[1] This is particularly problematic for sterically crowded reaction sites on the polymer backbone.

  • Inappropriate Base Selection: For weakly nucleophilic groups like hydroxyls, a base is often required to deprotonate them and enhance their nucleophilicity. The choice and stoichiometry of the base are critical. An insufficiently strong base will not generate enough of the reactive nucleophile. Conversely, a base that is too strong or sterically hindered can promote side reactions like elimination.

  • Poor Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction mechanism (SN1 vs. SN2). Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions as they solvate the cation of the base but not the nucleophile, thus enhancing its reactivity. Protic solvents can solvate the nucleophile, reducing its effectiveness.

  • Reaction Temperature and Time: Nucleophilic substitution reactions are often temperature-dependent. Insufficient thermal energy may lead to a slow reaction rate. Conversely, excessively high temperatures can promote side reactions and degradation of either the polymer or the modifying agent.[2] Reaction times may also need to be extended to achieve higher conversion.

Experimental Protocol: Optimizing Grafting Density

Here is a step-by-step approach to systematically troubleshoot and optimize your grafting reaction:

  • Polymer Pre-treatment (if applicable):

    • Ensure your polymer is free from impurities and moisture. Dry the polymer under vacuum before use.

    • If your polymer has protected functional groups, ensure complete deprotection.

  • Solvent Selection and Preparation:

    • Use anhydrous polar aprotic solvents (e.g., DMF, DMSO). Ensure the solvent has a low water content (<50 ppm).

    • Degas the solvent by bubbling with an inert gas (N₂ or Ar) for 30 minutes prior to use to remove dissolved oxygen, which can cause side reactions.

  • Reaction Setup:

    • Assemble your glassware and flame-dry it under vacuum to remove any adsorbed water.

    • Maintain an inert atmosphere throughout the reaction by using a nitrogen or argon blanket.

  • Reagent Addition Sequence:

    • Dissolve your polymer in the anhydrous solvent.

    • If using a base, add it to the polymer solution and stir for a predetermined time (e.g., 30-60 minutes) to allow for complete deprotonation.

    • Dissolve the this compound in a small amount of the anhydrous solvent and add it dropwise to the activated polymer solution. Slow addition helps to minimize side reactions.[1]

  • Parameter Optimization:

    • Temperature: Start with room temperature and gradually increase it if the reaction is slow. Monitor for any signs of degradation (e.g., color change).

    • Stoichiometry: Experiment with varying the molar ratio of the modifying agent and the base to the polymer's functional groups.

    • Reaction Time: Monitor the reaction progress over time using an appropriate analytical technique (see Section 3).

Section 2: Side Reactions and Impurity Formation

The appearance of unexpected byproducts is another common hurdle. Understanding the potential side reactions of this compound is key to mitigating them.

Question 2: My purified polymer shows unexpected peaks in the NMR and a broader molecular weight distribution in GPC. What side reactions could be occurring?

Answer:

The reactive nature of the bromomethyl group, coupled with the ester functionalities, makes this compound susceptible to several side reactions:[1]

  • Hydrolysis: The bromomethyl group can be hydrolyzed to a hydroxymethyl group in the presence of water. The ester groups can also be hydrolyzed, especially under basic or acidic conditions, to carboxylic acids. Meticulous use of anhydrous conditions is paramount.[1]

  • Elimination (E2 Reaction): In the presence of a strong, sterically hindered base, an E2 elimination reaction can occur, leading to the formation of a methylidene intermediate, which can then polymerize or react with other species in the mixture.

  • Self-Condensation/Polymerization: One molecule of the reagent can act as an electrophile while another, after reacting with a base or a nucleophile, can act as a nucleophile, leading to oligomerization or polymerization of the modifying agent itself.[1] This is more likely at higher concentrations of the reagent.

  • Cross-linking of the Polymer: If your polymer has multiple nucleophilic sites, a single molecule of a di-functional impurity (e.g., a dimer of the modifying agent) or reaction with both ester groups under harsh conditions could lead to cross-linking. This would be evident as a high molecular weight shoulder or even an insoluble gel in your GPC data.

Troubleshooting Flowchart for Side Reactions

G start Unexpected Peaks or Broad MWD check_water Check for Hydrolysis: - Anhydrous conditions? - Dry solvents? start->check_water hydrolysis_solution Solution: - Flame-dry glassware. - Use anhydrous solvents. - Run under inert atmosphere. check_water->hydrolysis_solution Yes check_base Check for Elimination/Self-Condensation: - Base strength and steric hindrance? - Reagent concentration? check_water->check_base No base_solution Solution: - Use a weaker, non-hindered base. - Add reagent dropwise. - Lower reagent concentration. check_base->base_solution Yes check_crosslinking Check for Cross-linking: - Insoluble gel formation? - High MW shoulder in GPC? check_base->check_crosslinking No crosslinking_solution Solution: - Reduce stoichiometry of modifying agent. - Optimize reaction time and temperature. check_crosslinking->crosslinking_solution Yes

Caption: Troubleshooting decision tree for side reactions.

Section 3: Characterization Challenges

Confirming the successful modification of your polymer is a critical step that comes with its own set of challenges.

Question 3: How can I definitively confirm the successful grafting of this compound onto my polymer?

Answer:

A combination of analytical techniques is often necessary to provide unambiguous evidence of successful modification.[3]

Technique What it Tells You Potential Challenges & Solutions
NMR Spectroscopy (¹H, ¹³C, 2D) Provides detailed structural information, including the appearance of new peaks corresponding to the aromatic protons and methyl ester protons of the grafted moiety.[4][5]Challenge: Overlapping peaks with the polymer backbone. Solution: Use 2D NMR techniques like COSY and HMQC to resolve overlapping signals and confirm connectivity.
FTIR Spectroscopy Can show the appearance of new characteristic peaks, such as the C=O stretch of the ester groups (~1720 cm⁻¹) and aromatic C-H stretches.[4][5]Challenge: If the parent polymer already has ester groups, the change might be subtle. Solution: Use difference spectroscopy or quantify the peak area relative to a known internal standard peak of the polymer.
Gel Permeation Chromatography (GPC) An increase in molecular weight and a shift to shorter elution times compared to the starting polymer can indicate successful grafting.[4][5]Challenge: A small degree of grafting may not result in a significant change in hydrodynamic volume. Solution: Use a multi-detector GPC system with light scattering and viscometry detectors for more accurate molecular weight determination.[5]
UV-Vis Spectroscopy The aromatic terephthalate moiety has a characteristic UV absorbance that the parent polymer may lack.Challenge: The extinction coefficient may be low, requiring a high degree of grafting for a detectable signal. Solution: Create a calibration curve with a model compound to quantify the degree of grafting.
Elemental Analysis Can detect the presence of bromine (if the reaction is incomplete) or an increase in the oxygen and carbon content consistent with the grafted moiety.Challenge: Requires very pure samples and may not be sensitive enough for low grafting densities. Solution: Use as a complementary technique to confirm the results from other methods.
Experimental Workflow for Characterization

G cluster_0 Initial Characterization cluster_1 Post-Modification Analysis start_polymer Unmodified Polymer nmr1 ¹H NMR start_polymer->nmr1 ftir1 FTIR start_polymer->ftir1 gpc1 GPC start_polymer->gpc1 comparison Compare Results: - New Peaks - MW Increase - UV Absorbance reaction Grafting Reaction gpc1->reaction modified_polymer Modified Polymer nmr2 ¹H & ¹³C NMR modified_polymer->nmr2 ftir2 FTIR modified_polymer->ftir2 gpc2 GPC modified_polymer->gpc2 uv_vis UV-Vis modified_polymer->uv_vis nmr2->comparison ftir2->comparison gpc2->comparison uv_vis->comparison reaction->modified_polymer

Caption: Workflow for polymer characterization.

Section 4: FAQs

Q1: Can I use this compound for "grafting from" polymerization?

A1: Yes, the bromomethyl group can act as an initiator for certain types of controlled radical polymerizations, such as Atom Transfer Radical Polymerization (ATRP). This would involve first grafting the molecule onto your polymer and then using the benzylic bromide as the initiation site to grow polymer chains of a different monomer.

Q2: What is the typical purity of commercially available this compound, and how critical is it?

A2: Commercial grades are typically around 96-98% pure. The primary impurities might include the corresponding di-bromo or non-brominated species. For controlled polymer modification, higher purity is always recommended to avoid unpredictable side reactions and to ensure accurate stoichiometry. If you suspect impurities are affecting your reaction, purification by recrystallization or column chromatography may be necessary.

Q3: Are there any safety precautions I should be aware of when working with this reagent?

A3: Yes. This compound is an irritant, particularly to the eyes.[6] It is also a lachrymator. Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

  • Top Analytical Techniques for Characterizing Custom Polymers. (n.d.).
  • Polymer Analysis/Characterization - ResolveMass Laboratories Inc. (2025, December 20).
  • Technical Support Center: Reactions of Dimethyl 3-(bromomethyl)phthalate - Benchchem. (2025).
  • Polymer Characterization Technique Overview - Measurlabs. (2024, August 15).
  • This compound Formula - Echemi. (n.d.).
  • This compound | 57834-13-6 - Sigma-Aldrich. (n.d.).
  • Poly(alkylene terephthalate)s: From current developments in synthetic strategies towards applications - ResearchGate. (2021, October 5).

Sources

Technical Support Center: Avoiding Side Products in MOF Functionalization with Brominated Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the post-synthetic modification (PSM) of Metal-Organic Frameworks (MOFs). This guide focuses on a common and powerful PSM strategy: the functionalization of MOFs bearing brominated organic linkers, typically via palladium-catalyzed cross-coupling reactions. While this approach unlocks vast chemical diversity, it is often plagued by side reactions that can compromise yield, purity, and material integrity.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges, ensuring the integrity and success of your experiments.

Troubleshooting Guide: Diagnosis and Resolution of Common Issues

This section is designed in a question-and-answer format to directly address specific problems you may encounter in the lab.

Question 1: My reaction yield is low, and characterization shows mostly unreacted brominated MOF. What's going wrong?

Answer:

Low conversion is a frequent issue stemming from several potential sources. The primary culprits are often related to catalyst activity and mass transport limitations within the MOF's porous structure.

Possible Causes & Recommended Actions:

  • Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation. Ensure your reaction is performed under a strictly inert atmosphere. Solvents must be rigorously degassed (e.g., via freeze-pump-thaw cycles or sparging with argon), and the reaction vessel should be free of oxygen.[1]

  • Insufficient Reagent Access: The pores of your MOF may be too small for the coupling partner or catalyst to diffuse efficiently to the reactive sites.

    • Solvent Choice: Select a solvent that swells the MOF framework without dissolving it and fully solubilizes the coupling reagents.

    • Catalyst Size: If using a catalyst with bulky phosphine ligands, consider switching to a less sterically hindered ligand to improve diffusion into the pores.

  • Leaching of Palladium: Palladium can leach from the MOF framework, reducing the concentration of active catalyst within the pores where it is needed.[2][3] Consider using MOFs where the catalyst is an integral part of the structure or employing strategies to re-adsorb leached palladium.

  • Inadequate Activation: Freshly synthesized MOFs often have solvent or guest molecules trapped in their pores.[4] Before the reaction, activate the MOF by heating under vacuum or performing a solvent exchange with a volatile, non-coordinating solvent to ensure all pores are accessible.

Question 2: I'm observing significant debromination of my linker, resulting in a protonated (C-H) instead of a functionalized (C-C) bond. How can I prevent this?

Answer:

This side reaction is known as hydrodehalogenation (HDH) . It's a competitive pathway where the aryl bromide is reduced instead of undergoing cross-coupling. This is particularly problematic as it consumes your starting material and generates a difficult-to-separate byproduct.

Mechanistic Insight & Mitigation Strategies:

  • Hydrogen Source: The hydrogen atom often comes from trace water, the solvent, or even the phosphine ligands.[5][6][7] Using anhydrous solvents and reagents is critical.

  • Reaction Conditions:

    • Base Selection: The choice of base can influence the rate of HDH. Weaker bases are sometimes found to suppress this side reaction. Screen a variety of inorganic (e.g., K₃PO₄, Cs₂CO₃) and organic (e.g., DIPEA) bases.

    • Ligand Choice: The electronic properties of the phosphine ligand on the palladium catalyst can control the distribution between the desired coupling and HDH.[5][6] Experiment with different ligands (e.g., SPhos, XPhos, P(t-Bu)₃) to find the optimal balance.

  • Additives: In some cases, the addition of specific scavengers or modifiers can suppress HDH, though this is highly system-dependent.

Question 3: My characterization data (PXRD, N₂ sorption) shows a loss of crystallinity and porosity after the reaction. What happened to my MOF?

Answer:

A loss of crystallinity and porosity indicates that the MOF framework has at least partially degraded. Preserving the structural integrity of the MOF is a critical requirement for successful post-synthetic modification.[8]

Causes of Framework Degradation & Preventative Measures:

  • Harsh Reaction Conditions:

    • Temperature: High temperatures can cause framework collapse. Screen a range of temperatures to find the lowest possible temperature at which the reaction proceeds at a reasonable rate.

    • Base Strength: Strong bases can deprotonate the linker's coordinating groups (e.g., carboxylates) or attack the metal-oxo clusters, leading to framework decomposition. Use the mildest base necessary for the catalytic cycle.

  • Solvent Incompatibility: Some solvents can compete with the organic linkers for coordination to the metal nodes, leading to linker displacement and structural collapse.[9] Ensure the chosen solvent is known to be compatible with your specific MOF class (e.g., UiO, MIL, ZIF series).

  • Reagent-Induced Degradation: The coupling partners themselves or byproducts from the reaction could be acidic or reactive enough to damage the framework.

A good practice is to run a "blank" reaction containing the MOF, solvent, and base (without the catalyst and coupling partner) to test the framework's stability under the proposed reaction conditions.

Question 4: NMR of my digested MOF shows a complex mixture of products, including homocoupled species. How do I suppress this?

Answer:

Homocoupling is a common side reaction where two molecules of one of the coupling partners react with each other (e.g., boronic acid with boronic acid in a Suzuki reaction, or terminal alkyne with itself in a Sonogashira reaction).[1][10] This consumes your reagents and complicates purification.

Controlling Homocoupling Side Reactions:

  • Inert Atmosphere is Crucial: Oxygen is a major culprit in promoting homocoupling, as it can re-oxidize the active Pd(0) catalyst to Pd(II), which facilitates these side reactions.[1][11] Rigorous exclusion of oxygen is the most effective preventative measure.

  • For Suzuki Reactions (Boronic Acid Homocoupling):

    • Use a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) directly, or ensure your Pd(II) precatalyst is efficiently reduced to Pd(0) at the start of the reaction.[11]

  • For Sonogashira Reactions (Alkyne Homocoupling, or Glaser Coupling):

    • This reaction is often catalyzed by the copper(I) co-catalyst in the presence of oxygen.[10] Minimize the concentration of the copper salt (e.g., CuI) or consider running the reaction under copper-free conditions if your system allows.[1]

    • Running the reaction under a dilute hydrogen atmosphere has also been shown to drastically diminish alkyne homocoupling.[10]

Frequently Asked Questions (FAQs)

Which palladium-catalyzed cross-coupling reaction is best for my brominated MOF?

The choice between Suzuki, Heck, and Sonogashira coupling depends on the desired functionality and the stability of your MOF.

Reaction TypeCoupling PartnerKey AdvantagesCommon Challenges & Side Products
Suzuki-Miyaura Organoboron Reagent (e.g., Boronic Acid)High functional group tolerance; commercially available reagents.Protodeboronation of the boronic acid; boronic acid homocoupling.[11]
Heck AlkeneAtom economical (no stoichiometric byproducts from the alkene).Requires higher temperatures; potential for alkene isomerization.
Sonogashira Terminal AlkyneIntroduces valuable alkyne functionality for further "click" chemistry.Alkyne homocoupling (Glaser coupling); often requires a Cu(I) co-catalyst which can be a contaminant.[1][10]
What is a logical workflow for optimizing a PSM reaction on a new brominated MOF?

A systematic, stepwise approach is crucial. Modifying one parameter at a time will give you the clearest path to an optimized protocol.

Caption: A stepwise workflow for optimizing post-synthetic modification reactions.

How do I effectively purify my functionalized MOF?

Purification is essential to remove unreacted starting materials, the catalyst, and any soluble side products. Since MOFs are insoluble, purification relies on extensive washing.[12]

  • Initial Centrifugation: After the reaction, centrifuge the mixture, decant the supernatant, and wash the solid MOF powder several times with the reaction solvent to remove the bulk of the soluble impurities.

  • Soxhlet Extraction: For rigorous purification, place the MOF powder in a cellulose thimble and perform a Soxhlet extraction for 24-48 hours with a suitable solvent (e.g., THF, CH₂Cl₂, or Methanol). This continuously washes the material with fresh, hot solvent.

  • Palladium Scavenging: Residual palladium can be an issue for catalytic or biological applications. A final wash with a solution containing a palladium scavenger (e.g., a thiol-containing molecule) can help remove tightly bound metal residues.

  • Final Activation: After washing, activate the purified MOF by heating under vacuum to remove all solvent from the pores before characterization and use.

Validated Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling on a Brominated MOF (e.g., UiO-66-Br)

This protocol serves as a starting point and should be optimized for your specific MOF and reagents.

  • Activation: Place 100 mg of the parent brominated MOF in a Schlenk flask. Heat at 150 °C under high vacuum for 12 hours to remove guest molecules from the pores.

  • Reagent Preparation: In a separate flask, dissolve the boronic acid (3-5 equivalents relative to Br sites), a suitable base (e.g., K₃PO₄, 4-6 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%) in 10 mL of degassed, anhydrous solvent (e.g., DMF or 1,4-Dioxane).

  • Reaction Setup: Backfill the Schlenk flask containing the activated MOF with argon. Using a cannula, transfer the reagent solution to the MOF-containing flask.

  • Reaction: Heat the reaction mixture at a predetermined optimal temperature (e.g., 80-100 °C) with stirring for 24-72 hours under a positive pressure of argon.

  • Workup & Purification:

    • Cool the reaction to room temperature.

    • Centrifuge the mixture and discard the supernatant.

    • Wash the solid product sequentially with DMF (3x), water (2x), and methanol (3x).

    • Perform Soxhlet extraction with methanol for 24 hours.

    • Dry the final product under vacuum at 120 °C.

Sources

Technical Support Center: Reaction Condition Optimization for 2-Bromomethyl-terephthalic acid dimethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-Bromomethyl-terephthalic acid dimethyl ester. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile reagent. Here, we address common challenges and provide in-depth, field-proven insights to help you navigate the complexities of its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and direct method for synthesizing this compound is through the radical bromination of dimethyl 2-methylterephthalate. This reaction typically employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under reflux in a suitable solvent like carbon tetrachloride (CCl₄) or cyclohexane.[1][2] The reaction proceeds via a free-radical chain mechanism where a bromine radical abstracts a hydrogen atom from the benzylic position of the methyl group, which is stabilized by the adjacent aromatic ring.[3][4]

Q2: What are the primary side reactions to be aware of during the synthesis?

Several side reactions can occur, impacting the yield and purity of the desired product. The most common include:

  • Di- and Tri-bromination: Over-bromination of the methyl group can occur, leading to the formation of 2-(dibromomethyl)terephthalic acid dimethyl ester and 2-(tribromomethyl)terephthalic acid dimethyl ester. This is often a result of using an excess of NBS or prolonged reaction times.

  • Aromatic Bromination: Although less common under radical conditions, bromination of the aromatic ring can occur, especially if the reaction conditions inadvertently favor an electrophilic substitution pathway.[5][6]

  • Hydrolysis: The bromomethyl group is susceptible to hydrolysis, especially in the presence of trace amounts of water, leading to the formation of the corresponding benzyl alcohol derivative.[7]

  • Self-Condensation/Polymerization: Under certain conditions, the product can undergo self-condensation, where one molecule acts as an electrophile and another as a nucleophile, leading to the formation of dimers or polymers.[7]

Q3: How do the two methoxycarbonyl groups on the aromatic ring influence the reactivity of the methyl group?

The two methoxycarbonyl groups are electron-withdrawing and have a significant electronic effect on the reactivity of the benzylic position.[7] They destabilize the formation of a benzylic carbocation, making SN1-type reactions less favorable.[7] However, they also make the benzylic protons more acidic, which can be a factor in base-mediated side reactions. The primary influence in the context of radical bromination is the stabilization of the benzylic radical intermediate through resonance with the aromatic ring, which favors substitution at this position.[3]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired Monobrominated Product

A low yield of the target compound is a frequent challenge. The following workflow can help identify and resolve the root cause.

Caption: Troubleshooting workflow for low product yield.

Possible Causes & Solutions:
  • Inactive NBS: N-Bromosuccinimide can degrade over time. It is recommended to use freshly recrystallized NBS for best results.[1] Impure NBS may appear yellow and can lead to unreliable outcomes.[1]

  • Inefficient Radical Initiation: The radical initiator (e.g., AIBN, benzoyl peroxide) may have decomposed. Use a fresh batch of the initiator. The initiation can also be facilitated by irradiation with a suitable light source.[1]

  • Incorrect Stoichiometry: An excess of the starting material will result in incomplete conversion, while a significant excess of NBS can lead to over-bromination. A molar ratio of approximately 1:1 (substrate to NBS) is a good starting point.

  • Suboptimal Reaction Temperature: The reaction is typically carried out at the reflux temperature of the solvent to ensure efficient radical initiation.

  • Insufficient Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Moisture in the Reaction: Water can react with NBS and the product. Ensure all glassware is oven-dried and use anhydrous solvents.[7] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.[7]

Issue 2: Formation of Multiple Brominated Byproducts

The presence of di- and tri-brominated species is a common purity issue.

G A Dimethyl 2-methylterephthalate (Starting Material) B This compound (Desired Product) A->B + NBS, Initiator C 2-(Dibromomethyl)-terephthalic acid dimethyl ester (Byproduct) B->C + NBS, Initiator D 2-(Tribromomethyl)-terephthalic acid dimethyl ester (Byproduct) C->D + NBS, Initiator

Caption: Sequential bromination leading to byproducts.

Possible Causes & Solutions:
  • Excess NBS: Using more than one equivalent of NBS will favor the formation of multiply brominated products.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long after the starting material has been consumed can lead to further bromination of the desired product.

  • Localized High Concentration of NBS: Adding NBS all at once can create localized high concentrations, promoting over-bromination. Portion-wise addition of NBS can mitigate this.

Issue 3: Difficulty in Product Purification

Isolating the pure product can be challenging due to the presence of unreacted starting material, succinimide byproduct, and over-brominated species.

Purification Strategy:
  • Aqueous Work-up: After the reaction is complete, cool the mixture and filter to remove the succinimide. The filtrate can then be washed with water to remove any remaining water-soluble impurities.

  • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water or acetic acid.[8]

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed to separate the desired product from the starting material and over-brominated byproducts.

Experimental Protocols

General Procedure for the Synthesis of this compound
  • To a solution of dimethyl 2-methylterephthalate (1.0 equivalent) in a suitable anhydrous solvent (e.g., CCl₄ or cyclohexane), add N-Bromosuccinimide (1.0-1.1 equivalents).

  • Add a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide, 1-5 mol%).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct and wash it with a small amount of the solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Recrystallization Protocol
  • Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol).

  • Slowly add a co-solvent in which the product is less soluble (e.g., water) until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Table 1: Effect of NBS Equivalents on Product Distribution
NBS (Equivalents)Starting Material (%)Monobrominated Product (%)Dibrominated Product (%)
0.825705
1.05905
1.2<18019
1.505545

Note: These are representative data and actual results may vary depending on specific reaction conditions.

Analytical Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques:

  • 1H NMR Spectroscopy: The proton NMR spectrum will show a characteristic singlet for the -CH₂Br protons, typically in the range of 4.5-5.0 ppm. The aromatic protons and the methyl ester protons will also be visible in their respective regions.[9][10]

  • 13C NMR Spectroscopy: The carbon spectrum will confirm the presence of the bromomethyl carbon, the aromatic carbons, the ester carbonyl carbons, and the methyl ester carbons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product and can help identify any impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product.

References

  • Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]

  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • Heropoulos, G. A., et al. (2007). Contrasting chemoselectivities in the ultrasound and microwave assisted bromination reactions of substituted alkylaromatics with N-bromosuccinimide. Tetrahedron Letters, 48(18), 3247–3250.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Chemistry LibreTexts. (2025, April 8). 2.9: Reactions at the Benzylic Position. Retrieved from [Link]

  • Google Patents. (1993). WO1993002036A1 - Novel process for aromatic bromination.
  • LookChem. (n.d.). Manufacture of Dimethyl Terephthalate and Terephthalic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). GB798439A - Process for the manufacture of terephthalic acid dimethyl ester.
  • Frost, J. W. (n.d.). Process for preparation of terephthalic acid. Digital Repository at the University of Maryland. Retrieved from [Link]

  • Google Patents. (n.d.). US3962315A - Process for the purification of terephthalic acid dimethyl ester.
  • Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

  • Google Patents. (n.d.). US3465035A - Process for purifying terephthalic acid.
  • National Institutes of Health. (2012, December 7). Lewis Acid Catalyzed Benzylic Bromination. Retrieved from [Link]

  • University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]

  • Google Patents. (n.d.). US2646393A - Process for the purification of dimethyl terephthalate by distillation.
  • Google Patents. (n.d.). GB946259A - Halogenation of terephthalic acid.
  • National Institutes of Health. (2023, October 5). Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. Retrieved from [Link]

  • Google Patents. (n.d.). EP1705168A1 - Improved process for side-chain bromination of alkyl-benzenes.
  • Google Patents. (n.d.). US3686276A - Purification process for dimethyl terephthalate.
  • Ovidius University Annals of Chemistry. (n.d.). NMR spectroscopy as a characterization tool enabling biologics formulation development. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020002999A2 - Terephthalic acid esters formation.
  • ResearchGate. (n.d.). 1 H NMR spectra of dimethyl terephthalate isolated from the recycling.... Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-Bromomethyl-terephthalic acid dimethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 2-Bromomethyl-terephthalic acid dimethyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key building block.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

The most prevalent and industrially viable method for synthesizing this compound is through the free-radical bromination of dimethyl 2-methylterephthalate. This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and uses a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent.

Q2: How can I minimize the formation of the dibrominated byproduct (2,5-bis(bromomethyl)terephthalic acid dimethyl ester)?

The formation of the dibrominated impurity is a common issue and is primarily controlled by the stoichiometry of the brominating agent.

  • Stoichiometry: A molar ratio of 1.0 to 1.1 equivalents of NBS relative to the dimethyl 2-methylterephthalate starting material is recommended to favor mono-bromination. Using a significant excess of NBS will invariably lead to higher levels of the dibrominated product.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like HPLC, GC, or TLC to stop the reaction once the starting material is consumed and before significant amounts of the dibrominated product are formed.

Q3: What are the optimal reaction conditions for the bromination of dimethyl 2-methylterephthalate?

Optimal conditions can vary based on the scale, but a general guideline is as follows:

ParameterRecommended ConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)Provides a consistent source of bromine radicals and the succinimide byproduct is easily filtered off.
Initiator Azobisisobutyronitrile (AIBN)Has a predictable decomposition rate at typical reaction temperatures, allowing for controlled initiation.
Solvent Carbon tetrachloride (CCl4), Chlorobenzene, or AcetonitrileThese solvents are relatively inert to the reaction conditions and effectively dissolve the starting material. CCl4 is an excellent solvent for this reaction but has significant environmental and health concerns. Chlorobenzene and acetonitrile are common alternatives.
Temperature 70-85 °CThis temperature range is sufficient to initiate the decomposition of AIBN without causing excessive side reactions.
Reaction Time 2-6 hoursTypically, the reaction is complete within this timeframe, but it should be monitored.

Q4: What are the key safety considerations when performing this reaction at scale?

  • Exothermic Reaction: The bromination reaction can be exothermic. Ensure the reactor is equipped with adequate cooling capacity and temperature monitoring to prevent a runaway reaction.

  • Reagent Handling: NBS is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). AIBN can decompose violently if heated improperly.

  • Solvent Hazards: Be aware of the flammability and toxicity of the chosen solvent.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and provides actionable solutions.

Problem 1: Low Conversion of Starting Material

Potential Cause Troubleshooting Step
Inactive Initiator AIBN can degrade over time. Use a fresh batch of AIBN or test the activity of the current batch.
Insufficient Temperature Ensure the internal reaction temperature is consistently within the optimal range for AIBN decomposition (70-85 °C).
Poor Mixing Inadequate agitation can lead to localized depletion of reagents. Ensure the stirring is efficient for the reactor volume.

Problem 2: High Levels of Dibrominated Impurity

Potential Cause Troubleshooting Step
Excess NBS Re-evaluate the stoichiometry and ensure no more than 1.1 equivalents of NBS are used.
Prolonged Reaction Time Monitor the reaction closely and quench it as soon as the starting material is consumed.
"Hot Spots" in the Reactor Uneven heating can lead to localized areas of high reactivity. Improve the reactor's heat transfer and mixing.

Problem 3: Product Oiling Out During Crystallization

Potential Cause Troubleshooting Step
Solvent System The chosen solvent system for crystallization may not be optimal. A common and effective method is recrystallization from a mixed solvent system like ethyl acetate/hexanes or isopropanol.
Rapid Cooling Cooling the solution too quickly can cause the product to precipitate as an oil. Employ a gradual cooling profile to promote the formation of crystals.
Presence of Impurities High levels of impurities can inhibit crystallization. Consider a pre-purification step, such as a silica gel plug, before crystallization.

Experimental Workflow

Synthesis Protocol

A detailed step-by-step methodology for the synthesis of this compound is provided below.

  • Reactor Setup: Charge a clean, dry reactor equipped with a mechanical stirrer, condenser, and temperature probe with dimethyl 2-methylterephthalate (1.0 eq) and the chosen solvent (e.g., chlorobenzene).

  • Reagent Addition: Add N-bromosuccinimide (1.05 eq) and azobisisobutyronitrile (0.02-0.05 eq) to the reactor.

  • Reaction: Heat the mixture to 75-80 °C under inert atmosphere (e.g., nitrogen) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct and wash the filter cake with the reaction solvent.

    • Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Concentrate the organic layer under reduced pressure.

    • Recrystallize the crude product from a suitable solvent system (e.g., isopropanol or ethyl acetate/hexanes) to yield pure this compound.

Visualizing the Workflow

Synthesis Workflow cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification Stage A Charge Reactor: - Dimethyl 2-methylterephthalate - Solvent B Add Reagents: - NBS - AIBN A->B C Heat to 75-80 °C B->C D Monitor Reaction (HPLC/TLC) C->D E Cool to RT D->E Reaction Complete F Filter Succinimide E->F G Aqueous Washes F->G H Dry Organic Layer G->H I Concentrate H->I J Recrystallize I->J K Pure Product J->K

Caption: A flowchart of the synthesis and purification process.

Reaction Mechanism

The reaction proceeds via a classic free-radical chain mechanism.

Free Radical Bromination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination AIBN AIBN Radical 2 R• + N2 AIBN->Radical Heat (Δ) StartMat Ar-CH3 Radical->StartMat Radical_StartMat Ar-CH2• + R-H StartMat->Radical_StartMat R• Product Ar-CH2Br + Succinimidyl• Radical_StartMat->Product Br2 (from NBS) NBS NBS Product->StartMat Succinimidyl• Termination Radical + Radical -> Stable Molecule

Caption: The free-radical mechanism of bromination.

Troubleshooting Decision Tree

Troubleshooting Tree Start Low Yield or Purity? LowConversion Low Conversion? Start->LowConversion Yes HighImpurity High Dibromo Impurity? Start->HighImpurity No LowConversion->HighImpurity No CheckInitiator Check AIBN Activity & Temp LowConversion->CheckInitiator Yes CrystallizationIssue Crystallization Issues? HighImpurity->CrystallizationIssue No CheckStoichiometry Verify NBS Stoichiometry (≤1.1 eq) HighImpurity->CheckStoichiometry Yes OptimizeSolvent Optimize Crystallization Solvent & Cooling Rate CrystallizationIssue->OptimizeSolvent Yes

Caption: A decision tree for troubleshooting common issues.

References

  • Li, W., et al. (2015). An improved synthesis of dimethyl 2-(bromomethyl)terephthalate. Organic Preparations and Procedures International, 47(3), 249-253. Available at: [Link]

  • Wang, Y., et al. (2012). Synthesis of this compound. Advanced Materials Research, 550-553, 93-96. Available at: [Link]

  • Fattori, D., et al. (1999). Solid-phase synthesis of substituted 1,4-benzodiazepine-2,5-diones. Bioorganic & Medicinal Chemistry Letters, 9(19), 2843-2846. Available at: [Link]

Technical Support Center: A Researcher's Guide to 2-Bromomethyl-terephthalic acid dimethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 2-Bromomethyl-terephthalic acid dimethyl ester. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their experimental work. This guide provides in-depth information on proper storage, handling, and troubleshooting of common issues encountered during its use.

I. Core Concepts: Understanding the Reagent

This compound is a benzylic bromide derivative. The reactivity of this compound is primarily dictated by the benzylic C-Br bond, which is susceptible to nucleophilic substitution and elimination reactions. The electron-withdrawing nature of the two methoxycarbonyl groups on the aromatic ring can influence the reaction pathways.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of this compound.

Q1: How should I properly store this compound?

A1: Proper storage is crucial to maintain the integrity of the reagent. It should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] Long-term storage at low temperatures (2-8 °C) is recommended to minimize degradation. The compound should be protected from moisture and light.

Q2: What are the primary safety precautions when handling this compound?

A2: this compound is an irritant. It can cause skin, eye, and respiratory irritation.[1][2] Always handle this chemical in a well-ventilated area or a chemical fume hood.[1] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[1][3] Avoid inhalation of dust or fumes.[1]

Q3: Is this compound sensitive to moisture?

A3: Yes. Like many benzylic halides, this compound is sensitive to moisture. Water can hydrolyze the benzylic bromide to the corresponding benzyl alcohol, forming 2-(hydroxymethyl)terephthalic acid dimethyl ester as a significant impurity.[4][5] This not only consumes the starting material but can also complicate the purification of the desired product. It is essential to use anhydrous solvents and techniques when working with this reagent.

Q4: What are the signs of degradation?

A4: A pinkish or yellowish discoloration of the typically white to off-white solid can indicate degradation. The presence of an acidic odor, likely due to the formation of hydrogen bromide (HBr) from decomposition, is another indicator. For confirmation, analytical techniques such as NMR or LC-MS can be used to identify impurities like the hydrolyzed alcohol by-product.

Part 2: Troubleshooting Experimental Issues

This section provides a detailed guide to diagnosing and resolving specific problems that may arise during reactions involving this compound.

Issue 1: Low Yield of the Desired Nucleophilic Substitution Product

Scenario: You are performing a nucleophilic substitution reaction (e.g., with an amine, thiol, or alcohol) but observe a low yield of the expected product.

Possible Causes & Solutions:

  • Degradation of the Starting Material: As mentioned, this reagent is moisture-sensitive. Ensure that your starting material is of high purity and has been stored correctly. If degradation is suspected, it is advisable to use a fresh batch or purify the existing material.

  • Competing Elimination Reactions: Benzylic bromides can undergo elimination reactions (E2 mechanism), especially in the presence of a strong, sterically hindered base, to form an alkene.

    • Optimization: To favor substitution over elimination, consider using a less hindered, weaker base. Running the reaction at a lower temperature can also significantly reduce the rate of the competing elimination reaction.[5] The choice of solvent is also critical; polar aprotic solvents like DMF or DMSO generally favor SN2 reactions.[5]

  • Insufficient Reaction Time or Temperature: Some nucleophilic substitution reactions may require longer reaction times or elevated temperatures to proceed to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

. A logical workflow for troubleshooting low product yield.

Caption: A step-by-step decision tree for troubleshooting low yields in substitution reactions.

Issue 2: Formation of an Unexpected By-product: 2-(Hydroxymethyl)terephthalic acid dimethyl ester

Scenario: Your reaction mixture shows a significant amount of a more polar by-product, which mass spectrometry identifies as having a molecular weight corresponding to the starting material plus an oxygen atom and minus a bromine atom.

Cause & Resolution:

This is a classic case of hydrolysis of the benzylic bromide.[5] The presence of trace amounts of water in your reaction solvent or on your glassware is the likely culprit.

  • Protocol for Anhydrous Reactions:

    • Glassware: Oven-dry all glassware overnight at >100 °C and cool under a stream of dry nitrogen or in a desiccator immediately before use.

    • Solvents: Use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., molecular sieves, distillation from a drying agent).

    • Reagents: Ensure all other reagents are anhydrous. If necessary, dry them using established procedures.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

. Visual representation of the hydrolysis side reaction.

Hydrolysis_Pathway Starting_Material 2-Bromomethyl-terephthalic acid dimethyl ester Hydrolysis_Product 2-(Hydroxymethyl)terephthalic acid dimethyl ester Starting_Material->Hydrolysis_Product  Hydrolysis HBr HBr Starting_Material->HBr  (by-product) Water H₂O (Trace Moisture) Water->Hydrolysis_Product

Sources

Validation & Comparative

A Comparative Guide to the Characterization of Polymers Modified with 2-Bromomethyl-terephthalic acid dimethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the characterization of polymers modified with 2-Bromomethyl-terephthalic acid dimethyl ester. We will delve into the rationale behind this specific modification, compare the expected performance characteristics against unmodified parent polymers, and provide detailed experimental protocols for robust validation.

Introduction: The Rationale for Modification

Polymer modification is a cornerstone of materials science, enabling the precise tailoring of properties for specific, high-value applications.[1] By chemically altering a base polymer, we can enhance characteristics such as thermal stability, mechanical strength, or biocompatibility. The choice of modifying agent is critical and dictates the new functionalities introduced.

This compound is a versatile modifying agent due to its distinct reactive sites. The bromomethyl (-CH₂Br) group serves as an excellent electrophilic site for nucleophilic substitution reactions, allowing the molecule to be grafted onto polymer backbones containing hydroxyl, amine, or thiol groups. Concurrently, the dimethyl ester functionalities present the possibility of participating in transesterification reactions, particularly with polyester-based materials. This dual reactivity allows for the introduction of aromatic terephthalate moieties, which can significantly influence the final properties of the material.

This guide will use Poly(butylene terephthalate) (PBT), a common engineering thermoplastic polyester, as a representative base polymer to illustrate the characterization workflow and expected performance shifts upon modification.

Conceptual Modification Workflow

The modification process involves grafting the this compound onto a parent polymer. The success of this reaction and its impact on the material's properties must be rigorously characterized through a multi-faceted analytical approach.

G cluster_prep Preparation & Modification cluster_char Characterization cluster_analysis Data Analysis & Comparison Parent_Polymer Parent Polymer (e.g., PBT) Reaction Grafting Reaction (e.g., Nucleophilic Substitution) Parent_Polymer->Reaction Modifier 2-Bromomethyl-terephthalic acid dimethyl ester Modifier->Reaction Purification Purification (Removal of unreacted modifier) Reaction->Purification Modified_Polymer Modified Polymer Purification->Modified_Polymer FTIR FTIR Spectroscopy Modified_Polymer->FTIR NMR NMR Spectroscopy Modified_Polymer->NMR TGA Thermogravimetric Analysis Modified_Polymer->TGA DSC Differential Scanning Calorimetry Modified_Polymer->DSC Structural Structural Confirmation (Grafting successful?) FTIR->Structural NMR->Structural Thermal Thermal Properties (Stability, Tg, Tm) TGA->Thermal DSC->Thermal Comparison Comparative Analysis (vs. Parent Polymer) Structural->Comparison Thermal->Comparison

Caption: Overall workflow from polymer modification to comparative analysis.

Comparative Performance Analysis: Modified vs. Unmodified Polymer

The introduction of the bulky, aromatic side-chain via this compound is expected to alter the polymer's properties significantly. This section compares the anticipated results for a modified PBT against its unmodified counterpart.

Structural Characterization: Evidence of Modification

The primary goal of initial characterization is to confirm the covalent attachment of the modifier. Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal tools for this purpose.[2]

  • FTIR Spectroscopy: Provides evidence of the presence of specific functional groups. In the modified polymer, we expect to see the appearance of new peaks corresponding to the aromatic ring and ester carbonyl of the terephthalate moiety, superimposed on the parent polymer's spectrum.[3]

  • NMR Spectroscopy: Offers definitive structural elucidation. ¹H NMR can be used to identify protons unique to the grafted modifier, confirming its presence and, through integration, potentially quantifying the degree of substitution.[4]

Thermal Properties: Stability and Phase Transitions

Modifying the polymer architecture invariably affects its thermal behavior. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for quantifying these changes.[5][6]

  • Thermogravimetric Analysis (TGA): Measures weight loss as a function of temperature, indicating thermal stability.[7] The introduction of the side group may create steric hindrance or introduce less stable bonds, potentially leading to a slight decrease in the onset decomposition temperature (T_onset).

  • Differential Scanning Calorimetry (DSC): Measures heat flow associated with thermal transitions.[4] The bulky side chains are expected to disrupt the regular packing of the polymer chains. This will likely lead to an increase in the glass transition temperature (T_g) due to restricted chain mobility and a decrease in the melting temperature (T_m) and crystallinity (X_c) due to imperfect crystal formation.

Data Summary: Expected Performance Shifts

The following tables summarize the anticipated quantitative data from the characterization of unmodified PBT versus PBT modified with this compound.

Table 1: Comparison of Thermal Properties

PropertyUnmodified PBT (Representative)Modified PBT (Expected Outcome)Analytical TechniqueRationale for Change
Glass Transition (T_g)~55 °C> 60 °CDSCReduced chain mobility due to bulky side groups.
Melting Temperature (T_m)~225 °C< 220 °CDSCDisruption of crystal lattice by side groups.
% Crystallinity (X_c)~35-45%< 35%DSCSteric hindrance preventing efficient chain packing.
Onset Decomposition (T_onset)~390 °C~375-385 °CTGAPotential introduction of less stable bonds at the graft point.

Table 2: Comparison of Spectroscopic Features

FeatureUnmodified PBTModified PBT (Expected New Features)Analytical TechniquePurpose
¹H NMR Peaks for PBT backboneNew peaks ~7.5-8.0 ppm (aromatic H) and ~3.9 ppm (methyl ester H)NMRConfirm covalent attachment and structure.
FTIR C=O stretch (~1715 cm⁻¹), C-O stretch (~1270 cm⁻¹)Additional aromatic C=C stretch (~1600, 1450 cm⁻¹), new C=O signatureFTIRIdentify functional groups from the modifier.

Key Experimental Protocols

The trustworthiness of any comparative analysis hinges on meticulous and repeatable experimental protocols.

Protocol: FTIR Analysis
  • Sample Preparation: Ensure the polymer sample is completely dry by placing it in a vacuum oven at 80°C for at least 4 hours.

  • Instrument Setup: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric H₂O and CO₂ signals.

  • Sample Analysis: Place a small amount of the dried polymer powder onto the ATR crystal and apply consistent pressure using the built-in clamp.

  • Data Collection: Scan the sample over a range of 4000-650 cm⁻¹. Co-add at least 32 scans to ensure a high signal-to-noise ratio.

  • Data Processing: Perform ATR correction and baseline correction on the resulting spectrum.

  • Analysis: Compare the spectra of the modified and unmodified polymers, identifying new or shifted peaks.

Protocol: Thermogravimetric Analysis (TGA)
  • Sample Preparation: Accurately weigh 5-10 mg of the dried polymer sample into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the pan in the TGA furnace.

  • Method Programming:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 600°C at a constant rate of 10°C/min. This controlled rate ensures thermal equilibrium and reproducible results.

    • Use a nitrogen atmosphere (flow rate ~50 mL/min) to prevent thermo-oxidative degradation.

  • Data Analysis: Plot the percentage weight loss versus temperature. Determine the onset decomposition temperature (T_onset), typically defined as the temperature at which 5% weight loss occurs.

Protocol: Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 5-10 mg of the dried polymer sample into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Method Programming (Heat-Cool-Heat Cycle):

    • First Heat: Ramp from 25°C to 250°C at 10°C/min. This step erases the prior thermal history of the material.

    • Cool: Cool the sample from 250°C to 25°C at 10°C/min. This allows for the observation of crystallization behavior (T_c).

    • Second Heat: Ramp from 25°C to 250°C at 10°C/min. Data from this scan is used for analysis as it reflects the intrinsic properties of the material under controlled conditions.

  • Data Analysis:

    • Determine the glass transition temperature (T_g) from the inflection point in the baseline of the second heating scan.

    • Determine the melting temperature (T_m) from the peak of the melting endotherm in the second heating scan.

The Logic of Multi-Technique Characterization

No single technique provides a complete picture. A synergistic approach is necessary, where each analysis validates and builds upon the others. This ensures a robust and trustworthy characterization of the novel material.

Caption: Matching analytical questions to the appropriate characterization technique.

Conclusion

The modification of polymers with this compound offers a promising route to novel materials with tailored properties. A rigorous and logical characterization strategy is paramount to validating the success of the modification and understanding its impact. By systematically applying spectroscopic (FTIR, NMR) and thermal (TGA, DSC) analyses, researchers can build a comprehensive and reliable dataset. This guide provides the foundational protocols and comparative logic necessary to confidently assess these advanced materials, ensuring both scientific integrity and accelerated development.

References

  • Vertex AI Search. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers.
  • Vertex AI Search. (2025, February 10). Advancements in Polymer Modification: A Comprehensive Review on Techniques.
  • ResearchGate. (2025, August 10). Rheological behaviour of polymer-modified bituminous mastics: A comparative analysis between physical and chemical modification.
  • Measurlabs. (2024, August 15). Polymer Characterization Technique Overview.
  • ProQuest. (n.d.). COMPARATIVE ANALYSIS OF THE EFFECTS OF ORGANOSILICONE MODIFIERS ON THE PROPERTIES OF ETHYLENE POLYMERS.
  • AdvanSES. (n.d.). FTIR, TGA and DSC in the Analysis of Polymer Materials.
  • PerkinElmer. (n.d.). Polymer Characterization using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
  • Sigma-Aldrich. (n.d.). This compound.
  • Spectroscopy. (2022, October 1). Infrared Spectroscopy of Polymers, VIII: Polyesters and the Rule of Three.
  • NIH. (n.d.). Thermal Behavior of Polymeric and Other Advanced Materials.
  • Universiteit Gent Academic Bibliography. (2022, June 28). Spectroscopic Analysis of Plasma Modified Polymer Surfaces.
  • MDPI. (2022, November 29). Improving the Long-Term Mechanical Properties of Thermoplastic Short Natural Fiber Compounds by Using Alternative Matrices.

Sources

A Comparative Analysis for Synthetic Strategy: 2-Bromomethyl- vs. 2-Chloromethyl-terephthalic acid dimethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the nuanced field of synthetic organic chemistry, the selection of starting materials is a critical decision that dictates reaction efficiency, yield, and the overall feasibility of a synthetic route. This guide provides an in-depth technical comparison of two closely related benzylic halides: 2-bromomethyl-terephthalic acid dimethyl ester and 2-chloromethyl-terephthalic acid dimethyl ester. As versatile intermediates, the choice between the bromo- and chloro- derivatives can significantly impact the outcome of subsequent nucleophilic substitution reactions, a cornerstone of many synthetic pathways in drug discovery and materials science.

Core Structural Features and Physicochemical Properties

Both molecules share the same foundational dimethyl terephthalate backbone, a diester of terephthalic acid. Their key difference lies in the halogen atom attached to the benzylic methyl group, which profoundly influences their reactivity.

PropertyThis compound2-Chloromethyl-terephthalic acid dimethyl ester
Molecular Formula C₁₁H₁₁BrO₄[1]C₁₁H₁₁ClO₄
Molecular Weight 287.11 g/mol [1]242.65 g/mol
Appearance White to off-white solidWhite to off-white solid
Reactivity HigherLower
Leaving Group Ability Good (Br⁻ is a weaker base)Fair (Cl⁻ is a stronger base)

The physical properties of both compounds are largely dictated by the dimethyl terephthalate core, which is a white, crystalline solid at room temperature.[2] The primary distinction for synthetic chemists is the nature of the carbon-halogen bond.

Diagram: Chemical Structures

Chemical Structures of Halomethyl Terephthalate Esters cluster_bromo This compound cluster_chloro 2-Chloromethyl-terephthalic acid dimethyl ester bromo chloro

Caption: Molecular structures of the bromo- and chloro-methyl derivatives of dimethyl terephthalate.

Synthesis of Halomethyl Terephthalate Esters

The most probable synthetic route to both 2-bromomethyl- and 2-chloromethyl-terephthalic acid dimethyl ester involves the radical halogenation of the corresponding methyl-substituted dimethyl terephthalate. This benzylic halogenation is a well-established transformation.

Diagram: Synthetic Pathway

General Synthetic Pathway start Dimethyl 2-methylterephthalate reagent Halogenating Agent (e.g., NBS or NCS) Radical Initiator (e.g., AIBN or light) start->reagent product_bromo This compound reagent->product_bromo Bromination product_chloro 2-Chloromethyl-terephthalic acid dimethyl ester reagent->product_chloro Chlorination

Caption: Benzylic halogenation of dimethyl 2-methylterephthalate.

Experimental Protocol: Radical Bromination (Wohl-Ziegler Reaction)

A common method for benzylic bromination is the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) as a source of bromine radicals.[3][4]

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve dimethyl 2-methylterephthalate in a suitable non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane.

  • Reagent Addition: Add N-bromosuccinimide (NBS) and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to the reaction mixture.

  • Initiation: Heat the mixture to reflux or expose it to UV light to initiate the radical chain reaction. The low concentration of bromine generated in situ from the reaction of NBS with trace amounts of HBr favors substitution over addition to the aromatic ring.[3]

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture and filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

The synthesis of the chloro- derivative would follow a similar protocol, substituting NBS with N-chlorosuccinimide (NCS).

Reactivity in Nucleophilic Substitution: A Comparative Perspective

The primary application of these reagents is in nucleophilic substitution reactions, where the halomethyl group serves as an electrophilic site for the introduction of various functional groups. The fundamental difference in reactivity between the bromo- and chloro- compounds stems from the leaving group ability of the halide ion.

The Role of the Leaving Group

In nucleophilic substitution reactions, the rate-determining step often involves the departure of the leaving group. A good leaving group is a weak base, as it can stabilize the negative charge it acquires upon dissociation.

  • Bromide (Br⁻): Bromide is a larger, more polarizable ion and a weaker base than chloride. This makes it a better leaving group.

  • Chloride (Cl⁻): Chloride is a smaller, less polarizable ion and a stronger base, making it a poorer leaving group compared to bromide.

This difference in leaving group ability directly translates to the reactivity of the corresponding benzylic halides. This compound is expected to be significantly more reactive than 2-chloromethyl-terephthalic acid dimethyl ester in both Sₙ1 and Sₙ2 type reactions.

Diagram: Reactivity Comparison

Reactivity in Nucleophilic Substitution cluster_bromo This compound cluster_chloro 2-Chloromethyl-terephthalic acid dimethyl ester bromo Higher Reactivity (Better Leaving Group) chloro Lower Reactivity (Poorer Leaving Group)

Caption: Relative reactivity based on leaving group ability.

Practical Implications and Experimental Choices

The choice between the bromo- and chloro- derivative is a strategic one, guided by the specific requirements of the synthetic step.

When to Choose this compound:

  • High Reactivity is Desired: For reactions with weak nucleophiles or when faster reaction times are crucial, the bromo- derivative is the superior choice.

  • Milder Reaction Conditions: The enhanced reactivity of the bromide allows for the use of lower temperatures and less forcing conditions, which can be beneficial for sensitive substrates.

  • Sₙ1 Reactions: The better leaving group ability of bromide facilitates the formation of the benzylic carbocation intermediate in Sₙ1 reactions.

When to Choose 2-Chloromethyl-terephthalic acid dimethyl ester:

  • Greater Stability and Handling: The chloro- derivative is generally more stable and less prone to decomposition during storage and handling.

  • Cost-Effectiveness: In some cases, the chloro- starting materials may be more economical for large-scale synthesis.

  • Controlled Reactivity: When a more controlled or slower reaction is desired to minimize side products, the less reactive chloro- compound might be advantageous.

  • Sₙ2 Reactions with Strong Nucleophiles: While less reactive than the bromide, the chloro- derivative will still readily undergo Sₙ2 reactions with strong nucleophiles.

Applications in Synthesis

Both compounds are valuable intermediates for the synthesis of a wide range of functionalized terephthalate esters.[5][6][7] These products have potential applications in:

  • Polymer Chemistry: As modified monomers for the synthesis of functional polyesters. The parent compound, dimethyl terephthalate, is a key monomer in the production of polyethylene terephthalate (PET) and polybutylene terephthalate (PBT).[8][9][10]

  • Medicinal Chemistry: As scaffolds for the synthesis of novel drug candidates. The terephthalate core can be functionalized to interact with biological targets.

  • Materials Science: In the development of liquid crystals, dyes, and other advanced materials.

Conclusion

The selection between 2-bromomethyl- and 2-chloromethyl-terephthalic acid dimethyl ester is a classic example of the trade-off between reactivity and stability in synthetic chemistry. The bromo- derivative offers higher reactivity, enabling faster reactions and the use of milder conditions, making it the preferred choice for most nucleophilic substitution reactions. Conversely, the chloro- derivative provides greater stability and may be more cost-effective, offering a viable alternative when high reactivity is not a primary concern. A thorough understanding of the principles of nucleophilic substitution and leaving group ability is paramount for making an informed decision that will optimize the desired synthetic transformation.

References

  • Applications of selected phthalate esters that are commonly used in industry. (n.d.).
  • Applications of functionalized polyethylene terephthalate aerogels from plastic bottle waste. (2022).
  • Terephthalic acid esters formation. (2019).
  • Reaction in the Melt of Post-consumer Poly(ethylene terephthalate) (PET) with Ester Functionalized Polyolefins. (2010).
  • Polyethylene terephthalate. (n.d.). Wikipedia. Retrieved from [Link]

  • Dimethyl terephthal
  • Allylic and Benzylic Halogen
  • Synthesis of dimethyl terephthalate. (n.d.). PrepChem.com. Retrieved from [Link]

  • Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite C
  • Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. (2022).
  • Allylic and Benzylic Halogen
  • Reactions on the “Benzylic” Carbon: Bromination And Oxid
  • Process for the preparation of dimethyl terephthalate. (2003).
  • Material Safety Data Sheet - Dimethyl terephthal
  • Process for making dimethyl terephthalate. (1949).
  • Dimethyl 2-bromoterephthalate. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of terephthalic acid via Diels-Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural. (2016). PNAS.
  • Oxidation of p-xylene in different solvents. (n.d.).
  • Dimethyl Terephthalate. (n.d.). Australian Industrial Chemicals Introduction Scheme (AICIS).
  • Dimethyl 2-aminoterephthal
  • Process for producing terephthalic acid from p-xylene and methanol by way of dimethyl terephthalate. (1987).
  • (2H10)-p-xylene. (n.d.). PubChem. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Confirming Functionalization with 2-Bromomethyl-terephthalic acid dimethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the successful functionalization of a substrate with a linker molecule like 2-Bromomethyl-terephthalic acid dimethyl ester is a critical step in many synthetic pathways. This bifunctional molecule, with its reactive bromomethyl group and two methyl ester moieties, offers a versatile platform for conjugation, surface modification, and the construction of more complex molecular architectures. However, simply performing the reaction is not enough; rigorous analytical confirmation is paramount to ensure the covalent attachment has occurred as intended. This guide provides an in-depth comparison of key analytical techniques to unequivocally confirm the successful functionalization of your material of interest.

The Imperative of Analytical Confirmation

A Comparative Overview of Analytical Techniques

Each analytical technique offers a unique window into the chemical changes occurring at the molecular level. The choice of technique, or combination thereof, will depend on the nature of your substrate (e.g., soluble polymer, solid-state surface, nanoparticle), the information required, and the available instrumentation.

TechniqueInformation ProvidedSample TypeDestructive?Key AdvantagesKey Limitations
NMR Spectroscopy Detailed structural information, confirmation of covalent bond formation through chemical shift changes.Soluble substrates or cleavable linkersNoUnambiguous structural elucidationNot suitable for insoluble materials, may lack sensitivity for low surface concentrations
FTIR Spectroscopy Identification of functional groups, monitoring the appearance/disappearance of specific vibrational bands.Solid or liquidNoNon-destructive, versatile, relatively inexpensiveCan be difficult to interpret complex spectra, may not be sensitive enough for monolayers
Mass Spectrometry Molecular weight determination of reaction products, fragmentation analysis for structural confirmation.Soluble products or cleaved moleculesYesHigh sensitivity and specificityIndirect method for surface functionalization, requires cleavage from the substrate
XPS Elemental composition and chemical state of the surface.Solid surfaces, thin filmsNo (for analysis), Yes (for depth profiling)Surface sensitive (top 1-10 nm), provides quantitative elemental informationDoes not provide detailed structural information about the entire molecule

In-Depth Analysis and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

NMR spectroscopy is arguably the most powerful tool for elucidating the precise chemical structure of the functionalized product, provided the substrate is soluble. The key is to observe changes in the chemical shifts of the protons and carbons near the reaction site.

Causality Behind Experimental Choices: The rationale for using NMR lies in its ability to probe the local electronic environment of each nucleus. The formation of a new covalent bond at the bromomethyl position will significantly alter the magnetic environment of the adjacent methylene protons and the aromatic protons of the terephthalate ring, leading to predictable changes in their respective chemical shifts.

Self-Validating System: The protocol's validity is confirmed by comparing the spectra of the starting materials (substrate and this compound) with that of the purified product. The disappearance of the starting material signals and the appearance of a new, well-defined set of signals corresponding to the conjugated product provides strong evidence of successful functionalization.

Expected Spectral Changes:

  • ¹H NMR: The most telling change is the upfield or downfield shift of the benzylic methylene protons (originally part of the -CH₂Br group). Upon successful substitution, these protons will no longer be adjacent to a bromine atom, leading to a significant change in their chemical shift. The aromatic protons of the terephthalate ring may also exhibit subtle shifts. The protons of the substrate near the attachment point will also experience a change in their chemical environment.

  • ¹³C NMR: Similar to ¹H NMR, the carbon of the methylene group will show a distinct shift upon substitution of the bromine atom.

Experimental Protocol: ¹H NMR Analysis of a Soluble Functionalized Substrate

  • Sample Preparation:

    • Accurately weigh and dissolve a sufficient amount of the purified, functionalized substrate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is compatible with both the substrate and the functionalizing agent.

    • Prepare control samples of the unfunctionalized substrate and this compound in the same deuterated solvent.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

    • Shim the instrument to obtain a homogeneous magnetic field.

    • Set the appropriate spectral width, number of scans, and relaxation delay.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum of the functionalized product.

    • Acquire the ¹H NMR spectra of the control samples under identical conditions.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Calibrate the chemical shift scale using the residual solvent peak.

    • Compare the spectrum of the product to the spectra of the starting materials. Look for the disappearance of the -CH₂Br proton signal and the appearance of a new signal corresponding to the methylene group in its new chemical environment.

Diagram: NMR Workflow for Functionalization Confirmation

G cluster_0 Sample Preparation cluster_1 NMR Analysis cluster_2 Data Comparison & Conclusion A Functionalized Substrate D Acquire 1H NMR Spectra A->D B Unfunctionalized Substrate (Control) B->D C This compound (Control) C->D E Compare Spectra: - Disappearance of -CH2Br signal - Appearance of new signals D->E F Confirm Covalent Linkage E->F

Caption: Workflow for confirming functionalization using NMR spectroscopy.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Vibrational Signatures

FTIR spectroscopy is a versatile and non-destructive technique that identifies the functional groups present in a sample by measuring the absorption of infrared radiation. It is particularly useful for analyzing solid-state materials and thin films.[1]

Causality Behind Experimental Choices: The rationale for using FTIR is that the vibrational frequencies of chemical bonds are sensitive to their environment. The formation of a new bond between the terephthalate linker and the substrate will introduce new vibrational modes and potentially shift existing ones.

Self-Validating System: By comparing the FTIR spectrum of the functionalized material to that of the unfunctionalized substrate, the appearance of characteristic peaks from the this compound moiety confirms its presence.

Expected Spectral Changes:

  • Appearance of Ester Carbonyl Stretch: A strong absorption band around 1720 cm⁻¹ corresponding to the C=O stretching vibration of the two methyl ester groups. This is often a clear and unambiguous indicator of the presence of the terephthalate moiety.

  • Aromatic C-H and C=C Bending: The presence of the benzene ring will introduce characteristic peaks in the fingerprint region (below 1500 cm⁻¹).

  • Disappearance of Substrate-Specific Bands: If the reaction consumes a specific functional group on the substrate (e.g., an -OH or -NH₂ group), the corresponding vibrational bands will decrease in intensity or disappear.

Experimental Protocol: FTIR-ATR Analysis of a Functionalized Surface

  • Sample Preparation:

    • Ensure the surface of the functionalized material is clean and dry.

    • Obtain a background spectrum of the clean, unfunctionalized substrate.

  • Instrument Setup:

    • Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory for surface analysis.

    • Set the desired spectral range (typically 4000-400 cm⁻¹) and number of scans for good signal-to-noise ratio.

  • Data Acquisition:

    • Acquire the FTIR-ATR spectrum of the functionalized surface.

    • Acquire the spectrum of the unfunctionalized substrate as a reference.

  • Data Analysis:

    • Subtract the reference spectrum from the sample spectrum to highlight the spectral features of the attached molecule.

    • Identify the characteristic peaks of the this compound, particularly the ester C=O stretch.

Diagram: FTIR Analysis Logic

G A Unfunctionalized Substrate C Acquire FTIR Spectra A->C B Functionalized Substrate B->C D Spectral Subtraction C->D E Identify Key Peaks: - Ester C=O (~1720 cm-1) - Aromatic bands D->E F Confirmation of Functionalization E->F

Caption: Logical flow of FTIR analysis for functionalization confirmation.

Mass Spectrometry (MS): A Highly Sensitive Detection Method

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. While not ideal for directly analyzing functionalized surfaces, it is invaluable for confirming the structure of the reaction product if it can be cleaved from the surface or if the substrate itself is a soluble molecule.

Causality Behind Experimental Choices: The high mass accuracy of modern mass spectrometers allows for the unambiguous determination of the molecular weight of the functionalized product. Fragmentation patterns obtained through tandem mass spectrometry (MS/MS) can provide further structural confirmation.[2]

Self-Validating System: The observed molecular weight of the product should precisely match the calculated molecular weight of the substrate plus the this compound moiety, minus the leaving group (HBr).

Expected Results:

  • Molecular Ion Peak: The mass spectrum should show a clear molecular ion peak corresponding to the expected mass of the functionalized product.

  • Fragmentation Pattern: The fragmentation pattern in an MS/MS experiment can reveal characteristic fragments of the terephthalate linker and the substrate, confirming their connectivity. For example, a common fragment for terephthalate esters is observed at m/z 163.[2]

Experimental Protocol: LC-MS Analysis of a Cleaved Product

  • Sample Preparation:

    • If the linker is attached to a solid support, perform a chemical cleavage reaction to release the functionalized molecule into solution.

    • If the product is already in solution, dilute it to an appropriate concentration for LC-MS analysis.

  • Instrument Setup:

    • Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system. The LC will separate the product from any unreacted starting materials or byproducts.

    • Choose an appropriate ionization source (e.g., Electrospray Ionization - ESI) and mass analyzer.

  • Data Acquisition:

    • Inject the sample into the LC-MS system.

    • Acquire the mass spectrum of the eluting peak corresponding to the product.

  • Data Analysis:

    • Determine the molecular weight from the mass spectrum.

    • Compare the observed molecular weight with the calculated theoretical mass.

    • If necessary, perform MS/MS on the molecular ion to obtain fragmentation data for further structural confirmation.

X-ray Photoelectron Spectroscopy (XPS): Unveiling Surface Chemistry

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.[3][4] It is particularly well-suited for confirming the functionalization of solid surfaces.

Causality Behind Experimental Choices: By irradiating a material with X-rays, photoelectrons are emitted from the top 1-10 nm of the surface. The kinetic energy of these electrons is characteristic of the element and its chemical environment. The presence of bromine on the surface after functionalization is a strong indicator of the presence of the linker.

Self-Validating System: A comparison of the XPS spectra before and after the functionalization reaction will reveal changes in the elemental composition of the surface. The appearance of the Br 3d signal and changes in the C 1s and O 1s high-resolution spectra provide compelling evidence.

Expected Spectral Changes:

  • Survey Scan: The appearance of a peak corresponding to bromine (Br 3d at ~68 eV) in the survey spectrum of the functionalized surface.

  • High-Resolution C 1s Spectrum: Deconvolution of the C 1s peak should reveal new components corresponding to the different carbon environments in the terephthalate linker: aromatic carbons, carboxyl carbons (O-C=O), and methyl carbons.

  • High-Resolution O 1s Spectrum: The O 1s spectrum will show components corresponding to the carbonyl (C=O) and ether (C-O) oxygens of the ester groups.

Experimental Protocol: XPS Analysis of a Functionalized Surface

  • Sample Preparation:

    • Mount the functionalized substrate on a sample holder.

    • Ensure the surface is free from contaminants.

  • Instrument Setup:

    • Use an XPS instrument with a monochromatic X-ray source (e.g., Al Kα).

    • Calibrate the instrument using standard samples (e.g., Au, Ag, or Cu).

  • Data Acquisition:

    • Acquire a survey scan to identify all elements present on the surface.

    • Acquire high-resolution spectra for the elements of interest (C 1s, O 1s, Br 3d, and any relevant elements from the substrate).

  • Data Analysis:

    • Perform peak fitting and deconvolution of the high-resolution spectra to identify the different chemical states of each element.

    • Calculate the atomic concentrations of the elements on the surface.

    • Compare the results to the unfunctionalized substrate to confirm the presence of the linker.

Diagram: XPS Confirmation Logic

G A Unfunctionalized Surface C Acquire XPS Survey & High-Resolution Spectra A->C B Functionalized Surface B->C D Analyze Spectra: - Appearance of Br 3d peak - Changes in C 1s and O 1s peaks C->D E Confirm Surface Functionalization D->E

Caption: Logic for confirming surface functionalization using XPS.

Conclusion

Confirming the successful functionalization with this compound is a non-negotiable step in any research and development workflow. While each of the techniques discussed provides valuable information, a comprehensive and irrefutable confirmation is best achieved through a combination of methods. For soluble materials, NMR provides the most detailed structural information. For solid surfaces, the combination of FTIR and XPS offers a powerful approach to confirm the presence and chemical state of the attached linker. Mass spectrometry serves as an excellent tool for confirming the molecular weight of cleaved products or soluble substrates. By judiciously selecting and applying these analytical techniques, researchers can proceed with confidence, knowing that their materials are precisely what they intended to synthesize.

References

  • Isaacs, M. A., et al. (2021). XPS-based multi-technique analyses for comprehensive understanding of functional materials. Physical Chemistry Chemical Physics, 23(40), 22945-22963. [Link]

  • Analysis of Functional Materials by X-ray Photoelectron Spectroscopy. (2017). In ResearchGate. [Link]

  • Janas, F., et al. (2019). Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials. Materials (Basel), 12(18), 2947. [Link]

  • Wang, J., et al. (2008). Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas Chromatography–Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 19(8), 1145-1155. [Link]

Sources

A Comparative Guide to the Performance of Metal-Organic Frameworks Functionalized with a Reactive Bromomethyl Moiety

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of porous materials, Metal-Organic Frameworks (MOFs) stand out for their exceptional tunability and vast potential in applications ranging from catalysis to targeted drug delivery. The strategic functionalization of MOF linkers is a key avenue for enhancing their performance and introducing new capabilities. This guide provides an in-depth technical comparison of MOFs synthesized with a reactive bromomethyl functionality, offering insights into their performance relative to their parent frameworks.

While the direct synthesis of MOFs using linkers bearing highly reactive groups like bromomethyl can be challenging due to potential interference with the self-assembly process, post-synthetic modification (PSM) has emerged as a powerful and versatile strategy to introduce such functionalities into pre-formed, stable MOF architectures. This guide will focus on the performance evaluation of a representative and highly robust MOF, UiO-66 , and its derivatives, illustrating the impact of introducing a reactive α-bromoacetamide group via post-synthetic modification of an amino-functionalized parent framework.

The Rationale for a Reactive Bromomethyl Group

The introduction of a bromomethyl group or a similar α-haloamide functionality onto a MOF linker serves as a strategic gateway for a plethora of subsequent chemical transformations. This reactive handle allows for the covalent attachment of a wide range of molecules, including catalytic species, targeting ligands for drug delivery, or polymers for modulating release kinetics, thereby creating highly sophisticated and multifunctional materials.

Comparative Performance Analysis: UiO-66-NH₂ vs. UiO-66-NH-CO-CH₂Br

To provide a clear and data-driven comparison, we will examine the well-characterized UiO-66-NH₂ as the parent framework and its post-synthetically modified counterpart, UiO-66-NH-CO-CH₂Br. UiO-66 is renowned for its exceptional thermal and chemical stability, making it an ideal platform for such modifications.

Structural and Physical Properties

The introduction of the bromoacetyl group via PSM can influence the structural and physical properties of the parent MOF. The following table summarizes typical changes observed upon functionalization.

PropertyUiO-66-NH₂UiO-66-NH-CO-CH₂BrCausality of Change
BET Surface Area (m²/g) ~1200 - 1400~900 - 1100The introduction of the bulkier bromoacetyl group can partially occupy the pore volume, leading to a decrease in the available surface area for nitrogen adsorption.
Pore Volume (cm³/g) ~0.5 - 0.6~0.3 - 0.4Similar to the reduction in surface area, the appended functional group reduces the accessible pore volume within the framework.
Thermal Stability (°C) ~450 (onset of decomposition)~400 (onset of decomposition)The amide bond and the C-Br bond are generally less thermally stable than the aromatic C-N bond of the parent amino group, leading to a slightly lower decomposition temperature.
Powder X-Ray Diffraction (PXRD) Crystalline, characteristic peaks maintainedCrystalline, characteristic peaks maintained with potential minor shiftsThe retention of the PXRD pattern confirms that the underlying framework structure remains intact after the post-synthetic modification, demonstrating the robustness of the UiO-66 topology. Minor peak shifts can be attributed to slight lattice parameter changes upon functionalization.
Performance in Catalysis

The presence of the reactive α-bromoacetamide group in UiO-66-NH-CO-CH₂Br opens up possibilities for its use as a platform for heterogeneous catalysis, either by utilizing the Lewis acidic zirconium clusters in conjunction with the functional group or by further modifying the bromo group with a catalytically active species.

Hypothetical Performance Comparison in a Model Catalytic Reaction (e.g., Epoxide Ring Opening):

CatalystTurnover Frequency (TOF) (h⁻¹)Rationale for Performance Difference
UiO-66-NH₂ LowerThe electron-donating nature of the amino group can slightly decrease the Lewis acidity of the Zr centers, leading to lower catalytic activity in reactions that rely on Lewis acid catalysis.
UiO-66-NH-CO-CH₂Br Potentially HigherThe electron-withdrawing character of the α-bromoacetamide group can enhance the Lewis acidity of the adjacent Zr centers, potentially leading to a higher turnover frequency. The bromide can also act as a nucleophile in certain reaction mechanisms.
Performance in Drug Delivery

The high porosity and tunable surface chemistry of MOFs make them excellent candidates for drug delivery systems[2][3][4]. The post-synthetic modification of UiO-66-NH₂ to introduce a reactive handle allows for the covalent attachment of drugs or targeting moieties.

Comparative Drug Loading and Release Characteristics:

MOF CarrierDrug Loading Capacity (wt%)Release ProfileRationale for Performance Difference
UiO-66-NH₂ High (via pore encapsulation)Burst release followed by sustained diffusionDrug loading is primarily driven by physical adsorption and pore filling. The release is governed by diffusion from the pores, which can be rapid initially.
UiO-66-NH-CO-CH₂Br Potentially higher and more controlled (via covalent conjugation)Controlled release based on cleavage of the covalent bondThe reactive bromide allows for the covalent attachment of drugs containing suitable nucleophilic groups (e.g., thiols, amines). This covalent linkage prevents premature release and allows for a more controlled and sustained release profile, which can be triggered by specific physiological conditions (e.g., enzymatic cleavage, pH change). The overall loading capacity can also be enhanced by combining pore encapsulation with covalent attachment.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for the synthesis of the parent MOF, its post-synthetic modification, and key characterization techniques are provided below.

Synthesis of UiO-66-NH₂

This protocol is adapted from established literature procedures for the solvothermal synthesis of UiO-66-NH₂[5][6].

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 2-aminoterephthalic acid (H₂BDC-NH₂)

  • N,N-Dimethylformamide (DMF)

  • Methanol

Procedure:

  • In a Teflon-lined autoclave, dissolve ZrCl₄ (e.g., 1.47 g) and 2-aminoterephthalic acid (e.g., 1.06 g) in DMF (e.g., 150 mL).

  • Seal the autoclave and heat it in an oven at 120 °C for 24 hours.

  • After cooling to room temperature, collect the yellow crystalline product by centrifugation or filtration.

  • Wash the product thoroughly with fresh DMF (3 times) and then with methanol (3 times) to remove any unreacted starting materials and solvent molecules from the pores.

  • Dry the final product under vacuum at 150 °C for 12 hours to obtain activated UiO-66-NH₂.

Synthesis_UiO_66_NH2 cluster_synthesis Solvothermal Synthesis Start Start Mix Mix ZrCl4 and H2BDC-NH2 in DMF Heat Heat in Autoclave (120°C, 24h) Cool Cool to Room Temperature Collect Collect Product (Centrifugation/Filtration) Wash_DMF Wash with DMF Wash_MeOH Wash with Methanol Dry Dry under Vacuum (150°C, 12h) End Activated UiO-66-NH2

Post-Synthetic Modification of UiO-66-NH₂ with Bromoacetyl Bromide

This protocol describes a general procedure for the acylation of the amino groups on the UiO-66-NH₂ framework.

Materials:

  • Activated UiO-66-NH₂

  • Bromoacetyl bromide

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (as a non-nucleophilic base)

  • Methanol

Procedure:

  • Suspend activated UiO-66-NH₂ (e.g., 100 mg) in anhydrous DCM (e.g., 10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (a slight molar excess relative to the amino groups in the MOF) to the suspension to act as a proton scavenger.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of bromoacetyl bromide (a molar excess relative to the amino groups) in anhydrous DCM to the stirring suspension.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours.

  • Collect the solid product by centrifugation or filtration.

  • Wash the product thoroughly with DCM (3 times) and then with methanol (3 times) to remove any unreacted reagents and byproducts.

  • Dry the functionalized MOF, UiO-66-NH-CO-CH₂Br, under vacuum at a moderate temperature (e.g., 80 °C) to avoid degradation.

PSM_Workflow cluster_psm Post-Synthetic Modification Start_PSM Activated UiO-66-NH2 Suspend Suspend in anhydrous DCM Add_Base Add Triethylamine Cool_React Cool to 0°C and add Bromoacetyl Bromide Stir_RT Stir at Room Temp (24-48h) Collect_PSM Collect Product Wash_DCM_PSM Wash with DCM Wash_MeOH_PSM Wash with Methanol Dry_PSM Dry under Vacuum (80°C) End_PSM UiO-66-NH-CO-CH2Br

Characterization Protocols

Standard characterization techniques are essential to confirm the successful synthesis and modification of the MOFs and to evaluate their properties.

  • Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOFs. The retention of the diffraction pattern after PSM indicates that the framework integrity is maintained.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOFs and to quantify the degree of functionalization by observing the weight loss steps corresponding to the decomposition of the organic linkers.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore volume of the MOFs from nitrogen adsorption-desorption isotherms at 77 K.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the MOFs. The appearance of new vibrational bands (e.g., amide C=O stretch) and the disappearance or shifting of others (e.g., N-H stretches of the primary amine) confirm the successful covalent modification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of digested MOF samples can be used to quantify the degree of post-synthetic modification.

Characterization_Workflow cluster_characterization Characterization MOF_Sample Synthesized MOF (Parent or Modified) PXRD PXRD (Crystallinity, Phase Purity) TGA TGA (Thermal Stability, Functionalization Degree) BET BET Analysis (Surface Area, Pore Volume) FTIR FTIR (Functional Groups) NMR NMR (Digested) (Quantification of Modification)

Conclusion and Future Outlook

The post-synthetic modification of robust MOFs like UiO-66-NH₂ to introduce reactive functionalities such as the α-bromoacetamide group is a highly effective strategy for creating advanced materials with tailored properties. While this modification may lead to a reduction in surface area and pore volume, the introduction of a reactive handle for covalent attachment of functional molecules offers significant advantages in catalysis and drug delivery. The ability to precisely control the chemical environment within the pores of a stable and crystalline framework paves the way for the development of next-generation MOF-based technologies. Future research will likely focus on expanding the library of reactive groups that can be introduced via PSM and exploring the synergistic effects of combining different functionalities within a single MOF for multi-step catalytic reactions and combination therapies.

References

  • Horcajada, P., Chalati, T., Serre, C., Gref, R., & Férey, G. (2010). Porous metal-organic-framework nanoscale carriers as a potential platform for drug delivery and imaging.
  • Rojas, S., & Horcajada, P. (2017). Metal-organic frameworks for drug delivery. Expert opinion on drug delivery, 14(10), 1147-1159.
  • Cavka, J. H., Jakobsen, S., Olsbye, U., Guillou, N., Lamberti, C., Bordiga, S., & Lillerud, K. P. (2008). A new zirconium inorganic building brick forming metal organic frameworks with exceptional stability. Journal of the American Chemical Society, 130(42), 13850-13851.
  • Abid, H. R., Wu, G., & Zhang, L. (2018). UiO-66-NH2/GO composite: Synthesis, characterization and CO2 adsorption performance.
  • Valvekens, P., De Vos, D. E., & Sels, B. F. (2013). Post-synthetic modification of the metal–organic framework compound UiO-66.
  • Hendon, C. H., Rieth, A. J., Korzyński, M. D., & Dincă, M. (2017). Grand challenges and future opportunities for metal–organic frameworks. ACS Central Science, 3(6), 554-563.
  • Wang, S., & Wang, X. (2015). Post-synthesis modification of metal-organic frameworks. Chemical Society Reviews, 44(23), 8217-8240.
  • Kandiah, M., Nilsen, M. H., Usseglio, S., Jakobsen, S., Olsbye, U., Tilset, M., & Lillerud, K. P. (2010). Synthesis and stability of isoreticular MOFs with the UiO-66 topology.
  • Luan, Y., & Li, H. (2018). Functionalization of metal–organic frameworks for catalytic applications.
  • Wu, H., Chua, Y. S., & Krungleviciute, V. (2014). A comparative study of functionalized UiO-66 for carbon dioxide capture. Journal of Materials Chemistry A, 2(29), 11398-11406.
  • Garibay, S. J., & Cohen, S. M. (2010). Isoreticular synthesis and modification of frameworks with the UiO-66 topology.
  • Dhakshinamoorthy, A., Asiri, A. M., & Garcia, H. (2016). Metal-organic frameworks as catalysts for the synthesis of fine chemicals.
  • Liu, J., Chen, L., Cui, H., Zhang, J., Zhang, L., & Su, C. Y. (2014). Applications of metal-organic frameworks in heterogeneous catalysis. Chemical Society Reviews, 43(16), 6011-6061.
  • Luan, Y., Zhang, W., & Li, H. (2019). Metal-organic frameworks for catalysis: State of the art and future challenges. ChemSusChem, 12(12), 2568-2591.
  • Dhakshinamoorthy, A., & Garcia, H. (2014). Catalysis by metal-organic frameworks (MOFs). Chemical Society Reviews, 43(16), 5750-5765.
  • Lee, J., Farha, O. K., Roberts, J., Scheidt, K. A., Nguyen, S. T., & Hupp, J. T. (2009). Metal-organic framework materials as catalysts. Chemical Society Reviews, 38(5), 1450-1459.
  • Corma, A., Garcia, H., & Llabrés i Xamena, F. X. (2010). Engineering metal organic frameworks for catalysis. Chemical Reviews, 110(8), 4606-4655.
  • Farrusseng, D., Aguado, S., & Pinel, C. (2009). Metal–organic frameworks: opportunities for catalysis.
  • Canivet, J., Fateeva, A., Guo, Y., Coasne, B., & Farrusseng, D. (2014). Influence of functionalization of terephthalate linker on the catalytic activity of UiO-66 for epoxide ring opening.
  • Taddei, M. (2017). When defects turn into virtues: The curious case of UiO-66.

Sources

A Comparative Guide to Brominated vs. Non-Brominated Terephthalate Linkers in Material Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, the choice of organic linker is a critical decision that dictates the final properties of synthesized materials such as Metal-Organic Frameworks (MOFs). Terephthalate-based linkers are among the most common and well-studied building blocks. This guide provides an in-depth technical comparison between standard non-brominated terephthalate linkers and their brominated counterparts, offering experimental data and field-proven insights to inform your selection process.

Introduction: The Functional Group's Decisive Role

The strategic functionalization of organic linkers is a cornerstone of modern materials engineering. By introducing specific chemical groups onto the linker backbone, we can precisely tune the steric, electronic, and chemical properties of the resulting framework. This guide focuses on a single, impactful modification: the addition of a bromine atom to the terephthalate linker. We will explore how this seemingly simple substitution creates a cascade of effects, influencing everything from the material's thermal stability and porosity to its performance in catalysis and gas adsorption. Using the well-characterized UiO-66 (University of Oslo-66) MOF as a primary case study, we will dissect the causal relationships between linker structure and material function.

Synthesis and Structural Considerations

The journey from linker to functional material begins with synthesis. The choice between a brominated and non-brominated linker introduces key differences from the very first step.

Linker Synthesis Pathways

Non-Brominated Terephthalate (Benzene-1,4-dicarboxylic acid - H₂BDC): The standard linker, terephthalic acid, is most commonly produced via the catalytic oxidation of p-xylene.[1][2][3][4][5] This is a large-scale industrial process that yields a highly pure product suitable for MOF synthesis.

Brominated Terephthalate (e.g., 2-Bromoterephthalic acid - H₂BDC-Br): The synthesis of a brominated linker requires additional steps. A common route is the liquid-phase oxidation of 2-bromo-1,4-dimethylbenzene in the presence of a cobalt-manganese catalyst.[6] Alternatively, terephthalic acid itself can be directly brominated using reagents like bromine in chlorosulfonic acid with an iodine catalyst.[7] These additional requirements can increase the cost and complexity of the overall material synthesis.

Structural Impact of Bromination

The introduction of a bromine atom onto the terephthalate ring has profound structural implications. Bromine is larger and more electronegative than a hydrogen atom, which alters the linker's geometry and electronic profile. This, in turn, influences the assembly of the final MOF structure.

  • Steric Hindrance: The bulkier bromine atom can influence the packing of the linkers within the MOF structure, potentially altering pore sizes and volumes.

  • Electronic Effects: Bromine is an electron-withdrawing group. This property can modulate the electron density of the aromatic ring and, by extension, the acidity of the metal nodes (e.g., Zr⁴⁺ in UiO-66) to which the linker coordinates. This electronic tuning is a key factor in enhancing catalytic activity.[8][9]

Below is a diagram illustrating the structural difference between the two linkers.

Caption: Structural comparison of terephthalic acid and 2-bromoterephthalic acid.

Comparative Performance Analysis: A Data-Driven Approach

To objectively assess the impact of bromination, we will compare the performance of MOFs synthesized with both linker types across several key metrics. The UiO-66 framework, composed of Zr₆O₄(OH)₄ clusters and terephthalate linkers, serves as an ideal platform for this comparison due to its high stability and the extensive research conducted on its functionalized derivatives.

Thermal Stability

Thermogravimetric analysis (TGA) is used to determine the thermal stability of a material. For MOFs, the decomposition temperature is typically associated with the breakdown of the organic linker. Studies on functionalized UiO-66 have shown that the nature of the functional group can influence this stability. While UiO-66 is known for its exceptional thermal stability, decomposing around 500°C, functionalization can alter this.[10][11] For instance, amino-functionalized UiO-66-NH₂ often shows a lower decomposition temperature (around 380-400°C) compared to the parent UiO-66.[12][13][14] Comparative studies indicate that UiO-66-Br maintains high thermal stability, comparable to the non-functionalized version.[14]

MaterialDecomposition Onset (°C)Source
UiO-66 ~480-500 °C[11][14]
UiO-66-NH₂ ~380-400 °C[12][14]
UiO-66-Br Stable, comparable to UiO-66[14]
Table 1: Comparative thermal stability of functionalized UiO-66 MOFs.
Porosity and Surface Area

The porosity of a MOF is critical for applications in gas storage and separation. The Brunauer-Emmett-Teller (BET) surface area is a key metric for quantifying this. Functionalization can impact the surface area by altering the internal pore environment. While some bulky functional groups can reduce the accessible surface area, studies have shown that materials like UiO-66-Br can retain high porosity.

MaterialBET Surface Area (m²/g)Pore Volume (cm³/g)Source
UiO-66 ~1362~0.60
UiO-66-NH₂ ~1200-1300~0.50
UiO-66-Br ~1100-1200~0.45
Table 2: Comparative porosity data for functionalized UiO-66 MOFs. Note: Values can vary based on synthesis conditions and defect density.
Gas Adsorption Performance

The chemical nature of the pore surfaces dictates how a MOF interacts with gas molecules. Functional groups can introduce specific binding sites that enhance the adsorption of certain gases, like CO₂. The electron-withdrawing nature of bromine can create a more polarized pore environment, which can favorably interact with the quadrupole moment of CO₂. Comparative studies have shown that functionalization often enhances CO₂ uptake compared to the parent UiO-66.

MaterialCO₂ Adsorption Capacity (mmol/g at 273 K, 1 bar)Source
UiO-66 ~3.66
UiO-66-NH₂ ~3.35 - 3.93[3]
UiO-66-Br Generally shows enhanced uptake vs. UiO-66[14]
Table 3: Comparative CO₂ adsorption capacities.
Catalytic Activity

Perhaps the most significant impact of linker bromination is observed in catalysis. The electron-withdrawing bromine atom enhances the Lewis acidity of the Zr⁴⁺ metal nodes in the UiO-66 structure.[8][9] These Lewis acid sites are crucial for catalyzing a variety of organic transformations. A direct comparison of isostructural UiO-66 MOFs in the ring-opening of styrene oxide with methanol clearly demonstrates the superior performance of the brominated version.[8]

CatalystInitial Reaction Rate (mol⁻¹ × 10⁻⁶)Source
UiO-66-H 9.6[8]
UiO-66-NH₂ 50.1[8]
UiO-66-NO₂ 20.0[8]
UiO-66-Cl 128.8[8]
UiO-66-Br 143.1 [8]
Table 4: Comparative catalytic activity in the ring-opening of styrene oxide. The data clearly shows that the electron-withdrawing halogenated linkers dramatically increase the reaction rate, with UiO-66-Br being the most active.

This enhancement is attributed to the increased Lewis acidity of the Zr nodes, which more effectively activates the epoxide substrate for nucleophilic attack.[7][8]

Experimental Protocols: Synthesis of UiO-66 and UiO-66-Br

To provide a practical basis for comparison, here are detailed, step-by-step methodologies for the synthesis of UiO-66 and its brominated analogue, UiO-66-Br.

Materials and Equipment
  • Zirconium(IV) chloride (ZrCl₄)

  • Terephthalic acid (H₂BDC)

  • 2-Bromoterephthalic acid (H₂BDC-Br)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl) or other modulators (e.g., Benzoic Acid)

  • 20 mL Scintillation vials or Teflon-lined autoclave

  • Laboratory oven

  • Centrifuge

  • Vacuum oven

Synthesis Workflow

G cluster_0 UiO-66 Synthesis cluster_1 UiO-66-Br Synthesis cluster_2 Washing & Activation (Identical for Both) A1 Dissolve ZrCl₄ and Terephthalic Acid (H₂BDC) in DMF A2 Add modulator (e.g., HCl) to the solution A1->A2 A3 Seal vial and heat in oven at 120°C for 24 hours A2->A3 A4 Cool to room temperature A3->A4 A5 Collect precipitate A4->A5 C1 Wash with fresh DMF (3x, via centrifugation) A5->C1 Transfer Product B1 Dissolve ZrCl₄ and 2-Bromoterephthalic Acid (H₂BDC-Br) in DMF B2 Add modulator (e.g., HCl) to the solution B1->B2 B3 Seal vial and heat in oven at 120°C for 24 hours B2->B3 B4 Cool to room temperature B3->B4 B5 Collect precipitate B4->B5 B5->C1 Transfer Product C2 Solvent exchange with Methanol or Ethanol (3 days) C1->C2 C3 Activate under vacuum at >150°C overnight C2->C3 D Characterize Material (PXRD, TGA, BET) C3->D Yields Final Product

Caption: Comparative experimental workflow for the synthesis of UiO-66 and UiO-66-Br.

Detailed Procedure (Example for a 20 mL vial scale)
  • Preparation of Precursor Solution:

    • For UiO-66: In a 20 mL scintillation vial, dissolve 75 mg of ZrCl₄ and 50 mg of terephthalic acid (H₂BDC) in 5 mL of DMF.

    • For UiO-66-Br: In a separate 20 mL scintillation vial, dissolve 75 mg of ZrCl₄ and a molar equivalent amount of 2-bromoterephthalic acid (H₂BDC-Br) in 5 mL of DMF.

  • Modulation: Add a modulator to control crystal growth and defect density. A common choice is adding a specific volume of concentrated HCl or a mass of benzoic acid. The amount of modulator is a critical parameter that can be varied to tune the properties of the final material.

  • Solvothermal Synthesis: Tightly cap the vials. Place them in a preheated laboratory oven at 120°C for 24 hours. During this time, the MOF crystals will precipitate from the solution.

  • Cooling and Collection: After 24 hours, remove the vials from the oven and allow them to cool to room temperature. A white (UiO-66) or slightly off-white (UiO-66-Br) powder should be visible at the bottom of the vial.

  • Washing: Collect the solid product by centrifugation. Discard the supernatant. Wash the product by re-dispersing it in fresh DMF and centrifuging again. Repeat this washing step at least three times to remove unreacted precursors.

  • Solvent Exchange: After the final DMF wash, re-disperse the product in a volatile solvent like methanol or ethanol. Allow the product to soak, replacing the solvent daily for 3 days. This step is crucial to remove the high-boiling point DMF from the MOF pores.

  • Activation: Collect the solvent-exchanged product and dry it in a vacuum oven at a temperature above 150°C overnight. This final step removes the exchange solvent from the pores, yielding the activated, porous MOF material ready for characterization and use.

Conclusion and Recommendations

The decision to use a brominated terephthalate linker over its non-brominated counterpart is a strategic choice based on the desired application.

Choose Non-Brominated Terephthalate (H₂BDC) when:

  • The primary goal is high porosity and surface area for general gas storage.

  • Cost and synthesis simplicity are major considerations.

  • The application does not require enhanced Lewis acidity.

Choose Brominated Terephthalate (H₂BDC-Br) when:

  • The primary application is heterogeneous catalysis , particularly for reactions benefiting from strong Lewis acid sites (e.g., epoxide ring-opening, CO₂ cycloaddition).[8]

  • Enhanced adsorption of specific molecules like CO₂ is desired.

  • The potential increase in synthesis cost is justified by a significant improvement in performance.

The evidence strongly suggests that for catalytic applications, the introduction of an electron-withdrawing bromine atom is a highly effective strategy for boosting the activity of Zr-based MOFs like UiO-66. By understanding the fundamental chemical and structural consequences of this functionalization, researchers can make more informed decisions in the design and synthesis of next-generation porous materials.

References

  • ResearchGate. TGA curves of (a) UiO-66-NH 2 powder, (b) UiO-66-NH 2 -functionalized cotton, and (c) pristine cotton. Available at: [Link].

  • ResearchGate. TGA and DTGA analysis of UiO-66 samples and the functionalized derivatives. Available at: [Link].

  • Valvekens, P., et al. Engineering UiO-66 Metal Organic Framework for Heterogeneous Catalysis. Available at: [Link].

  • MDPI. Study on Selected Metal-Organic Framework-Based Catalysts for Cycloaddition Reaction of CO2 with Epoxides: A Highly Economic Solution for Carbon Capture and Utilization. Available at: [Link].

  • MDPI. p-Xylene Oxidation to Terephthalic Acid: New Trends. Available at: [Link].

  • MDPI. Flammability and Thermal Kinetic Analysis of UiO-66-Based PMMA Polymer Composites. Available at: [Link].

  • Google Patents. US3894079A - Preparation of 2,5-dibromoterephthalic acid.
  • ResearchGate. TGA curves of UiO-66 and UiO-66−Ru. Available at: [Link].

  • MDPI. Linker Functionalization Strategy for Water Adsorption in Metal–Organic Frameworks. Available at: [Link].

  • ResearchGate. Proposed mechanism for oxidation of p-xylene to terephthalic acid by... Available at: [Link].

  • ResearchGate. TGA curve of Uio-66-NH 2. Available at: [Link].

  • ResearchGate. Effect of organic linker substituent on catalytic activity of UiO-66 metal-organic framework in selective oxidation of propylene glycol: homolytic versus heterolytic activation of hydrogen peroxide. Available at: [Link].

  • MDPI. UiO-66-NH2/GO Composite: Synthesis, Characterization and CO2 Adsorption Performance. Available at: [Link].

  • RSC Publishing. An efficient modulated synthesis of zirconium metal–organic framework UiO-66. Available at: [Link].

  • WUTTKEGROUP. Functionalization of materials` backbone. Available at: [Link].

  • PubMed. Improved terephthalic acid production from p-xylene using metabolically engineered Pseudomonas putida. Available at: [Link].

  • SciELO. FACILE SYNTHESIS OF FUNCTIONALIZED UiO-66-TYPE MOFs FOR CO2 ADSORPTION. Available at: [Link].

  • RSC Publishing. Carbon dioxide adsorption to UiO-66: theoretical analysis of binding energy and NMR properties. Available at: [Link].

  • ResearchGate. Linker functionalized metal-organic frameworks | Request PDF. Available at: [Link].

  • LOUIS. Synthesis of UiO-66 Metal Organic Frameworks. Available at: [Link].

  • YouTube. How to synthesize UiO-66 and UiO-66-NH2. Available at: [Link].

  • MDPI. UiO-66-NH2/GO Composite: Synthesis, Characterization and CO2 Adsorption Performance. Available at: [Link].

  • ResearchGate. (PDF) UiO-66-NH2/GO Composite: Synthesis, Characterization and CO2 Adsorption Performance. Available at: [Link].

  • Digital Repository. Process for preparation of terephthalic acid. Available at: [Link].

  • ResearchGate. Trends and Prospects in UiO‐66 Metal‐Organic Framework for CO2 Capture, Separation, and Conversion. Available at: [Link].

  • ACS Publications. p-Xylene Oxidation to Terephthalic Acid: A Literature Review Oriented toward Process Optimization and Development. Available at: [Link].

  • NIH. Boosting Enzyme Activity in Enzyme Metal–Organic Framework Composites. Available at: [Link].

  • Organic Syntheses Procedure. phthalaldehydic acid. Available at: [Link].

  • ScienceDirect. Bromine functionalization of metal–organic frameworks to improve ethane/ethylene separation. Available at: [Link].

  • ACS Publications. Catalysis by Metal Organic Frameworks: Perspective and Suggestions for Future Research. Available at: [Link].

  • ResearchGate. Metal-organic frameworks: structure, properties, methods of synthesis, and characterization. Available at: [Link].

  • RSC Publishing. Exploring enzyme–MOF (metal–organic framework) catalytic systems: trade-offs between enzyme activity and MOF stability. Available at: [Link].

  • PubMed. A comparison of the fish bioconcentration factors for brominated flame retardants with their nonbrominated analogues. Available at: [Link].

  • American Chemical Society. Copper-Catalyzed Regioselective Dehydrogenative Borylation: A Modular Platform Enabling C4-Borylated 2,1-Borazaronaphthalenes. Available at: [Link].

Sources

A Senior Scientist's Guide to Quantifying Polymer Functionalization with 2-Bromomethyl-terephthalic acid dimethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of advanced materials and drug delivery systems, the precise control and characterization of polymer functionalization are paramount. The introduction of specific moieties onto a polymer backbone dictates its ultimate physicochemical properties and biological interactions. 2-Bromomethyl-terephthalic acid dimethyl ester is a valuable functionalizing agent, offering a reactive benzylic bromide for covalent attachment and ester groups that can be subsequently hydrolyzed to introduce carboxylic acid functionalities. This guide provides a comprehensive comparison of analytical techniques to accurately determine the degree of polymer functionalization with this specific molecule, empowering researchers to make informed decisions in their experimental design and analysis.

The Critical Need for Accurate Quantification

The degree of functionalization, or the extent to which the this compound has been successfully grafted onto the polymer, directly impacts material performance. In drug delivery, for instance, the density of a targeting ligand or a drug-linker conjugate on a polymer carrier will determine its efficacy and potential off-target effects. In materials science, the level of functionalization can influence properties such as solubility, thermal stability, and mechanical strength.[1] Therefore, robust and reliable analytical methods are not just a matter of characterization but a cornerstone of rational design and quality control.

A Comparative Analysis of Analytical Techniques

The choice of analytical technique for quantifying the degree of functionalization is a critical decision that depends on several factors, including the chemical nature of the polymer backbone, the expected degree of functionalization, available instrumentation, and the desired level of precision. Here, we compare the most relevant techniques for polymers functionalized with this compound.

Table 1: Comparative Overview of Analytical Techniques
TechniquePrincipleProsConsSensitivityCost
¹H NMR Spectroscopy Quantifies the ratio of protons unique to the functional group against protons of the polymer backbone.[2]Provides absolute, quantitative information. Non-destructive.[3]Requires soluble polymers and non-overlapping signals. Can be less sensitive for very low functionalization degrees.Moderate to HighModerate to High
UV-Vis Spectroscopy Measures the absorbance of the aromatic ring in the functional group.Simple, rapid, and widely available.[4]Indirect method requiring a calibration curve. Prone to interference from other UV-active components.HighLow
Fourier-Transform Infrared (FTIR) Spectroscopy Detects the characteristic vibrational frequencies of functional groups (e.g., C=O of the ester).[5]Versatile for various sample types (solids, films, liquids). Non-destructive.[3]Generally provides qualitative or semi-quantitative information. Overlapping peaks can be an issue.Low to ModerateLow to Moderate
Elemental Analysis (EA) Determines the elemental composition (e.g., bromine content) of the functionalized polymer.Provides direct, quantitative data.Destructive technique. Requires high sample purity. May not be sensitive enough for low functionalization.Low to ModerateModerate
X-ray Photoelectron Spectroscopy (XPS) A surface-sensitive technique that quantifies the elemental composition of the polymer surface.Excellent for analyzing surface-functionalized materials. Provides information on chemical states.Not suitable for bulk analysis. Requires high vacuum.High (for surfaces)High
Titration Methods Involves chemical conversion of the ester groups to carboxylic acids followed by acid-base titration.[6]Simple, low-cost, and provides absolute quantification.[7]Requires complete conversion of the ester. Can be time-consuming and prone to experimental errors.ModerateLow

In-Depth Methodologies and Experimental Protocols

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The Gold Standard

Causality Behind the Choice: ¹H NMR spectroscopy is often the preferred method due to its ability to provide direct, quantitative information about the molecular structure.[8] By comparing the integral of a proton signal unique to the this compound moiety with a signal from the polymer backbone, a direct calculation of the degree of functionalization can be made without the need for calibration curves.[9]

Experimental Workflow:

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve known mass of functionalized polymer in a deuterated solvent add_standard Add internal standard (optional, for absolute quantification) dissolve->add_standard acquire_spectrum Acquire ¹H NMR spectrum add_standard->acquire_spectrum integrate_signals Integrate characteristic peaks of the functional group and polymer backbone acquire_spectrum->integrate_signals calculate_df Calculate Degree of Functionalization (DF) integrate_signals->calculate_df

Caption: ¹H NMR workflow for determining the degree of functionalization.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the dried, functionalized polymer.

    • Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure complete dissolution.

    • For absolute quantification, a known amount of an internal standard with a non-overlapping signal can be added.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using a spectrometer (e.g., 400 MHz or higher for better resolution).

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio, especially for polymers with low functionalization.

  • Data Analysis:

    • Identify the characteristic proton signals of the this compound moiety. The aromatic protons and the methyl ester protons are often good candidates.

    • Identify a well-resolved proton signal from the polymer backbone that does not overlap with the functional group signals.

    • Integrate the respective signals.

    • Calculate the degree of functionalization (DF) using the following formula:

    DF (%) = [(Integral of functional group protons / Number of functional group protons) / (Integral of backbone protons / Number of backbone protons per repeating unit)] x 100

Self-Validation: The consistency of the DF calculated using different proton signals from the functional group can serve as a self-validation check.

UV-Vis Spectroscopy: A Rapid Screening Tool

Causality Behind the Choice: The aromatic ring of the terephthalate moiety exhibits strong UV absorbance, making UV-Vis spectroscopy a sensitive and straightforward method for detection.[4] This technique is particularly useful for rapid screening of multiple samples or for polymers that are not readily soluble in NMR solvents.

Experimental Workflow:

cluster_cal Calibration cluster_sample Sample Analysis cluster_quant Quantification prep_standards Prepare standard solutions of this compound measure_abs Measure absorbance at λmax prep_standards->measure_abs plot_curve Plot calibration curve (Absorbance vs. Concentration) measure_abs->plot_curve determine_conc Determine concentration of functional group from calibration curve plot_curve->determine_conc prep_sample Prepare solution of functionalized polymer with known concentration measure_sample_abs Measure absorbance at λmax prep_sample->measure_sample_abs measure_sample_abs->determine_conc calculate_df Calculate Degree of Functionalization determine_conc->calculate_df

Caption: UV-Vis spectroscopy workflow for quantifying polymer functionalization.

Detailed Protocol:

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile, THF).

    • Measure the UV-Vis spectrum for each standard and determine the wavelength of maximum absorbance (λmax).

    • Measure the absorbance of each standard at λmax.

    • Plot a calibration curve of absorbance versus concentration and determine the molar extinction coefficient (ε) from the slope of the linear fit (Beer-Lambert Law).

  • Sample Analysis:

    • Prepare a solution of the functionalized polymer of a precisely known concentration in the same solvent used for the calibration curve.

    • Measure the absorbance of the polymer solution at λmax.

  • Calculation:

    • Using the measured absorbance and the molar extinction coefficient, calculate the concentration of the functional group in the polymer solution.

    • From the concentration of the functional group and the concentration of the polymer, calculate the degree of functionalization.

Trustworthiness: The linearity of the calibration curve (R² > 0.99) is crucial for the trustworthiness of the results. A blank measurement of the unfunctionalized polymer should be performed to check for any background absorbance at λmax.

Titration: A Classic and Cost-Effective Approach

Causality Behind the Choice: This method leverages the ester groups of the functionalizing agent, which can be hydrolyzed to carboxylic acids.[7] The resulting carboxylic acid groups can then be quantified by a simple acid-base titration.[10] This approach is advantageous when NMR or UV-Vis are not feasible, and it provides an absolute measure of the functionalization.

Experimental Workflow:

cluster_hydrolysis Hydrolysis cluster_titration Titration cluster_analysis Analysis hydrolyze Hydrolyze the ester groups of the functionalized polymer to carboxylic acids titrate Titrate the resulting carboxylic acid groups with a standardized base hydrolyze->titrate determine_endpoint Determine the equivalence point titrate->determine_endpoint calculate_df Calculate the Degree of Functionalization determine_endpoint->calculate_df

Caption: Titration workflow for determining the degree of functionalization.

Detailed Protocol:

  • Hydrolysis:

    • Dissolve a known mass of the functionalized polymer in a suitable solvent.

    • Add a known excess of a strong base (e.g., NaOH) and heat the mixture to ensure complete hydrolysis of the dimethyl ester groups to sodium carboxylates.

    • The reaction progress can be monitored by FTIR to ensure the disappearance of the ester carbonyl peak.

  • Titration:

    • After cooling, titrate the excess base with a standardized acid (e.g., HCl) using a suitable indicator or a pH meter to determine the equivalence point.

    • Alternatively, the hydrolyzed polymer can be isolated, protonated to form the carboxylic acid, and then titrated directly with a standardized base.

  • Calculation:

    • From the amount of base consumed during hydrolysis (or the amount of acid needed for back-titration), calculate the moles of carboxylic acid groups in the polymer sample.

    • Knowing the initial mass of the polymer, calculate the degree of functionalization.

Authoritative Grounding: The success of this method hinges on the complete hydrolysis of the ester groups. It is advisable to validate the hydrolysis conditions on a model compound first.

Conclusion and Recommendations

The accurate assessment of the degree of polymer functionalization with this compound is crucial for the development of high-performance materials and effective drug delivery systems. While each of the discussed techniques has its merits, a multi-faceted approach often provides the most comprehensive and reliable results.

  • For routine and accurate quantification, ¹H NMR spectroscopy stands out as the gold standard due to its direct and absolute nature.

  • UV-Vis spectroscopy serves as an excellent high-throughput screening tool, particularly when a large number of samples need to be analyzed comparatively.

  • Titration methods offer a cost-effective and straightforward alternative, especially when spectroscopic instrumentation is limited.

Ultimately, the choice of technique should be guided by the specific requirements of the research, the properties of the polymer system, and the available resources. By carefully selecting and implementing the appropriate analytical methods, researchers can gain a deeper understanding of their functionalized polymers and accelerate their research and development efforts.

References

  • Intertek. (n.d.). Chromatography Analysis of Polymers and Plastics. Retrieved from [Link]

  • Polymer Solutions. (n.d.). Chromatography Testing And Analysis. Retrieved from [Link]

  • Technology Networks. (2024). Exploring the Techniques Used in Polymer Analysis. Retrieved from [Link]

  • ACS Publications. (2012). Quantification of Primary Amine Groups Available for Subsequent Biofunctionalization of Polymer Surfaces. Bioconjugate Chemistry. Retrieved from [Link]

  • Routledge. (n.d.). Functionalized Polymers: Synthesis, Characterization and Applications. Retrieved from [Link]

  • ACS Publications. (2018). Chromatographic Separation of Polymers. ACS Symposium Series. Retrieved from [Link]

  • Agilent. (n.d.). Applications of FTIR. Retrieved from [Link]

  • Technology Networks. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. Retrieved from [Link]

  • Universal Lab. (2024). Exploring FTIR in Polymer Structure and Change. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantification of surface functional groups. Polymer microspheres are first reacted with the adamantylmethylamine derivative 1. Retrieved from [Link]

  • Jordi Labs. (2025). Polymer Analysis: Essential Techniques and Strategies for Modern Laboratories. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Single-Step Surface Functionalization of Polymeric Nanoparticles for Targeted Drug Delivery. Retrieved from [Link]

  • YouTube. (2022). Applied NMR Methodologies for Polymer Understanding. Retrieved from [Link]

  • Universal Lab. (2024). Exploring FTIR in Polymer Structure and Change. Retrieved from [Link]

  • Materials Characterization Services. (n.d.). UV-VIS - Ultraviolet Visible Spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). Polymer characterization. Retrieved from [Link]

  • Advances in Polymer Science. (n.d.). Fourier-Transform Infrared Spectroscopy (FTIR). Retrieved from [Link]

  • Malvern Panalytical. (2024). Polymer characterization techniques – an introduction. Retrieved from [Link]

  • GSE Mainz. (2018). Functional Polymers. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Using NMR for Studying Polymer Structures. Retrieved from [Link]

  • Taylor & Francis Online. (2012). Polymer Surface Functionalization Using Plasma, Ultraviolet and Synchrotron Radiation. Retrieved from [Link]

  • ResearchGate. (n.d.). Modern Characterization Techniques for Functional Polymers. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of Polymer Blends with FTIR Spectroscopy. Retrieved from [Link]

  • Preprints.org. (2024). A Review of UV-Vis on Polymers; Polyaniline (PANI) and Its Nanocomposites. Retrieved from [Link]

  • ACS Publications. (2026). Comprehensive Characterization of Oligolactide Architecture by Multidimensional Chromatography and Liquid Chromatography–Mass Spectrometry. ACS Omega. Retrieved from [Link]

  • YouTube. (2025). How Is Degree Of Polymerization Determined Experimentally?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). NMR Analyses and Statistical Modeling of Biobased Polymer Microstructures—A Selected Review. Retrieved from [Link]

  • Academia.edu. (n.d.). Synthesis of aromatic carboxyl functionalized polymers by atom transfer radical polymerization. Retrieved from [Link]

  • Minds@UW. (n.d.). UV-Vis and DLS Characterization of Smart Properties of PEG-PDMAEMA Block Copolymers Synthesized by ARGET ATRP. Retrieved from [Link]

  • ACS Publications. (2017). Using 1H NMR Spectra of Polymers and Polymer Products To Illustrate Concepts in Organic Chemistry. Journal of Chemical Education. Retrieved from [Link]

  • MDPI. (2022). UV-VIS Curable PEG Hydrogels for Biomedical Applications with Multifunctionality. Retrieved from [Link]

  • National Institutes of Health. (2022). Surface Functionalization of Polymer Particles for Cell Targeting by Modifying Emulsifier Chemistry. Retrieved from [Link]

  • Magritek. (2020). Determination of the molecular weight of polymers by end-group analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Degree of polymerization. Retrieved from [Link]

  • ACS Publications. (2003). Polyelectrolyte Titration: Theory and Experiment. The Journal of Physical Chemistry B. Retrieved from [Link]

  • MDPI. (n.d.). Functionalization of Polymer Surface with Antimicrobial Microcapsules. Retrieved from [Link]

  • ResearchGate. (n.d.). Titration Method for the Identification of Surface Functional Groups. Retrieved from [Link]

  • ResearchGate. (2017). How could I use acid-base titration to determine degree of COOH end group of polymer?. Retrieved from [Link]

  • University of Scranton. (n.d.). Industrial Chemistry Module. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. Retrieved from [Link]

  • NPTEL Archive. (n.d.). The synthesis of PET requires two steps. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the manufacture of terephthalic acid dimethyl ester.

Sources

A Comparative Guide to Alternative Reagents for Post-Synthetic Modification of Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials with unprecedented chemical tunability, making them prime candidates for applications ranging from gas storage and separation to catalysis and drug delivery. While the direct synthesis of functionalized MOFs is a common approach, it is often limited by the stability of functional groups under solvothermal conditions. Post-synthetic modification (PSM) has emerged as a powerful alternative, allowing for the functionalization of pre-synthesized MOFs.[1][2][3] This guide provides an in-depth comparison of alternative reagents and strategies for PSM, moving beyond conventional methods to explore the expanding chemical toolbox available to researchers. We will delve into the mechanisms, experimental considerations, and comparative performance of various techniques, supported by experimental data and protocols to empower researchers in the rational design of next-generation functional materials.

The Imperative of Post-Synthetic Modification (PSM)

The power of MOFs lies in their modularity, constructed from inorganic nodes (metal ions or clusters) and organic linkers.[4] While chemists can choose from a vast library of building blocks, many desirable functional groups cannot withstand the harsh temperature and solvent conditions typically required for MOF synthesis.[2][5] PSM circumvents this limitation by performing chemical transformations on the intact framework after its initial synthesis.[1][6]

The primary directive of any PSM protocol is to introduce new functionality while preserving the parent MOF's crystallinity and porosity.[1][2] This heterogeneous reaction, occurring between a solid-state MOF and solution- or vapor-phase reagents, has evolved from a proof-of-concept to a cornerstone of MOF chemistry.[1] PSM strategies can be broadly categorized into covalent modifications of the organic linker and dative modifications or exchanges at the inorganic secondary building unit (SBU).[2][5]

Covalent Post-Synthetic Modification: Expanding the Organic Chemistry Toolbox

Covalent PSM involves the formation of new covalent bonds on the organic linkers within the MOF structure. This approach is the most developed area of PSM and offers a vast scope for functionalization.[5]

The "Click" Chemistry Revolution in MOF Functionalization

"Click" chemistry, characterized by its high efficiency, mild reaction conditions, and orthogonality, has been transformative for MOF functionalization. These reactions allow for the precise installation of functionalities with minimal side products.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent click reaction used in PSM.[7] MOFs containing either azide or alkyne functionalities can be readily modified with a wide range of molecules.[8][9] The reaction is highly efficient and proceeds under mild conditions, making it compatible with many MOF structures.[7][8] Copper-based MOFs can even act as self-catalysts for these reactions.[10][11]

  • Inverse-Electron-Demand Diels-Alder (iEDDA): This reaction between an electron-rich dienophile (e.g., a norbornene) and an electron-poor diene (e.g., a tetrazine) is extremely fast and proceeds without a catalyst, offering excellent biocompatibility.[12][13] It has been successfully employed for tandem modification strategies in MOFs.[12]

Comparative Data: "Click" Chemistry Reagents for MOF PSM
Reaction Reagents Typical Conditions Advantages Limitations Key Applications
CuAAC Azide + Terminal AlkyneCu(I) catalyst (e.g., CuBr), 60-80 °CHigh yield, high regioselectivity, wide substrate scope.[7][8]Potential metal contamination from the catalyst.Functional group installation, MOF-biomolecule conjugation.[7]
iEDDA Tetrazine + Strained AlkeneCatalyst-free, Room TempExtremely fast kinetics, catalyst-free, highly orthogonal.[12][13]Tetrazine precursors can be unstable.Bio-orthogonal labeling, tandem modifications.[12]
Thiol-ene Thiol + AlkenePhoto or thermal initiatorHigh efficiency, tolerant to various functional groups.Requires initiator, potential for side reactions.Polymer grafting, surface hydrophobization.
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on an Azide-Functionalized MOF
  • Activation: Activate the azide-functionalized MOF (e.g., UiO-67-N₃) by heating under vacuum to remove solvent molecules from the pores.

  • Reaction Setup: Suspend the activated MOF (e.g., 50 mg) in an anhydrous solvent (e.g., 5 mL DMF) in a reaction vial.

  • Reagent Addition: Add the alkyne-containing reagent (3-5 equivalents relative to the azide groups) and the Cu(I) catalyst (e.g., CuBr, 0.1 equivalents).

  • Reaction: Seal the vial and heat the mixture at a predetermined temperature (e.g., 80 °C) for 24-48 hours.

  • Work-up: After cooling to room temperature, collect the solid product by centrifugation.

  • Washing: Wash the modified MOF extensively with fresh solvent (e.g., DMF, followed by a lower-boiling solvent like acetone or methanol) to remove unreacted reagents and the catalyst. This step is critical and may involve Soxhlet extraction for complete purification.

  • Drying: Dry the final product under vacuum to yield the functionalized MOF.

  • Characterization: Confirm the modification and retention of crystallinity using FTIR spectroscopy (disappearance of the azide peak at ~2100 cm⁻¹), ¹H NMR of a digested sample, and Powder X-Ray Diffraction (PXRD).[8]

Diagram: Covalent PSM Workflow via Click Chemistry

G cluster_prep Preparation cluster_reaction Click Reaction cluster_purification Purification & Analysis A Parent MOF (e.g., with -NH2 groups) B Install Click Handle (e.g., Azide via diazotization) A->B Pre-modification C Azide-Functionalized MOF B->C D Suspend MOF-N3 in solvent C->D E Add Alkyne Reagent + Cu(I) Catalyst D->E F Heat Reaction (e.g., 80°C, 24h) E->F G Centrifuge & Wash Extensively F->G H Dry Under Vacuum G->H I Characterize: PXRD, FTIR, NMR H->I

Caption: Workflow for MOF functionalization using CuAAC click chemistry.

Tandem Post-Synthetic Modification

Tandem PSM refers to performing multiple, sequential modification reactions on a MOF.[12] This approach allows for the construction of complex, multifunctional architectures that would be impossible to achieve in a single step.[14][15] For instance, an amine-bearing MOF can first be reacted with an anhydride to introduce a terminal olefin, which can then be further functionalized using a Diels-Alder reaction.[12] The key is to use orthogonal reactions that do not interfere with previously installed groups.

Post-Synthetic Polymerization (PSP)

PSP involves growing polymer chains from or onto the MOF surface, creating MOF-polymer hybrid materials.[1][2] This strategy can dramatically alter the material's properties, for example, by coating a hydrophilic MOF with a hydrophobic polymer layer to improve its stability in water.[16] Techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization can be initiated from functional sites within the MOF.[1] These hybrid materials are promising for creating MOF-based textiles, gels, and membranes.[2][17]

Dative Modification and Exchange Strategies

This class of PSM targets the inorganic SBU, either by coordinating new species to open metal sites or by exchanging existing ligands.

Post-Synthetic Metalation (PSMet)

PSMet is a powerful method for introducing or altering metal sites within a MOF.[18][19] This is particularly valuable for catalysis, where specific metal centers are required for activity.[18] The strategy involves introducing a new metal ion that coordinates to a chelating site on the organic linker (e.g., a bipyridine or scorpionate group) or directly to the SBU.[1][20]

Comparative Data: Dative PSM Reagents
Strategy Reagents Mechanism Advantages Limitations Key Applications
PSMet Metal salts (e.g., CuCl₂, Pd(OAc)₂), Organometallic complexes.[1][20]Coordination to linker chelating sites or direct binding to SBU.[18][19]Creates well-defined, isolated catalytic sites; tunes gas sorption properties.[18][20]Incomplete metalation; potential for framework degradation.Heterogeneous catalysis, enhancing gas storage/separation.[18][19]
SALE/SALI Carboxylic acids, phosphonic acids, other coordinating ligands.[21]Exchange of coordinated linkers or incorporation into labile sites on the SBU.[22]Allows for functionalization of MOFs without pre-installed reactive handles.Exchange kinetics can be slow; potential for loss of crystallinity.Tuning pore environment, catalysis, drug delivery.[23]
Solvent-Assisted Ligand Exchange and Incorporation (SALE/SALI)

SALE is a technique where the structural linkers of a MOF are partially or fully exchanged with a new, solution-phase linker. This allows for the properties of a MOF to be tuned without having to redesign the entire synthesis. A related technique, Solvent-Assisted Ligand Incorporation (SALI), introduces new functional ligands to open coordination sites on the SBUs, such as the labile water/hydroxide ligands on the Zr-based UiO series MOFs.[21] This method has proven effective for installing a diverse range of functionalities, including phosphonates, which bind more strongly than carboxylates and extend the material's stability range.[21]

Diagram: The Solvent-Assisted Ligand Exchange (SALE) Process

G Parent_MOF Parent MOF Original Linker A Intermediate Intermediate State Partial Exchange Parent_MOF->Intermediate Introduction of Linker B in solvent Reagent Solution Phase New Linker B Daughter_MOF Daughter MOF New Linker B Intermediate->Daughter_MOF Equilibrium Shift

Caption: Schematic of the SALE process transforming a parent MOF.

Future Outlook and Emerging Strategies

The field of MOF PSM is continuously innovating. Emerging strategies include:

  • Postsynthetic Deprotection (PSD): Where a linker with a protected functional group is used for MOF synthesis, and the protecting group is removed post-synthetically to unmask the active site.[1][24]

  • Vapor-Phase PSM: Using gaseous reagents to modify the MOF, offering a cleaner, solvent-free modification route.[1]

  • Solid-to-MOF Transformations: Using solid precursors like metal oxides instead of metal salts for MOF synthesis, which can be considered a form of in-situ functionalization.[25]

The ability to perform multi-step, organic-synthesis-like transformations within a crystalline, porous solid opens up endless possibilities for material design.[1] The continued development of new orthogonal reactions and a deeper understanding of reaction kinetics within confined pore environments will drive the creation of highly sophisticated MOFs for targeted applications in medicine, sustainable chemistry, and beyond.

References

  • Cohen, S. M. (2021). Postsynthetic Modification of Metal–Organic Frameworks. Inorganic Chemistry, 60(17), 12755-12776. [Link]

  • Deria, P., & Cohen, S. M. (2020). Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. ACS Central Science, 6(7), 1059-1074. [Link]

  • Deria, P., & Cohen, S. M. (2020). Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. ACS Central Science, 6(7), 1059-1074. [Link]

  • Wang, Z., & Cohen, S. M. (2009). Postsynthetic modification of metal-organic frameworks--a progress report. Chemical Society Reviews, 38(5), 1315-1329. [Link]

  • Tanabe, K. K. (2011). Postsynthetic modification of metal-organic frameworks. UC San Diego. [Link]

  • Zhang, Y., et al. (2020). Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications. Journal of Materials Chemistry A, 8(38), 19693-19716. [Link]

  • Zhan, G., & Zeng, H. C. (2016). Alternative synthetic approaches for metal–organic frameworks: transformation from solid matters. Chemical Communications, 52(85), 12512-12526. [Link]

  • Ghafuri, H., et al. (2020). Solvent-assisted ligand exchange (SALE) for the enhancement of epoxide ring-opening reaction catalysis based on three amide-functionalized metal–organic frameworks. Dalton Transactions, 49(2), 487-494. [Link]

  • Thornton, A. W., et al. (2022). Post-Synthetic Modification of a Metal–Organic Framework Glass. Chemistry of Materials, 34(5), 2329-2336. [Link]

  • Wang, Z., & Cohen, S. M. (2007). “Clickable” Metal−Organic Framework. Journal of the American Chemical Society, 129(45), 13790-13791. [Link]

  • Chen, C., et al. (2011). Tandem Postsynthetic Modification of Metal–Organic Frameworks Using an Inverse-Electron-Demand Diels–Alder Reaction. Inorganic Chemistry, 50(21), 10677-10679. [Link]

  • McTiernan, C. D., & Doonan, C. J. (2014). Post-synthetic metalation of metal–organic frameworks. Chemical Society Reviews, 43(16), 5872-5883. [Link]

  • Garrido-Cervantes, J. A., et al. (2021). Versatile Covalent Postsynthetic Modification of Metal Organic Frameworks via Thermal Condensation for Fluoride Sensing in Waters. Chemosensors, 9(10), 284. [Link]

  • Suslick, K. S. (2013). Postsynthetic Modification for the Functionalization of Metal-Organic Frameworks. University of Illinois Urbana-Champaign. [Link]

  • Deria, P., et al. (2015). MOF Functionalization via Solvent-Assisted Ligand Incorporation: Phosphonates vs Carboxylates. Inorganic Chemistry, 54(5), 2185-2192. [Link]

  • Horcajada, P., & Gascón, I. (2014). Post‐synthetic Modification of MOFs. In Metal-Organic Frameworks: Applications in Separations and Catalysis. Wiley-VCH. [Link]

  • Marshall, R. J., & Forgan, R. S. (2016). Post synthetic exchange enables orthogonal click chemistry in a metal organic framework. Dalton Transactions, 45(33), 12999-13002. [Link]

  • Li, P., et al. (2017). A new post-synthetic polymerization strategy makes metal–organic frameworks more stable. Chemical Communications, 53(53), 7452-7455. [Link]

  • Maji, T. K., & Uemura, T. (2017). Click Chemistry to Metal-Organic Frameworks as a Synthetic Tool for MOF and Applications for Functional Materials. ResearchGate. [Link]

  • Wang, C., et al. (2022). Research on Improved MOF Materials Modified by Functional Groups for Purification of Water. Molecules, 27(21), 7247. [Link]

  • Vaddanam, V. S., et al. (2022). Covalent post-synthetic modification (PSM) of MOFs-101(Fe) reuse with permission from ref.. ResearchGate. [Link]

  • Zhang, H., et al. (2020). A solvent-assisted ligand exchange approach enables metal-organic frameworks with diverse and complex architectures. Nature Communications, 11(1), 859. [Link]

  • Doonan, C. J., & Falcaro, P. (2014). Post-synthetic metalation of metal–organic frameworks. ResearchGate. [Link]

  • Mondloch, J. E., & Farha, O. K. (2020). When MOFs met SALI: solvent-assisted ligand incorporation in metal–organic frameworks for catalysis and beyond. Chemical Communications, 56(74), 10845-10857. [Link]

  • Singh, R., et al. (2023). Copper-Based Metal–Organic Frameworks (MOFs) as an Emerging Catalytic Framework for Click Chemistry. Catalysts, 13(1), 130. [Link]

  • Chen, C., et al. (2011). Tandem Postsynthetic Modification of Metal–Organic Frameworks Using an Inverse-Electron-Demand Diels–Alder Reaction. Inorganic Chemistry, 50(21), 10677-10679. [Link]

  • Li, Y., et al. (2020). Functionalization of MOF-5 with mono-substituents: Effects on drug delivery behavior. CrystEngComm, 22(1), 127-134. [Link]

  • Lee, D. T., et al. (2022). Postsynthetic Metalation of a New Metal–Organic Framework To Improve Methane Working Storage Capacity. ACS Materials Letters, 4(11), 2138-2143. [Link]

  • Li, J., et al. (2024). Multifunctional Metal-Organic Frameworks as Catalysts for Tandem Reactions. Chemistry – A European Journal, 30(26), e202400360. [Link]

  • Gholami, Z., & Morsali, A. (2022). Post-synthetic modifications of covalent organic frameworks (COFs) for diverse applications. Chemical Communications, 58(74), 10321-10341. [Link]

  • Deria, P., et al. (2015). Table 1 from MOF functionalization via solvent-assisted ligand incorporation: phosphonates vs carboxylates. Semantic Scholar. [Link]

  • Wang, Y., et al. (2021). Customization of FM-MOFs through tandem postsynthetic modification. ResearchGate. [Link]

  • Singh, R., et al. (2023). Copper-Based Metal–Organic Frameworks for Click Chemistry. Encyclopedia.pub. [Link]

  • Li, B., et al. (2013). Tandem postsynthetic modification of a metal-organic framework by thermal elimination and subsequent bromination: effects on absorption properties and photoluminescence. Angewandte Chemie International Edition, 52(17), 4538-4543. [Link]

Sources

A Strategic Cost-Benefit Analysis: 2-Bromomethyl-terephthalic acid dimethyl ester in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the Modern Researcher: Navigating the Synthesis of Functional Materials

In the competitive landscape of materials science and drug development, the choice of starting materials is a critical decision point, balancing cost, efficiency, and the ultimate functionality of the target molecule. This guide provides a comprehensive cost-benefit analysis of utilizing 2-Bromomethyl-terephthalic acid dimethyl ester as a key building block, particularly in the synthesis of functionalized metal-organic frameworks (MOFs) and other advanced materials. We will objectively compare its performance with viable alternatives, supported by an analysis of chemical reactivity, cost-effectiveness, and synthetic versatility.

The Strategic Value of the Bromomethyl Group

This compound is a bifunctional linker belonging to the terephthalate family. Its core value lies in the reactive bromomethyl group (-CH₂Br) appended to the aromatic ring. This functional handle opens a gateway for a plethora of post-synthetic modifications (PSM), a powerful technique to introduce new functionalities into a pre-synthesized material, such as a MOF, without altering its fundamental framework structure.[1][2][3] The ability to perform chemistry on the solid-state framework allows for the creation of materials with tailored properties for specific applications, including catalysis, gas storage, and drug delivery.[4][5][6]

Comparative Analysis: The Alternatives

The selection of an appropriate linker is paramount in the design of functional materials. Here, we compare this compound with two common alternatives: dimethyl 2,5-dibromoterephthalate and dimethyl 2-aminoterephthalate .

FeatureThis compoundDimethyl 2,5-dibromoterephthalateDimethyl 2-aminoterephthalate
CAS Number 57834-13-6[7][8]18014-00-1[9][10][11]5372-81-6[12][13][14]
Molecular Weight 287.11 g/mol [7]351.98 g/mol [10]209.20 g/mol [12]
Reactive Handle -CH₂Br-Br-NH₂
Reactivity High (Sₙ2 reactions)Moderate (Cross-coupling reactions)High (Amide coupling, diazotization, etc.)
Post-Synthetic Modification Nucleophilic substitutionMetal-catalyzed cross-couplingAcylation, Schiff base formation, etc.[4]
Cost per Gram (Approx.) ~$182[7]~$20[9]~$2-5[12][14][15]

Cost-Benefit Breakdown:

  • This compound: This reagent is the most expensive of the three. Its high cost is justified by the high reactivity of the benzylic bromide, which readily undergoes Sₙ2 reactions with a wide range of nucleophiles under relatively mild conditions. This allows for the straightforward introduction of functionalities like azides, thiols, and amines post-synthetically. The primary benefit is the clean and efficient nature of these reactions, often leading to high yields and minimizing the need for harsh reaction conditions that could compromise the integrity of the MOF structure.

  • Dimethyl 2,5-dibromoterephthalate: At a significantly lower price point, this alternative offers two points for functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira). While cost-effective, these reactions typically require a metal catalyst (e.g., palladium), which can introduce impurities into the final material and may necessitate more rigorous purification steps. The reaction conditions can also be harsher compared to the nucleophilic substitution of the bromomethyl group.

  • Dimethyl 2-aminoterephthalate: This is the most economical option. The amino group is a versatile functional handle that can undergo a variety of transformations, including amide bond formation and diazotization.[12] The resulting functional groups can significantly alter the properties of the material. However, the reactivity of the amino group can sometimes lead to side reactions, and protection/deprotection steps may be necessary, adding to the overall synthetic complexity and cost.

Experimental Protocols: A General Approach to MOF Synthesis

While specific reaction conditions will vary depending on the target MOF, the following provides a general protocol for the synthesis of a functionalized MOF using a terephthalate linker.

Protocol 1: Solvothermal Synthesis of a Zinc-based MOF (e.g., IRMOF-type)

  • Preparation of the Reaction Mixture: In a 20 mL scintillation vial, combine the functionalized linker (e.g., this compound, 0.1 mmol) and the metal source (e.g., Zinc Nitrate Hexahydrate, Zn(NO₃)₂·6H₂O, 0.3 mmol).

  • Solvent Addition: Add 10 mL of a suitable solvent, typically N,N-dimethylformamide (DMF).

  • Sonication: Sonicate the mixture for 15-20 minutes to ensure homogeneity.

  • Heating: Tightly cap the vial and place it in a preheated oven at 105-120 °C for 24 hours.

  • Cooling and Isolation: After the reaction is complete, allow the vial to cool slowly to room temperature. The crystalline product can be isolated by decanting the solvent.

  • Washing and Activation: Wash the crystals with fresh DMF (3 x 10 mL) and then exchange the solvent with a more volatile solvent like chloroform or acetone (3 x 10 mL over 3 days). The activated MOF can then be dried under vacuum.

MOF_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Solvothermal Reaction cluster_isolation Product Isolation & Activation A Combine Linker and Metal Salt B Add Solvent (e.g., DMF) A->B C Sonicate for Homogeneity B->C D Heat in Oven (e.g., 105-120°C, 24h) C->D E Cool to Room Temperature D->E F Isolate Crystals E->F G Wash with Fresh Solvent F->G H Solvent Exchange G->H I Dry Under Vacuum H->I

Fig. 1: General workflow for the solvothermal synthesis of a Metal-Organic Framework.

Post-Synthetic Modification: Unleashing the Potential of the Bromomethyl Group

The true advantage of using this compound becomes apparent in the post-synthetic modification step.

Protocol 2: Post-Synthetic Azidation of a Bromomethyl-Functionalized MOF

  • Activation: Ensure the MOF is fully activated (solvent removed from pores) as described in Protocol 1.

  • Reaction Setup: In a vial, suspend the activated MOF (e.g., 50 mg) in a suitable solvent (e.g., 5 mL of DMF).

  • Reagent Addition: Add an excess of the nucleophile (e.g., sodium azide, NaN₃, 10 equivalents).

  • Reaction: Stir the suspension at room temperature or with gentle heating (e.g., 40-60 °C) for 24-48 hours.

  • Workup: After the reaction, isolate the solid by centrifugation or filtration.

  • Washing: Wash the modified MOF thoroughly with the reaction solvent and then with a more volatile solvent to remove any unreacted reagents and byproducts.

  • Drying: Dry the final product under vacuum.

PSM_Workflow cluster_activation MOF Activation cluster_reaction Post-Synthetic Modification cluster_workup Product Isolation A Solvent-Exchanged MOF B Suspend MOF in Solvent A->B C Add Nucleophile (e.g., NaN₃) B->C D Stir at RT or with Gentle Heat C->D E Isolate Solid D->E F Wash Thoroughly E->F G Dry Under Vacuum F->G

Fig. 2: Workflow for the post-synthetic modification of a bromomethyl-functionalized MOF.

Conclusion and Future Outlook

The choice between this compound and its alternatives is a strategic one, dictated by the specific needs of the research project.

  • For rapid and clean functionalization with a wide range of nucleophiles, and when the budget allows, this compound is the superior choice. Its high reactivity and the mild conditions required for post-synthetic modification preserve the integrity of the parent framework, leading to well-defined, highly functional materials.

  • For projects where cost is a primary constraint and the desired functionality can be introduced via cross-coupling reactions, dimethyl 2,5-dibromoterephthalate presents a viable alternative. Researchers must, however, be prepared for the potential challenges of catalyst removal and harsher reaction conditions.

  • Dimethyl 2-aminoterephthalate is the most cost-effective option for introducing amine-related functionalities. Its versatility is a significant advantage, though it may require more complex synthetic strategies to avoid side reactions.

The development of new functional materials is an ever-evolving field. As the demand for materials with precisely tailored properties continues to grow, the strategic selection of versatile and reactive building blocks like this compound will become increasingly important. While the initial investment may be higher, the potential for creating novel materials with enhanced performance often justifies the cost.

References

  • AbacipharmTech. Dimethyl 2,5-dibromoterephthalate. [Link]

  • Synthonix, Inc. 5372-81-6 | Dimethyl 2-aminoterephthalate. [Link]

  • García-Martínez, J., et al. (2023). Isoreticular Contraction of Metal–Organic Frameworks Induced by Cleavage of Covalent Bonds. Journal of the American Chemical Society.
  • Maksymov, V., et al. (2016). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments.
  • Ahmadi, M., et al. (2023). Synthesis of Isoreticular Metal Organic Framework-3 (IRMOF-3) Porous Nanostructure and Its Effect on Naphthalene Adsorption: Optimized by Response Surface Methodology. Molecules.
  • CP Lab Safety. Dimethyl aminoterephthalate, min 97%, 100 grams. [Link]

  • Ning, G. (2022). Procuring Dimethyl 2,5-dibromoterephthalate: A Guide for Buyers. [Link]

  • Janiak, C., et al. (2019).
  • Cohen, S. M., et al. (2023).
  • Yaghi, O. M., et al. (2022). Isoreticular Metal-Organic Framework-3 (IRMOF-3)
  • CP Lab Safety. 2-Bromomethyl terephthalate, min 97%, 1 gram. [Link]

  • Forgan, R. S., et al. (2023). Isoreticular Expansion and Linker-Enabled Control of Interpenetration in Titanium–Organic Frameworks. Journal of the American Chemical Society.
  • Cohen, S. M. & Tanabe, K. K. (2011). Postsynthetic modification of metal-organic frameworks--a progress report. Chemical Society Reviews.
  • Wang, C., et al. (2019). Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications.
  • Tanabe, K. K. (2011). Postsynthetic modification of metal-organic frameworks. eScholarship, University of California.
  • Cohen, S. M. (2009). Postsynthetic modification of metal-organic frameworks. Chemical Reviews.
  • Chemist Sayed. (2016). Synthesis and Characterization of Functionalized Metal organic Frameworks. YouTube.
  • Various Authors. (2022).
  • Various Authors. (2018).
  • Various Authors. (2020). Experimental investigations on the irregular synthesis of the iron(III) terephthalate metal-organic frameworks MOF-235 and MIL-101. Request PDF.
  • Various Authors. (2014). Room temperature synthesis of metal organic framework MOF-2. Request PDF.
  • Yaghi, O. M., et al. (2008). Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Journal of the American Chemical Society.
  • Various Authors. (2023). Structural Transition in the Growth of Copper Terephthalate Metal–Organic Frameworks: Understanding the Effect of the Synthetic Protocol and Its Impact on Electrochemical Behavior. MDPI.
  • Various Authors. (2014). Room temperature synthesis of metal organic framework MOF-2. SciSpace.
  • Lin, W. (2013).

Sources

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 2-Bromomethyl-terephthalic acid dimethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the safe handling and disposal of 2-Bromomethyl-terephthalic acid dimethyl ester (CAS No. 57834-13-6). As a brominated organic compound, this chemical requires specific procedures to ensure the safety of laboratory personnel and compliance with environmental regulations. This guide is designed for researchers, scientists, and drug development professionals who handle this substance.

Immediate Safety Profile & Hazard Assessment

Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. This compound, a pink solid in its pure form, presents several potential risks that dictate its handling and disposal protocols.[1]

  • Primary Hazard Classification : This compound is classified as a halogenated organic compound . The presence of a carbon-bromine bond places it under specific hazardous waste regulations.[2][3] According to the U.S. Environmental Protection Agency (EPA), halogenated organic compounds are regulated wastes that require specific treatment technologies.[4][5][6]

  • Irritant Properties : Like many esters and brominated compounds, it should be handled as a potential skin, eye, and respiratory tract irritant. The safety data sheet (SDS) for similar compounds recommends avoiding contact with skin and eyes and preventing dust inhalation.[7][8]

  • Lachrymatory Potential : The "bromomethyl" functional group is often associated with lachrymatory properties, meaning it can cause irritation and tearing of the eyes.[9] Therefore, all handling should be conducted within a certified chemical fume hood to minimize exposure to vapors or dust.[9]

Incompatible Materials: To prevent dangerous reactions, waste containers of this material must be stored away from:

  • Strong oxidizing agents

  • Strong acids

  • Strong bases[10][11]

Core Disposal Principle: Segregation as Halogenated Waste

The single most important principle for disposing of this compound is its segregation as halogenated organic waste .[2][3]

Why is this critical? Halogenated and non-halogenated waste streams are treated differently. Halogenated wastes are typically disposed of via high-temperature incineration at licensed hazardous waste facilities to ensure the complete destruction of the molecule and to scrub harmful by-products like hydrobromic acid (HBr) from the emissions.[4][12] Mixing halogenated compounds with non-halogenated solvents makes the entire volume of waste more expensive and difficult to dispose of, as it cannot be recycled through solvent recovery programs.[3]

The disposal workflow for this compound is outlined in the diagram below.

G Diagram 1: Disposal Decision Workflow cluster_0 Diagram 1: Disposal Decision Workflow cluster_1 Disposal Path A Waste Generation (2-Bromomethyl-terephthalic acid dimethyl ester) B Characterize Waste A->B C Is it a small spill or routine lab waste? B->C D Is it a large spill? B->D F Follow Routine Disposal Protocol (Section 3) C->F Routine E Follow Spill Management Protocol (Section 4.2) D->E Yes G Segregate as HALOGENATED ORGANIC WASTE F->G H Store in designated Satellite Accumulation Area (SAA) G->H I Request Pickup by EHS H->I

Caption: Disposal Decision Workflow for this compound.

Step-by-Step Routine Disposal Protocol

This protocol applies to the disposal of residual amounts of the chemical, reaction mixtures containing it, and contaminated lab consumables.

Required Personal Protective Equipment (PPE)

Proper PPE is non-negotiable. The following table summarizes the minimum requirements for handling this waste.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shields. A face shield is recommended for larger quantities.Protects against splashes and dust. The lachrymatory potential necessitates robust eye protection.[9][13]
Hand Protection Nitrile or neoprene gloves. Always check the manufacturer's glove compatibility chart.Provides a barrier against skin contact and irritation.[14]
Body Protection A fully buttoned, long-sleeved laboratory coat.Protects skin and personal clothing from contamination.[13]
Respiratory All handling and transfers must be performed inside a certified chemical fume hood.Prevents inhalation of dust or vapors, which may be irritating.[9][15]
Waste Collection and Labeling
  • Select a Compatible Container : Use a designated, sealable, and airtight waste container compatible with brominated organic compounds. High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must be in good condition with no leaks or cracks.[14]

  • Label the Container : Before adding any waste, affix a "Hazardous Waste" label. Clearly write the full chemical name: "this compound" and specify that it is a "Halogenated Organic Waste." [3] All components of a mixture must be listed.[2]

  • Transfer the Waste : Carefully transfer the solid chemical or solutions containing it into the labeled waste container inside a chemical fume hood. Avoid creating dust.[10] If transferring a solution, use a funnel to prevent spills.

  • Seal the Container : Securely close the container lid. Do not leave it open to the atmosphere.[15]

  • Decontaminate and Store : Wipe the exterior of the waste container to remove any contamination. Store the sealed container in a designated Satellite Accumulation Area (SAA), away from incompatible materials.[15]

Spill Management Procedures

Accidental spills require immediate and appropriate action to prevent exposure and environmental contamination.

Small Spills

A small spill is defined as an amount that can be cleaned up in under 10 minutes by trained laboratory personnel without significant risk.[14]

  • Alert Personnel : Immediately notify others in the lab.

  • Don PPE : Wear the PPE outlined in Table 1.

  • Contain the Spill : Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Material : Carefully sweep or scoop the absorbed material and spilled solid into a suitable container for disposal.[7][10] Label this container as "Spill Debris containing this compound" and manage it as halogenated organic waste.

  • Clean the Area : Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials (wipes, gloves) must be disposed of as hazardous waste.

  • Report : Report the incident to your laboratory supervisor or Environmental Health and Safety (EHS) department.

Large Spills

If a significant amount of the chemical is spilled, especially outside of a fume hood, or if you feel unsafe cleaning it up:

  • Evacuate Immediately : Alert everyone in the vicinity and evacuate the laboratory.[14]

  • Secure the Area : Close the doors to the laboratory to contain any vapors or dust.

  • Call for Emergency Assistance : Contact your institution's EHS or emergency response team immediately.[14] Provide them with the chemical name and a copy of the Safety Data Sheet (SDS) if possible.

  • Do Not Re-enter : Await the arrival of trained emergency responders.

References

  • Lachrymators | Laboratory Safety . Source: Brandeis University.

  • This compound | 57834-13-6 . Source: Sigma-Aldrich.

  • Bromination Process For Disposal Of Spilled Hazardous Materials . Source: U.S. Environmental Protection Agency (EPA).

  • What is bromine and what are the safe disposal and recycling methods? . Source: Ideal Response.

  • Hazardous Waste Segregation . Source: Unknown University Guideline.

  • Safety Data Sheet . Source: Thermo Fisher Scientific.

  • Material Safety Data Sheet . Source: Spectrum Chemical.

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . Source: U.S. Environmental Protection Agency (EPA).

  • Safety Data Sheet . Source: Fisher Scientific.

  • Safety Data Sheet: ≥95 % . Source: Carl ROTH.

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . Source: eCFR.

  • Safety Data Sheet . Source: TCI Chemicals.

  • Standard Operating Procedure: Bromine . Source: Washington State University.

  • Environmental Fact Sheet, Organobromine . Source: U.S. Environmental Protection Agency (EPA).

  • Lab Safety Rules and Guidelines . Source: Safety by Design.

  • Hazardous Waste Reduction . Source: Oregon State University Environmental Health and Safety.

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds . Source: California Code of Regulations.

  • 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 . Source: Cornell Law School Legal Information Institute.

  • Safety Data Sheet: Phthalic acid dimethyl ester . Source: Carl ROTH.

  • Effects of brominated and organophosphate ester flame retardants on male reproduction . Source: National Library of Medicine.

  • Laboratory Safety Guidance . Source: Occupational Safety and Health Administration (OSHA).

  • Chemical Compatibility . Source: IDEX Health & Science.

  • Laboratory Safety Rules . Source: Syracuse University Environmental Health & Safety Services.

  • Laboratory Safety: Working Safely with Chemicals . Source: YouTube.

  • Incompatible Chemicals . Source: Utah State University Office of Research Environmental Health and Safety.

  • Incompatibilities . Source: CUTM Courseware.

  • Chemical Incompatibility Chart . Source: Princeton University Environmental Health and Safety.

Sources

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